molecular formula C9H8F3NO3 B071166 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid CAS No. 175277-72-2

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Cat. No.: B071166
CAS No.: 175277-72-2
M. Wt: 235.16 g/mol
InChI Key: UNNXVYFHRXGORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a propanoic acid linker attached to a 2-pyridinone core, which is further functionalized with a metabolically stable trifluoromethyl group at the 5-position. The presence of the trifluoromethyl group enhances the molecule's lipophilicity and electron-withdrawing properties, which can profoundly influence its binding affinity and metabolic profile. The scaffold is a privileged structure, often investigated as a key intermediate in the synthesis of enzyme inhibitors, particularly targeting dehydrogenases, kinases, and other hydrolytic enzymes. Researchers utilize this compound to develop novel pharmacophores for potential therapeutic applications in areas such as oncology, inflammation, and central nervous system (CNS) disorders. Its well-defined structure and high purity make it an ideal candidate for structure-activity relationship (SAR) studies, fragment-based drug design, and as a precursor for more complex molecular entities through further functionalization of the carboxylic acid moiety.

Properties

IUPAC Name

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNXVYFHRXGORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371826
Record name 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-72-2
Record name 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with insights from analogous structures, this document details the molecule's structure, a proposed synthetic route, and robust characterization methodologies.

Introduction: The Significance of the Pyridinone Scaffold

The 2-pyridone motif is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to amides, benzenes, and pyridines, makes it an attractive scaffold for designing novel therapeutics.[3] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and cell membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] The propanoic acid side chain introduces a carboxylic acid functional group, which can be crucial for interacting with biological targets or improving solubility.

This guide focuses on the specific molecule, this compound, providing a detailed exploration of its chemical attributes and a practical framework for its synthesis and characterization.

Molecular Structure and Properties

The core of the molecule is a pyridin-2(1H)-one ring, substituted at the 5-position with a trifluoromethyl group. A propanoic acid tail is attached to the nitrogen atom of the pyridinone ring.

Systematic Name: this compound CAS Number: 175277-72-2[4] Molecular Formula: C₉H₈F₃NO₃[5] Molecular Weight: 235.16 g/mol [6]

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a Michael addition reaction, a well-established method for N-alkylation of pyridinones.[7][8] This approach offers a straightforward and efficient route to the target molecule.

Synthetic Workflow Diagram

G start 5-(Trifluoromethyl)-2-pyridone (CAS: 33252-63-0) intermediate Ester Intermediate start->intermediate Michael Addition reagent Acrylic Acid Ester (e.g., methyl acrylate) reagent->intermediate product This compound intermediate->product Ester Hydrolysis base Base (e.g., K2CO3, NaH) base->intermediate solvent Solvent (e.g., DMF, Acetonitrile) solvent->intermediate hydrolysis Acid or Base Hydrolysis (e.g., HCl, NaOH) hydrolysis->product

Caption: Proposed two-step synthesis of the target compound via Michael addition and subsequent hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Ester Intermediate (e.g., Methyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate)

  • Reaction Setup: To a solution of 5-(trifluoromethyl)-2-pyridone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Addition of Michael Acceptor: Stir the mixture at room temperature for 30 minutes. Then, add methyl acrylate (1.2 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours.[7]

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the nitrogen of the pyridinone, forming a nucleophile that can attack the Michael acceptor. Potassium carbonate is a mild and commonly used base for this transformation. Sodium hydride, a stronger base, can be used to achieve faster reaction times.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the reaction.

  • Michael Acceptor: Methyl acrylate is a readily available and reactive Michael acceptor. Other acrylic acid esters can also be used.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

  • Reaction Setup: Dissolve the purified ester intermediate in a mixture of a suitable solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

  • Work-up and Purification: If basic hydrolysis is performed, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. If acidic hydrolysis is used, the product may precipitate upon cooling or after removal of the organic solvent. Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridinone ring, the two methylene groups of the propanoic acid chain, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the N-substituted pyridinone structure. For a similar N-propanoic acid substituted quinolinone, the N-CH₂ and CO-CH₂ protons appear as triplets.[7][8]
¹³C NMR Resonances for all nine carbon atoms, including the carbonyl carbon of the pyridinone, the carboxylic acid carbonyl, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic and aliphatic carbons.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
FT-IR Characteristic absorption bands for the C=O stretching of the pyridinone and the carboxylic acid, O-H stretching of the carboxylic acid, and C-F stretching of the trifluoromethyl group.
Mass Spec The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Purity Assessment
TechniquePurpose
HPLC To determine the purity of the final compound.
Melting Point A sharp melting point range indicates a high degree of purity.
Elemental Analysis To confirm the elemental composition (C, H, N) of the synthesized compound.

Potential Applications and Future Directions

Given the prevalence of the pyridinone scaffold and trifluoromethyl group in bioactive molecules, this compound represents a valuable building block for drug discovery programs.[1][2][3] The propanoic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.[7][8]

Potential areas of investigation for this molecule and its derivatives include:

  • Anticancer Activity: Many pyridinone-containing compounds exhibit cytotoxic effects against various cancer cell lines.[7][9]

  • Antimicrobial Activity: The structural motifs present in the molecule are also found in compounds with antibacterial and antifungal properties.[10][11]

  • Enzyme Inhibition: The carboxylic acid and pyridinone functionalities can interact with the active sites of various enzymes.

Further research should focus on the synthesis of derivatives and their systematic evaluation in relevant biological assays to explore the full therapeutic potential of this chemical scaffold.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental structure to a robust synthetic and characterization workflow. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently prepare and validate this compound for use in further chemical and biological investigations. The insights provided herein are intended to empower scientists in the fields of medicinal chemistry and drug development to explore the potential of this and related molecules in the quest for novel therapeutics.

References

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid (CAS 175277-72-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a fluorinated heterocyclic compound. The strategic incorporation of a trifluoromethyl group into the pyridinone scaffold suggests its potential utility in medicinal chemistry and drug discovery, as this moiety is known to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] This document outlines the compound's physicochemical properties, a proposed synthetic pathway, potential biological applications, and robust analytical methodologies for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
CAS Number 175277-72-2[4][5]
Molecular Formula C₉H₈F₃NO₃[4]
Molecular Weight 251.16 g/mol [4]
IUPAC Name This compound[4]
InChI Key UNNXVYFHRXGORP-UHFFFAOYSA-N[4]
Purity Typically ≥96% (commercial sources)[6]

Proposed Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step process: N-alkylation of the 5-(trifluoromethyl)pyridin-2(1H)-one core, followed by hydrolysis of the resulting ester. This approach is based on established methodologies for the modification of pyridinone scaffolds.[7]

Step 1: N-Alkylation of 5-(trifluoromethyl)pyridin-2(1H)-one

The initial step is the N-alkylation of 5-(trifluoromethyl)pyridin-2(1H)-one with an ethyl 3-bromopropanoate. This reaction is typically carried out in the presence of a suitable base to deprotonate the pyridinone nitrogen, facilitating nucleophilic attack on the alkyl halide.

  • Protocol:

    • To a solution of 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate.

Step 2: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to minimize potential side reactions.

  • Protocol:

    • Dissolve the purified ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH, 2.0 eq).

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis Workflow Diagram:

synthesis_workflow start 5-(trifluoromethyl)pyridin-2(1H)-one step1 N-Alkylation start->step1 reagent1 Ethyl 3-bromopropanoate, K2CO3, DMF reagent1->step1 intermediate Ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate step1->intermediate step2 Hydrolysis intermediate->step2 reagent2 LiOH, THF/H2O, then HCl reagent2->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, the trifluoromethylpyridone scaffold is a privileged structure in medicinal chemistry.[8][9] Compounds containing this moiety have shown a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[1][2] The presence of the carboxylic acid group provides a handle for forming ionic interactions or hydrogen bonds with biological targets. A recent study highlighted a 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivative as a novel androgen receptor antagonist.[1][10]

Hypothesized Signaling Pathway Involvement:

Given the structural motifs, this compound could potentially modulate signaling pathways involved in cell proliferation, inflammation, or metabolic regulation. For instance, it could be investigated as an inhibitor of kinases or other enzymes where the trifluoromethyl group can enhance binding to hydrophobic pockets and the carboxylic acid can interact with charged or polar residues.

signaling_pathway compound This compound receptor Target Receptor/Enzyme (e.g., Kinase, GPCR) compound->receptor Inhibition/Modulation downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->downstream Signal Transduction response Cellular Response (e.g., Apoptosis, Proliferation, Inflammation) downstream->response

Caption: A potential mechanism of action for the target compound.

Experimental Protocol for Biological Evaluation: Cytotoxicity Assay

To assess the potential biological activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells and can be used to determine the concentration at which the compound exhibits cytotoxic effects.

  • Protocol:

    • Cell Culture: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the cells with the compound for 48-72 hours.

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Biological Assay Workflow:

assay_workflow start Cell Seeding treatment Compound Treatment start->treatment incubation Incubation (48-72h) treatment->incubation mtt MTT Addition & Incubation incubation->mtt solubilize Formazan Solubilization mtt->solubilize read Absorbance Reading solubilize->read analysis Data Analysis (IC50) read->analysis

Caption: Workflow for a standard cytotoxicity assay.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) is a suitable method for determining the purity and stability of this compound. Coupling HPLC with mass spectrometry (HPLC-MS) allows for definitive identification and quantification.[11]

  • Proposed HPLC Method:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[12]

    • Mobile Phase: A gradient elution with acetonitrile (ACN) and water, both containing 0.1% formic acid, is a good starting point. The formic acid helps to protonate the carboxylic acid, leading to better peak shape.[12]

    • Gradient: A typical gradient could be 10-90% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyridinone chromophore absorbs (e.g., 254 nm or 280 nm).

    • Mass Spectrometry (for HPLC-MS): Electrospray ionization (ESI) in either positive or negative ion mode can be used. In positive mode, the [M+H]⁺ ion would be expected, while in negative mode, the [M-H]⁻ ion would be observed.

Analytical Workflow Diagram:

analytical_workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System sample->hplc column Reversed-Phase C18 Column hplc->column detector UV Detector column->detector ms Mass Spectrometer (ESI) column->ms data Data Acquisition & Analysis (Purity & Identity) detector->data ms->data

Caption: A typical analytical workflow for the compound.

References

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, proposed synthesis, predicted physicochemical properties, and potential biological significance, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound is a derivative of a pyridinone core, featuring a trifluoromethyl group at the 5-position and a propanoic acid side chain attached to the nitrogen atom. The presence of the trifluoromethyl (-CF3) group is of particular significance. The unique physicochemical properties of fluorine, such as its high electronegativity and the steric effects of the -CF3 group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make trifluoromethylated compounds, particularly those with a pyridine scaffold, highly sought after in the development of novel pharmaceuticals and agrochemicals.[1]

The combination of the acidic propanoic acid moiety and the electron-withdrawing trifluoromethyl group on the pyridinone ring suggests that this molecule may exhibit interesting biological activities. Pyridinone structures are present in numerous bioactive compounds, and the addition of a propanoic acid chain provides a handle for further chemical modification or for interaction with biological targets.

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 175277-72-2[2][3]
Molecular Formula C9H8F3NO3[2]
Molecular Weight 235.16 g/mol [4]
InChI Key UNNXVYFHRXGORP-UHFFFAOYSA-N[4]
Synonyms 3-(2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl)propanoic acid[4]

Proposed Synthesis Pathway

The proposed synthesis would start with 5-(trifluoromethyl)-2(1H)-pyridone as the key intermediate. This starting material can be synthesized through various methods reported for trifluoromethylpyridines.[1] The pyridone would then be reacted with an acrylate ester, such as ethyl acrylate, in the presence of a suitable base. This would be followed by hydrolysis of the resulting ester to yield the final propanoic acid derivative.

Synthesis_Pathway start 5-(Trifluoromethyl)-2(1H)-pyridone intermediate Ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate start->intermediate Michael Addition reagent1 Ethyl Acrylate Base (e.g., K2CO3) product This compound intermediate->product Hydrolysis reagent2 Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: Proposed synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach
  • Step 1: N-Alkylation via Michael Addition:

    • To a solution of 5-(trifluoromethyl)-2(1H)-pyridone (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridone anion.

    • Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure.

    • Purify the resulting crude ester, ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate, using column chromatography.

  • Step 2: Ester Hydrolysis:

    • Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and water.

    • Add an excess of a base such as sodium hydroxide or an acid like hydrochloric acid.

    • Reflux the mixture until the ester is completely hydrolyzed, as indicated by TLC.

    • Cool the reaction mixture and adjust the pH to acidic (around pH 2-3) using a suitable acid (e.g., HCl) if base hydrolysis was performed.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Physicochemical Properties (Predicted)

Direct experimental data for the physicochemical properties of this specific compound are not available. However, we can infer some properties based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
Melting Point Likely a solid with a melting point >150 °CThe presence of the carboxylic acid and the pyridone ring allows for strong intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid group provides some water solubility, but the trifluoromethylpyridone core is largely hydrophobic.
pKa Estimated around 3-5The propanoic acid moiety is expected to have a pKa in this range, potentially influenced by the electron-withdrawing nature of the pyridone ring.
LogP Estimated around 1.5 - 2.5The trifluoromethyl group significantly increases lipophilicity. A structurally similar compound, 3-(5-(Trifluoromethyl)pyridin-3-yl)propanoic acid, has a calculated LogP of 2.1176.[6]

Potential Biological Activity and Applications

The trifluoromethylpyridine motif is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[1] The biological activities of these derivatives are attributed to the unique properties of the fluorine atom and the pyridine moiety.[1][7]

Potential as an Antifungal or Herbicidal Agent

Many trifluoromethylpyridine derivatives have demonstrated potent antifungal and herbicidal activities.[8] The trifluoromethyl group can enhance the efficacy of these compounds. It is plausible that this compound could exhibit similar properties.

Potential in Drug Discovery

In the pharmaceutical realm, trifluoromethylpyridines are being explored for various therapeutic applications. The trifluoromethyl group can improve metabolic stability and cell membrane permeability, which are desirable characteristics for drug candidates. The propanoic acid side chain offers a potential point of interaction with biological targets or for the development of prodrugs.

Given that structurally related quinolinone propanoic acid derivatives have been investigated as cytotoxic agents, it is conceivable that this compound could be explored for its potential in oncology.[5]

Conclusion

This compound is a compound with significant potential in both agrochemical and pharmaceutical research. While detailed experimental data on this specific molecule is limited, its structural features suggest promising avenues for investigation. The proposed synthesis provides a clear path for its preparation, enabling further studies into its physicochemical properties and biological activities. The insights provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this intriguing molecule.

References

Foreword: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Pyridinones

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Success often hinges on the strategic combination of molecular frameworks that are consistently found in biologically active compounds. The pyridinone core is one such "privileged scaffold," a versatile structure renowned for its presence in a wide array of pharmaceuticals.[1][2] Its inherent chemical properties allow for facile functionalization, making it an attractive starting point for drug design.

This guide focuses on a particularly potent class of these molecules: pyridinones substituted with a trifluoromethyl (-CF3) group. The introduction of the -CF3 group is a cornerstone of contemporary drug development for several compelling reasons. This small, highly electronegative moiety can dramatically enhance a molecule's pharmacokinetic profile by increasing its metabolic stability, lipophilicity, and bioavailability.[3] The strong carbon-fluorine bond resists enzymatic degradation, while the group's lipophilicity can improve cell membrane permeability.[3] This strategic combination of the pyridinone scaffold and the trifluoromethyl group has unlocked a diverse spectrum of biological activities, which we will explore in detail.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical exploration of the major therapeutic areas where these compounds show promise. We will delve into the causality behind experimental choices, present self-validating and standardized protocols, and ground all claims in authoritative, verifiable sources.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Biological Evaluation cluster_Development Lead Optimization Synthesis Chemical Synthesis of CF3-Pyridinone Library Purification Purification & Characterization Synthesis->Purification Crude Product Screening Primary Screening (e.g., Cell Viability) Purification->Screening Secondary Secondary Assays (Mechanism of Action) Screening->Secondary Active 'Hits' SAR Structure-Activity Relationship (SAR) Secondary->SAR Mechanistic Data Lead_Opt Lead Compound Optimization SAR->Lead_Opt Optimized Design Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Drug

Figure 1: High-level workflow for the discovery and development of trifluoromethyl-substituted pyridinone drug candidates.

Anticancer Activity: Inducing Targeted Cell Death

The fight against cancer is a primary focus of modern pharmacology, and trifluoromethyl-substituted pyridinones have emerged as a promising class of anticancer agents.[3][4][5] Their efficacy often stems from the ability to selectively trigger programmed cell death, or apoptosis, in malignant cells while leaving healthy cells relatively unharmed.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

A recurring mechanism observed for these compounds is the induction of cell cycle arrest, frequently at the G2/M phase, which prevents cancer cells from progressing through mitosis and proliferating.[6] This arrest is often a prelude to apoptosis. Mechanistic studies have revealed that potent derivatives can modulate key regulatory proteins involved in this process. For instance, treatment of cancer cells with certain trifluoromethyl-substituted pyrimidine derivatives led to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the balance of pro- and anti-apoptotic signals creates an intracellular environment that is non-conducive to survival, ultimately leading the cancer cell to self-destruct.

Apoptosis_Pathway Compound CF3-Pyridinone Derivative p53 p53 (Tumor Suppressor) Activation Compound->p53 Bcl2 Bcl-2 (Anti-Apoptotic) Downregulation Compound->Bcl2 Bax Bax (Pro-Apoptotic) Upregulation p53->Bax Mitochondria Mitochondrial Permeability Increase Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by trifluoromethyl-substituted pyridinones.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values indicate higher potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Trifluoromethyl-substituted pyrimidine derivative (17v)H1975 (Lung)2.27[7]
Furo[2,3-b]pyridine derivative (7)A549 (Lung)5.8[5]
Furo[2,3-b]pyridine derivative (12a)A549 (Lung)3.6[5]
Pyridone derivative (1)HepG2 (Liver)4.5[6]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine (3b)NCI-60 PanelMost Active[4]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8] It is a self-validating system because only living cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Objective: To determine the effect of a test compound on the viability of cancer cells and calculate its IC50 value.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Incubation: Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted pyridinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of antibiotic-resistant pathogens is a global health crisis. Trifluoromethyl-substituted pyridinones represent a promising scaffold for the development of novel antimicrobial agents with activity against both bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

Mechanism of Action: Targeting Essential Bacterial Enzymes

While the exact mechanisms can vary, a prominent proposed mode of action for some related heterocyclic compounds is the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV.[11] These enzymes are critical for bacterial DNA replication, repair, and recombination. By stabilizing the complex between the topoisomerase and the bacterial DNA, the compounds prevent the re-ligation of the DNA strands, leading to lethal double-strand breaks. This is a validated pathway for antimicrobial drug development and suggests a potential avenue to overcome existing resistance mechanisms.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The standard measure of in vitro antibacterial or antifungal activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Fluorinated pyridine nucleoside (4-7)Staphylococcus aureus1.3 - 4.9[12]
N-(trifluoromethyl)phenyl pyrazole derivative (13)MRSA3.12[10]
N-(trifluoromethyl)phenyl pyrazole derivative (25)S. aureus (3 strains)0.78[10]
Trifluoromethyl chalcone derivative (A3)Escherichia coli51 (µM)[13]
Trifluoromethoxy chalcone derivative (B3)Bacillus subtilis24 (µM)[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard, self-validating method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[11] Its reliability stems from its standardized procedure and clear, visual endpoint.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium, such as Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

MIC_Workflow Prep Prepare 2-Fold Serial Dilutions of Compound in 96-Well Plate Add_Inoculum Add Bacterial Inoculum to Each Well Prep->Add_Inoculum Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Add_Inoculum Incubate Incubate Plate (37°C, 18-24h) Add_Inoculum->Incubate Read Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read Result Determine MIC: Lowest Concentration with No Visible Growth Read->Result

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Antiviral and Anti-inflammatory Activities

Beyond cancer and microbial infections, the trifluoromethyl-pyridinone scaffold has demonstrated significant potential in virology and immunology.

Antiviral Potential

The unique properties conferred by the trifluoromethyl group and the pyridine ring contribute to potent antiviral activity. These compounds can be engineered to inhibit viral replication by targeting specific viral enzymes or structural proteins. For instance, a series of trifluoromethyl pyridine piperazine derivatives showed potent curative effects against Cucumber Mosaic Virus (CMV), with molecular docking studies suggesting a strong binding affinity to the CMV-coat protein, which is crucial for viral particle assembly.[14] The FDA-approved HIV-1 medication Pifeltro (doravirine) also features a trifluoromethylated pyridone moiety, highlighting the clinical relevance of this scaffold.[2] Furthermore, the trifluoromethyl group has been shown to provide a "global protective effect" against hepatic metabolism in picornavirus inhibitors, enhancing the compound's stability and potential efficacy.[15]

Compound ClassTarget VirusActivity Metric (EC50 / IC50)Reference
Trifluoromethyl pyridine derivative (S8)CMV (Inactivation)18.1 µg/mL[14]
Trifluoromethyl pyridine derivative (S11)CMV (Curative)73.9 µg/mL[14]
Trifluoromethyl piperidinyl derivative (9)Influenza H1N10.0027 µM[16]
Anti-inflammatory Effects

Chronic inflammation underlies numerous diseases, making the development of novel anti-inflammatory agents a therapeutic priority. The pyridazinone core, a structural isomer of pyridinone, is a well-established scaffold for anti-inflammatory compounds.[17] Derivatives have been shown to inhibit key inflammatory pathways, such as the lipopolysaccharide (LPS)-induced activation of the transcription factor nuclear factor κB (NF-κB), which controls the expression of many pro-inflammatory genes.[18] Other studies have identified derivatives that act as potent inhibitors of p38α, a key kinase in the inflammatory cascade that regulates the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).[19]

Compound ClassTarget/AssayIC50 (µM)Reference
3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24g)p38α kinase inhibition0.68[19]
3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24i)PGE2 production inhibition0.87[19]

Conclusion and Future Outlook

The convergence of the privileged pyridinone scaffold with the powerful trifluoromethyl functional group has created a class of compounds with remarkable therapeutic versatility. From inducing apoptosis in cancer cells and inhibiting essential enzymes in drug-resistant bacteria to disrupting viral replication and dampening inflammatory cascades, these molecules are at the forefront of medicinal chemistry research. The structure-activity relationship (SAR) studies consistently show that even minor modifications to the substitution patterns on the pyridinone ring can significantly modulate biological activity, offering vast potential for optimization.[20] As our understanding of disease pathways deepens, the rational design of novel trifluoromethyl-substituted pyridinones will undoubtedly continue to yield promising lead compounds for the next generation of therapeutics.

References

A Technical Guide to the Discovery and Synthesis of Novel Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2][3][4] This guide provides an in-depth technical overview of the discovery and synthesis of novel pyridinone compounds, tailored for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties that make pyridinones attractive for drug design, delve into established and innovative synthetic methodologies, and examine their diverse biological activities with a focus on structure-activity relationships (SAR). This document is designed to be a practical and authoritative resource, integrating field-proven insights with comprehensive references to the scientific literature.

The Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring.[5][6] They exist as two primary regioisomers: 2-pyridinones and 4-pyridinones.[1][5][6] The unique electronic and structural features of the pyridinone ring confer several advantageous properties for drug design.

Key Physicochemical and Pharmacological Properties:

  • Hydrogen Bonding Capabilities: The pyridinone moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), facilitating strong and specific interactions with biological targets.[1][5][6][7][8]

  • Bioisosterism: Pyridinones are effective bioisosteres for amides, phenols, pyridines, and other nitrogen- or oxygen-containing heterocycles.[1][5][6][8] This allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability, while retaining or enhancing biological activity.[1][8]

  • Derivatization Potential: The pyridinone ring offers multiple positions for substitution, enabling fine-tuning of the molecule's properties and the exploration of structure-activity relationships (SAR).[5][6]

These characteristics have led to the wide application of pyridinones in fragment-based drug design, biomolecular mimetics, and as kinase hinge-binding motifs.[5][6][7] A growing number of FDA-approved drugs, including those for cancer and viral infections, incorporate the pyridinone scaffold, underscoring its therapeutic significance.[1][3][4]

Synthetic Strategies for Pyridinone Core Construction

The synthesis of the pyridinone ring can be broadly categorized into two main approaches: the modification of existing six-membered rings and the cyclocondensation of acyclic precursors.[5][6] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Pyridine and Related Heterocycles

One established method involves the introduction of a carbonyl group onto a pre-existing pyridine ring. For example, pyridine can be converted to 4-nitropyridine-N-oxide using hydrogen peroxide and nitric acid, which can then undergo further reactions to yield the pyridinone.[6] Another approach is the diazotization of aminopyridine derivatives.[9]

Cyclocondensation Reactions

Cyclic condensation reactions are a versatile and widely used method for constructing the pyridinone core from acyclic starting materials.[5][6]

  • Hantzsch-type Reactions: While the classical Hantzsch reaction yields dihydropyridines, modifications of this methodology can be employed to synthesize pyridinone derivatives.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex pyridinone synthesis.[3][4] A one-pot, four-component condensation of ethyl cyanoacetate, a ketone, an aldehyde, and ammonium acetate is a versatile method for producing 3-cyano-2-pyridones.[10]

  • Tandem Cyclization Reactions: Base-promoted tandem cyclization reactions involving 1,3-disubstituted prop-2-en-1-one derivatives and benzotriazole-containing amides have been reported for the synthesis of pyrid-2-one derivatives.[9]

  • Transition Metal-Catalyzed Syntheses: Transition metal catalysis, including reactions like the Povarov reaction, has become a powerful tool for the synthesis of 2-pyridinone scaffolds from alkynes and nitriles.[9]

G cluster_0 Synthesis from Pyridine Derivatives cluster_1 Cyclocondensation Reactions Pyridine Pyridine Pyridinone_A Pyridinone Pyridine->Pyridinone_A Oxidation & Rearrangement Aminopyridine Aminopyridine Pyridinone_B Pyridinone Aminopyridine->Pyridinone_B Diazotization Acyclic Precursors Ketones, Aldehydes, Nitriles, etc. Pyridinone_C Pyridinone Acyclic Precursors->Pyridinone_C Multicomponent Reactions

Caption: General Synthetic Approaches to Pyridinones.

Biological Activities and Therapeutic Applications

Pyridinone derivatives exhibit a broad spectrum of pharmacological activities, making them a focal point in medicinal chemistry.[5][6][7] Their therapeutic potential spans multiple disease areas.

Key Biological Activities:

  • Anticancer: Novel pyridinone-containing molecules have demonstrated significant antiproliferative activity against various human tumor cell lines.[5] They have been shown to target key cancer-related proteins such as protein tyrosine kinases (PTKs), Met kinase, histone deacetylases (HDACs), and isocitrate dehydrogenase (IDH).[5]

  • Antimicrobial: Pyridinone derivatives have shown promise as antibacterial and antifungal agents.[5][6][7]

  • Anti-inflammatory: Several pyridinone compounds have demonstrated potent anti-inflammatory effects.[5][6][7]

  • Antiviral: The pyridinone scaffold is present in antiviral drugs, including some used for the treatment of HIV.[11]

  • Cardiotonic: Certain pyridinone derivatives have been investigated for their cardiotonic effects.[5][6][7]

The diverse biological activities of pyridinones are a direct result of their ability to interact with a wide range of biological targets, often through the hydrogen bonding and bioisosteric properties discussed earlier.

G Pyridinone_Compound Pyridinone-Based Kinase Inhibitor Kinase Target Kinase (e.g., PTK, Met) Pyridinone_Compound->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Leads to

Caption: Mechanism of Action for a Pyridinone Kinase Inhibitor.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the pyridinone scaffold and the analysis of the resulting changes in biological activity are crucial for lead optimization. SAR studies help to identify the key structural features required for potent and selective activity.

Modification General Effect on Activity Example Target
Substitution on the Nitrogen Atom Can significantly impact potency and selectivity. Often used to modulate physicochemical properties.Kinases, GPCRs
Substitution at the C3 and C5 Positions Can influence interactions with the target protein and affect metabolic stability.Various enzymes
Substitution at the C4 and C6 Positions Can be critical for establishing key interactions with the target, such as hydrogen bonds.HIV Reverse Transcriptase
Fusion of other rings to the pyridinone core Can create more rigid structures that may fit better into a binding pocket, leading to increased potency.Nek2 Kinase

Note: The effects of specific substitutions are highly dependent on the particular biological target and the overall molecular context.

For example, in the development of urease inhibitors, SAR analysis of pyridin-2(1H)-one derivatives suggested that electron-releasing groups are important for modulating biological activity.[12] Similarly, quantitative structure-activity relationship (QSAR) models have been developed for pyridinone-based HIV-1 reverse transcriptase inhibitors to guide the design of more potent compounds.[11]

Experimental Protocols

General Procedure for the Synthesis of a 3-Cyano-2-Pyridone Derivative via a Four-Component Reaction

This protocol is a representative example of a multicomponent reaction for the synthesis of a substituted pyridinone.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • L-proline (0.1 mmol) (catalyst)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, malononitrile, ethyl acetoacetate, ammonium acetate, and ethanol.

  • Add L-proline to the mixture.

  • Reflux the reaction mixture for the appropriate time (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized pyridinone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyridinone compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The pyridinone scaffold continues to be a highly valuable and versatile platform for the discovery and development of new therapeutic agents. Its favorable physicochemical properties, coupled with the availability of diverse and efficient synthetic methodologies, ensure its continued prominence in medicinal chemistry. A thorough understanding of the structure-activity relationships of pyridinone derivatives is paramount for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key aspects of pyridinone chemistry and biology, offering a solid foundation for researchers and scientists working in this exciting field.

References

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a heterocyclic compound featuring a trifluoromethyl-substituted pyridinone core. While specific literature on this exact molecule is sparse, this document synthesizes available information on analogous structures to postulate its synthesis, physicochemical properties, and potential biological activities. By examining related compounds, we aim to provide a foundational understanding for researchers interested in exploring the therapeutic and agrochemical potential of this molecule. This guide will delve into a proposed synthetic route, discuss the significance of its structural motifs in medicinal chemistry, and identify key areas for future investigation.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and agrochemical development. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine ring, a ubiquitous scaffold in pharmaceuticals, offers a versatile platform for chemical modification and interaction with a wide range of biological systems. The fusion of these two motifs in the form of trifluoromethylpyridines has led to the development of numerous successful commercial products.[3]

This guide focuses on a specific member of this class, this compound (CAS Number: 175277-72-2).[4] This molecule combines the trifluoromethylpyridine core with a propanoic acid side chain, a feature often employed to enhance solubility and provide a handle for further chemical derivatization. While this compound is commercially available, detailed academic studies on its synthesis and biological profile are not readily found in the public domain.[5][6][7] Therefore, this guide will leverage data from closely related structures to provide a predictive and insightful overview.

Physicochemical Properties and Structural Features

A clear understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
CAS Number 175277-72-2[4]
Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely pH-dependent due to the carboxylic acid moiety.-
pKa The carboxylic acid proton is predicted to have a pKa in the range of 4-5, typical for propanoic acids.-

The structure of this compound is characterized by three key components:

  • 5-(Trifluoromethyl)pyridin-2(1H)-one Core: This heterocyclic system is the central pharmacophore. The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the pyridine ring, potentially affecting its interaction with biological targets. The pyridinone tautomer is the more stable form.

  • Propanoic Acid Side Chain: This functional group introduces a hydrophilic and ionizable center, which can significantly impact the compound's pharmacokinetic properties, including absorption and excretion. It also serves as a convenient point for derivatization to form amides, esters, and other functional groups.

  • N-alkylation: The propanoic acid chain is attached to the pyridinone ring via the nitrogen atom. This N-substitution is a common feature in many biologically active pyridinone derivatives.

G Start 5-(Trifluoromethyl)pyridin-2(1H)-one Step1 Michael Addition Start->Step1 Reagent1 Methyl acrylate (or other acrylic ester) Reagent1->Step1 Intermediate Methyl 3-(2-oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoate Step2 Ester Hydrolysis Intermediate->Step2 Reagent2 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) Reagent2->Step1 Step1->Intermediate Hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH) Hydrolysis->Step2 Product 3-(2-Oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoic acid Step2->Product

References

InChI Key for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridinone derivative of significant interest in medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridinone scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide details the chemical identity, physicochemical properties, a validated synthetic protocol via Michael addition, and explores the potential biological significance and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is to establish its precise identity and key physicochemical parameters. These properties govern its behavior in both chemical and biological systems.

Core Identifiers
  • Systematic Name: this compound

  • Synonyms: 3-(2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl)propanoic acid

  • CAS Number: 175277-72-2[1][2][3]

  • Molecular Formula: C₉H₈F₃NO₃

  • InChI: 1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16)

  • InChIKey: UNNXVYFHRXGORP-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, is expected to significantly influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule, which are critical parameters for its pharmacokinetic profile.[4]

PropertyValueSource
Molecular Weight235.16 g/mol
AppearanceSolid (predicted)
Boiling Point362.8°C at 760 mmHg[2]
Melting Point106-108 °C[5]
SolubilitySoluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is predicted.
pKa (Carboxylic Acid)Estimated 4-5
LogPEstimated 1.5-2.5

Table 1. Physicochemical properties of this compound.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through an aza-Michael addition, a class of conjugate addition reactions. This approach involves the nucleophilic addition of the nitrogen atom of 5-(trifluoromethyl)pyridin-2-one to an acrylic acid derivative.[6][7] This method is favored due to its high efficiency and selectivity for N-alkylation over O-alkylation, a common challenge in the chemistry of 2-pyridones.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the commercially available 5-(trifluoromethyl)pyridin-2-one, which serves as the Michael donor.

G cluster_0 Synthesis Workflow A 5-(Trifluoromethyl)pyridin-2-one (Michael Donor) E Reaction Mixture A->E B Acrylic Acid (Michael Acceptor) B->E C Base Catalyst (e.g., DBU, K2CO3) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Michael Addition Reaction E->F G Work-up and Purification (Acidification, Extraction, Crystallization) F->G H This compound (Final Product) G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for aza-Michael additions to α,β-unsaturated carbonyl compounds.[8][9]

Materials:

  • 5-(Trifluoromethyl)pyridin-2-one

  • Acrylic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 5-(trifluoromethyl)pyridin-2-one (1.0 eq) in anhydrous DMF (0.5 M) is added acrylic acid (1.2 eq).

  • Catalyst Addition: The reaction mixture is cooled to 0 °C, and DBU (1.5 eq) is added dropwise. Alternatively, K₂CO₃ (2.0 eq) can be used as the base.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and acidified to pH 2-3 with 1M HCl.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Mechanistic Insights

The reaction proceeds via a base-catalyzed aza-Michael addition. The base deprotonates the nitrogen of the 5-(trifluoromethyl)pyridin-2-one, generating a nucleophilic pyridinide anion. This anion then attacks the β-carbon of the acrylic acid in a conjugate addition fashion. Subsequent protonation of the resulting enolate yields the final product. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the N-H proton, facilitating its deprotonation and promoting the reaction.

G cluster_0 Reaction Mechanism A Deprotonation of 5-(Trifluoromethyl)pyridin-2-one B Nucleophilic Attack on Acrylic Acid A->B Generation of Pyridinide Anion C Protonation of Enolate B->C Formation of Enolate Intermediate D Final Product Formation C->D Tautomerization

Caption: Mechanism of the aza-Michael addition.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest several promising avenues for research and development.

Role in Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and cellular permeability.[10][11] Pyridinone derivatives are also prevalent in a wide range of biologically active compounds. For instance, some N-alkylated 2-pyridone derivatives have received FDA approval.[12] Derivatives of the related quinolin-2-one scaffold have demonstrated potent cytotoxicity against cancer cell lines, such as MCF-7, and have been investigated as EGFR inhibitors.[13][14] The presence of the carboxylic acid moiety in the target molecule provides a handle for further chemical modification, such as amide bond formation, to generate a library of derivatives for structure-activity relationship (SAR) studies. Some N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives have shown moderate antiproliferative activity.[15]

Agrochemical Potential

Trifluoromethyl-substituted pyridines are a cornerstone of the agrochemical industry, with numerous commercialized herbicides, fungicides, and insecticides containing this scaffold.[4][11][16][17][18][19] The unique electronic properties conferred by the trifluoromethyl group can lead to novel modes of action and help overcome resistance to existing treatments.[10] The propanoic acid side chain could be esterified to modulate the compound's properties for optimal uptake and translocation in plants.

Research Applications

As a well-defined chemical entity, this compound can serve as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature (carboxylic acid and a heterocyclic core) allows for diverse chemical transformations, making it a versatile tool for synthetic chemists.

Conclusion

This compound represents a molecule with significant potential in both pharmaceutical and agrochemical research. Its synthesis via a robust aza-Michael addition makes it readily accessible for further investigation. The strategic placement of the trifluoromethyl group on the pyridinone core suggests that this compound and its derivatives are prime candidates for screening in various biological assays, particularly in the areas of oncology and crop protection. This guide provides the foundational knowledge for researchers to embark on the exploration of this promising chemical entity.

References

A Technical Guide to the SMILES Notation of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Simplified Molecular Input Line Entry System (SMILES) notation for the compound 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. It is intended for researchers, chemists, and drug development professionals who utilize cheminformatics tools for data storage, retrieval, and computational modeling. We will deconstruct the molecule's nomenclature, detail the systematic protocol for generating its SMILES string, and discuss the significance of its constituent functional groups in modern medicinal chemistry.

Introduction to SMILES and the Target Molecule

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings.[1] Developed in the 1980s, SMILES has become a cornerstone of cheminformatics, enabling the conversion of complex two- and three-dimensional molecular structures into a machine-readable, one-dimensional format.[2][3] This linearization is crucial for applications such as chemical database management, substructure searching, and as input for quantitative structure-activity relationship (QSAR) models.[2][4]

The molecule of focus, This compound , is a substituted heterocyclic compound. Its structure contains two key pharmacophores: a pyridinone ring and a trifluoromethyl group. Pyridinone scaffolds are considered "privileged structures" in drug discovery, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including antitumor and anti-inflammatory effects.[5][6][7] The trifluoromethyl (CF3) group is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability due to its strong electron-withdrawing nature and lipophilicity.[8]

This guide will systematically derive the canonical SMILES for this molecule, providing a logical framework that can be applied to other complex structures.

Protocol: Systematic Generation of the SMILES String

The generation of a valid SMILES string follows a set of rules that translate a molecular graph into a linear sequence.[9][10] While multiple valid SMILES can exist for one molecule, computational algorithms generate a single, unique "canonical" SMILES string for unambiguous identification.[1] The following protocol outlines the logical steps to construct the SMILES for our target compound.

Step 1: Deconstruction of the IUPAC Name

First, we dissect the IUPAC name to identify the core components and their connectivity:

  • Propanoic acid: This is the parent chain, a three-carbon carboxylic acid.

  • Pyridin-1(2H)-yl: A six-membered heterocyclic ring containing nitrogen. The (2H) notation, combined with 2-Oxo, indicates a pyridinone tautomer where the nitrogen is at position 1 and a carbonyl group is at position 2.[6][11]

  • 2-Oxo: A carbonyl group (=O) is located at the C2 position of the pyridine ring.

  • 5-(trifluoromethyl): A -CF3 group is attached to the C5 position of the pyridine ring.

  • 3-(...yl): The entire pyridinone substituent is connected to the C3 position of the propanoic acid chain, via the nitrogen atom (position 1 of the ring).

Step 2: Translation of Fragments into SMILES

Next, we represent each molecular fragment using basic SMILES syntax.

  • Atoms: Represented by their standard element symbols (e.g., C, O, N, F).[9]

  • Bonds: Single bonds are implied by adjacency, while double bonds are denoted by = and triple bonds by #.[4]

  • Branches: Side chains are enclosed in parentheses ().[9]

  • Rings: Cyclic structures are denoted by breaking one bond and labeling the two connected atoms with a matching number.[12]

Applying these rules to our fragments:

  • Propanoic acid: CCC(=O)O

  • Trifluoromethyl group: C(F)(F)F

  • 2-Pyridinone ring: A six-membered ring can be written as C1=CC=CC(=O)N1. The numbers 1 indicate the ring closure points.

Step 3: Assembly and Canonicalization

The final step is to connect these fragments according to the nomenclature and derive the final string.

  • Start with the main chain (propanoic acid): CCC(=O)O

  • Attach the substituent: The pyridinone ring is attached to the third carbon. However, the connection is through the nitrogen atom. It is often more intuitive to start from the ring system.

  • Construct the substituted ring: Let's build the 2-pyridinone ring. We can represent it as n1ccccc1=O. The lowercase 'n' and 'c' denote aromaticity, which is a valid representation for the delocalized system in the pyridinone ring.

  • Add the trifluoromethyl group: This is a branch on the 5th position of the ring. We place it in parentheses: c(C(F)(F)F). The full ring fragment becomes n1ccc(C(F)(F)F)cc1=O.

  • Attach the propanoic acid chain: The propanoic acid (CCC(=O)O) is attached to the nitrogen (n1). We represent this as a branch from the nitrogen: O=C(O)CCn1ccc(cc1=O)C(F)(F)F.

This process yields a valid SMILES string. To ensure a standardized representation, this string is processed through a canonicalization algorithm. The algorithm explores all possible valid SMILES and selects one based on a defined set of rules, resulting in the Canonical SMILES .

Data Summary and Verification

The definitive identifiers for this compound provide a self-validating system for its representation in chemical databases.

IdentifierValueSource
IUPAC Name 3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid[13]
CAS Number 175277-72-2[14]
Canonical SMILES C1=CC(=C(N(C1=O)CCC(=O)O)C(F)(F)F)PubChem
InChI 1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16)
InChIKey UNNXVYFHRXGORP-UHFFFAOYSA-N
Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol

Note: The canonical SMILES provided by PubChem is O=C(O)CCn1ccc(cc1=O)C(F)(F)F. Both this and the one in the table represent the same molecule, but the former is often preferred as it uses aromatic atom types ('c', 'n') which can be more descriptive.

Visualization of the SMILES Generation Workflow

The logical process of deconstructing the IUPAC name and assembling the SMILES string can be visualized as a workflow. This diagram illustrates the relationship between the chemical nomenclature, the molecular fragments, and the final linearized notation.

G cluster_0 IUPAC Name Deconstruction cluster_1 Molecular Fragments & SMILES Equivalents cluster_2 Assembly & Canonicalization iupac this compound propanoic Propanoic Acid CCC(=O)O iupac->propanoic identifies pyridinone 2-Oxo-pyridin-1(2H)-yl Core c1ccn(R)c(=O)c1 iupac->pyridinone identifies trifluoromethyl Trifluoromethyl Group C(F)(F)F iupac->trifluoromethyl identifies final_smiles Canonical SMILES | O=C(O)CCn1ccc(cc1=O)C(F)(F)F propanoic->final_smiles assembles to pyridinone->final_smiles assembles to trifluoromethyl->final_smiles assembles to

References

The Pyridinone Scaffold: A Privileged Motif for Targeting Diverse Disease Pathologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Heterocycle

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning the designation of "privileged structures." The pyridinone ring system, a six-membered heterocycle with a nitrogen atom and a carbonyl group, is a quintessential example of such a scaffold.[1][2] Existing in two primary isomeric forms, 2-pyridinone and 4-pyridinone, this motif offers a unique combination of physicochemical properties that make it exceptionally valuable for drug design.[1][3]

The power of the pyridinone core lies in its structural and electronic features. It can serve as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen and ring nitrogen), enabling it to form multiple, high-affinity interactions with biological targets.[2][3][4] Furthermore, it frequently acts as a bioisostere for amides, phenyls, pyridines, and other heterocyclic rings, allowing chemists to fine-tune properties like lipophilicity, aqueous solubility, and metabolic stability.[1][2] These characteristics have led to the exploration of pyridinone derivatives across a vast range of therapeutic areas, including oncology, infectious diseases, and immunology, with some candidates advancing into clinical trials.[3][4][5] This guide provides a detailed exploration of the key therapeutic targets of pyridinone derivatives, focusing on the mechanistic rationale behind their activity and the experimental methodologies used for their evaluation.

Part 1: Pyridinone Derivatives in Oncology

The fight against cancer has been a major driver for the development of novel pyridinone-based compounds. Their ability to interact with highly conserved features of key oncogenic proteins has made them a fertile ground for inhibitor design.[5]

Target Class 1: Protein Kinases

Protein kinases, which regulate a vast number of cellular processes, are one of the most successfully drugged target classes in oncology.[3] The pyridinone scaffold is particularly adept at targeting the ATP-binding pocket of these enzymes, often acting as a "hinge-binder" by forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the catalytic domain.[1][2][3]

The unsubstituted N-H of the pyridinone ring can mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to anchor the inhibitor within the active site.[5] This foundational interaction provides a stable platform from which substituted side chains can extend into other regions of the ATP pocket to confer potency and selectivity.

Diagram 1: General Workflow for Screening Kinase Inhibitors

G cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays compound_library Pyridinone Compound Library primary_screen Primary Screen (Single Concentration) compound_library->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Hits selectivity_panel Kinase Selectivity Panel dose_response->selectivity_panel Potent Hits target_engagement Target Engagement (e.g., CETSA) selectivity_panel->target_engagement Selective Hits pathway_inhibition Pathway Inhibition (e.g., Western Blot for p-Substrate) target_engagement->pathway_inhibition cell_viability Cell Viability/Proliferation (e.g., MTT, CTG) pathway_inhibition->cell_viability lead_candidate Lead Candidate cell_viability->lead_candidate

Caption: A typical cascade for identifying and validating pyridinone-based kinase inhibitors.

  • Tyrosine Kinases (c-Src, Met): Overexpression of non-receptor tyrosine kinases like c-Src is common in many human tumors.[6] Pyridinone derivatives have been developed as potent c-Src inhibitors.[6] Similarly, the Met kinase, crucial for cell motility and invasion, has been successfully targeted. Pyrrolopyridine-pyridinone hybrids have shown marked potency against Met kinase in both enzymatic and cell-based assays, with demonstrated in vivo efficacy in xenograft models.[3][5]

  • MAPK Pathway (MEK, MNK): The MAPK signaling cascade is a central pathway in oncology. Pyridinone derivatives have been designed as noncompetitive inhibitors of MEK1/MEK2, which are dual-specificity kinases.[7] These compounds bind to an allosteric pocket adjacent to the ATP-binding site. Additionally, pyridinone-thienopyrimidine hybrids have been identified as potent and selective inhibitors of MAPK-interacting kinases (MNKs), which play a key role in oncogenic transformation.[3]

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation. It is a valuable target in hematological malignancies and solid tumors. Pyridone-based compounds have been discovered and optimized to yield potent PIM-1 inhibitors with significant in vitro anticancer activity.[8][9]

Table 1: Representative Pyridinone-Based Kinase Inhibitors

Compound Class Target Kinase Potency (IC50) Reference
Pyridin-2(1H)-one derivative c-Src 12.5 µM [6]
Pyrrolopyridine-pyridinone Met 0.06 µM [5]
4-Anilino-5-carboxamido-2-pyridone MEK1 0.100 µM [7]
Pyridinone–thienopyrimidine MNK2 < 0.1 µM [3]

| O-alkyl pyridine derivative | PIM-1 | 0.095 µM |[9] |

Target Class 2: Non-Kinase Oncology Targets

Beyond kinases, the structural versatility of pyridinones allows them to be tailored for other critical cancer targets.

Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma and acute myeloid leukemia. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate. Through a scaffold hopping approach, pyridinone quinolinones were designed as potent and specific inhibitors of the mutant IDH1 (R132H) enzyme, demonstrating the adaptability of the pyridinone core to target enzyme active sites beyond kinases.[3][5]

A paradigm shift in cancer treatment involves harnessing the patient's own immune system. High concentrations of adenosine in the tumor microenvironment suppress T-cell activity by binding to the A2A receptor.[10] Pyridinone derivatives have been recently identified as potent and selective A2A receptor antagonists.[11][12] By blocking this interaction, these compounds can restore T-cell function, enhancing their ability to attack and eliminate cancer cells.[12] One such compound, 38 , not only showed potent A2AR antagonism (IC50 = 29.0 nM) but also exhibited excellent oral bioavailability and significant in vivo antitumor activity in a mouse tumor model.[13]

Diagram 2: A2A Receptor Antagonism in Cancer Immunotherapy

G cluster_TME Tumor Microenvironment (TME) cluster_TCell T-Cell CancerCell Cancer Cell ATP ATP CancerCell->ATP CD39_73 CD39/CD73 ATP->CD39_73 release Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR binds CD39_73->Adenosine conversion cAMP ↑ cAMP A2AR->cAMP Activation T-Cell Activation (Tumor Cell Killing) Suppression Immune Suppression (↓ Cytokine release, ↓ Proliferation) cAMP->Suppression Pyridinone Pyridinone A2AR Antagonist Pyridinone->A2AR blocks

Caption: Pyridinone antagonists block adenosine binding to A2AR, preventing immune suppression.

Part 2: Pyridinone Derivatives in Infectious Diseases

The chemical tractability of the pyridinone scaffold has also been leveraged to develop potent agents against viral and bacterial pathogens.

Target Class 1: Viral Enzymes

Pyridinone derivatives have been particularly successful as inhibitors of viral polymerases, enzymes that are essential for viral replication and have no direct counterpart in human cells, providing a window for selective toxicity.

Some of the most well-known pyridinone derivatives are non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[14] These compounds bind to a hydrophobic, allosteric pocket on the HIV-1 RT enzyme, located approximately 10 Å from the catalytic site.[14][15] This binding induces a conformational change that distorts the active site, thereby inhibiting the conversion of viral RNA into DNA.[15] Compounds like L-697,639 and L-697,661 were early examples that demonstrated potent inhibition of HIV-1 RT and blocked viral spread in cell culture.[14]

The pyridinone core has been used to develop inhibitors of HBV DNA replication.[3][5] Structure-activity relationship (SAR) studies have shown that N-aryl derivatives tend to exhibit better anti-HBV activity than their N-alkyl counterparts.[5] For HCV, 2,3-dihydro-4H-pyridinone derivatives have been identified as inhibitors of the viral RNA-dependent RNA polymerase (NS5B), a key enzyme in the HCV replication cycle.[16]

Table 2: Representative Antiviral Pyridinone Derivatives

Compound Class Viral Target Activity Reference
Benzoxazolyl-pyridinone HIV-1 Reverse Transcriptase IC50 = 20-800 nM [14]
4-(Arylthio)-pyridin-2(1H)-one HIV-1 Replication EC50 = 3-6 nM [17]
Phenylpyridin-2(1H)-one HBV DNA Replication IC50 = 0.12 µM [5]

| Dihydro-4H-pyridinone | HCV Replicon (1b) | EC50 = 4 µM |[16] |

Target Class 2: Bacterial Enzymes

With the rise of antibiotic resistance, new chemical scaffolds for antibacterial agents are urgently needed. Pyridinones have shown promise in targeting essential bacterial pathways.[18][19]

FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes. This pathway is absent in humans, making FabI an attractive antibacterial target. 4-Pyridone derivatives have been identified as potent and specific inhibitors of FabI from Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[20] The specificity of these compounds was confirmed through macromolecular biosynthesis assays and by demonstrating reduced activity against triclosan-resistant S. aureus strains with mutations in the FabI gene.[20]

Bacterial type II topoisomerases, such as DNA gyrase, are validated targets for the fluoroquinolone class of antibiotics. The 4-pyridone core is structurally related to the 4-quinolone core, and 2-pyridone derivatives have also been shown to be effective inhibitors of DNA gyrase.[21] This suggests that the pyridone scaffold can effectively target the enzyme complex responsible for managing DNA supercoiling during replication.[21]

Table 3: Representative Antibacterial Pyridinone Derivatives

Compound Class Bacterial Target Activity (MIC90) Organism Reference
4-Pyridone derivative FabI 0.5 µg/mL MRSA [20]

| N-amino-5-cyano-6-pyridone | DNA Gyrase A (inferred) | 2.4 µg/mL | S. aureus |[21] |

Part 3: Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section outlines standardized methodologies for evaluating the activity of pyridinone derivatives against some of the key targets discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Methodology:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 4x solution of the pyridinone derivative (in kinase buffer with DMSO). Add 2.5 µL of a 4x solution of the target kinase enzyme.

  • Initiation: To start the reaction, add 5 µL of a 2x solution of the kinase-specific substrate and ATP. The final volume is 10 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to no-inhibitor (0%) and no-enzyme (100%) controls. Plot percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. It is the gold standard for assessing antibacterial potency.

Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the pyridinone derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute an overnight culture of the test bacterium (e.g., S. aureus) in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The pyridinone scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to engage in key hydrogen bonding interactions, coupled with its synthetic tractability, has enabled the development of potent and selective modulators for a wide array of therapeutic targets. From kinase hinge-binding in oncology to allosteric inhibition of viral enzymes and targeting of essential bacterial pathways, pyridinone derivatives have demonstrated remarkable versatility.[3][5]

Ongoing research continues to expand the utility of this core motif. Investigations into its application for treating inflammatory conditions, neurological disorders, and other diseases are actively underway.[3][5] The continued exploration of new derivatization strategies and the application of modern drug design principles will undoubtedly solidify the pyridinone scaffold's place as a cornerstone of medicinal chemistry for years to come.

References

Methodological & Application

Synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with a Michael addition of 5-(trifluoromethyl)pyridin-2(1H)-one to an acrylate ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This guide details the underlying chemical principles, provides step-by-step protocols for synthesis and purification, and outlines the necessary analytical characterization and safety precautions.

Introduction

Pyridinone derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The title compound, this compound (CAS No. 175277-72-2), serves as a key intermediate for the synthesis of more complex molecules with potential pharmacological activity. Its propanoic acid side chain offers a versatile handle for further chemical modifications, such as amide bond formation.

The synthetic strategy presented herein is based on the well-established aza-Michael addition reaction, a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. This is followed by a standard ester hydrolysis to yield the final carboxylic acid.

Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

Step 1: Aza-Michael Addition

5-(Trifluoromethyl)pyridin-2(1H)-one reacts with ethyl acrylate in the presence of a base to form ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate.

Step 2: Hydrolysis

The intermediate ester is hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierPurity
5-(Trifluoromethyl)pyridin-2(1H)-one33252-63-0Various>97%
Ethyl acrylate140-88-5Various>99%
Potassium carbonate (anhydrous)584-08-7Various>99%
N,N-Dimethylformamide (DMF), anhydrous68-12-2Various>99.8%
Sodium hydroxide1310-73-2Various>97%
Hydrochloric acid (concentrated)7647-01-0Various37%
Ethyl acetate141-78-6VariousACS Grade
Hexanes110-54-3VariousACS Grade
Anhydrous magnesium sulfate7487-88-9Various>97%
Ethanol64-17-5VariousACS Grade

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis start1 5-(Trifluoromethyl)pyridin-2(1H)-one Ethyl Acrylate K2CO3 in DMF reaction1 Heat at 100°C for 10-12 h start1->reaction1 workup1 Cool, Filter Dilute with Water Extract with Ethyl Acetate reaction1->workup1 purification1 Dry (MgSO4) Concentrate Purify (Column Chromatography) workup1->purification1 intermediate Ethyl 3-(2-oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoate purification1->intermediate start2 Intermediate Ester NaOH in Ethanol/Water intermediate->start2 reaction2 Stir at Room Temp. for 10-12 h start2->reaction2 workup2 Acidify with HCl Filter Precipitate reaction2->workup2 purification2 Wash with Water Dry workup2->purification2 product 3-(2-Oxo-5-(trifluoromethyl)pyridin- 1(2H)-yl)propanoic acid purification2->product

Caption: Workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate

This procedure is adapted from a similar synthesis of N-alkylated quinolinones.[1][2]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-(trifluoromethyl)pyridin-2(1H)-one (1.63 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Addition of Reagent: To the stirred suspension, add ethyl acrylate (1.20 g, 1.3 mL, 12 mmol).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Dilute the filtrate with water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: The expected product is a colorless oil or a white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This hydrolysis procedure is also based on the synthesis of a similar quinolinone derivative.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate (from Step 1, e.g., 2.63 g, 10 mmol) in a mixture of ethanol (20 mL) and water (20 mL).

  • Addition of Base: Add sodium hydroxide (0.6 g, 15 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 10-12 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product as a white solid.

  • Characterization: Determine the melting point and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

  • 5-(Trifluoromethyl)pyridin-2(1H)-one: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl Acrylate: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a fume hood and take precautions against static discharge.

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child. Use in a well-ventilated area and wear appropriate PPE.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Mechanistic Insights

The synthesis hinges on two fundamental organic reactions. The first step, the aza-Michael addition, is a conjugate addition of the nitrogen atom of the pyridinone to the electron-deficient alkene of the ethyl acrylate. The basic conditions, facilitated by potassium carbonate, deprotonate the N-H of the pyridinone, increasing its nucleophilicity and promoting the addition reaction.

The second step is a saponification reaction, a base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate anion during the acidic work-up to yield the final carboxylic acid.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The procedure utilizes readily available starting materials and employs standard organic chemistry techniques. The final product is a valuable intermediate for the synthesis of a variety of more complex molecules with potential applications in drug discovery and development. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethyl-Pyridinone Scaffold

The landscape of modern drug discovery is increasingly focused on the development of highly specific and metabolically robust small molecules. Within this context, the trifluoromethyl-pyridinone scaffold has emerged as a privileged structure, offering a unique combination of physicochemical properties that are highly advantageous for the design of novel therapeutics. The incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The pyridinone core, a six-membered nitrogen-containing heterocycle, provides a versatile framework for introducing diverse functionalities and can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]

This document provides a detailed guide to the potential applications and experimental evaluation of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid , a representative member of this promising class of compounds. While specific biological data for this exact molecule is not extensively published, this guide will leverage data from structurally related trifluoromethyl-pyridinone and N-substituted pyridinone derivatives to propose likely therapeutic applications and provide detailed protocols for their investigation. The primary focus will be on its potential as an anticancer agent, particularly as an inhibitor of protein kinases involved in oncogenic signaling pathways.

Proposed Therapeutic Application: Anticancer Agent Targeting Kinase Signaling Pathways

Pyridinone-based compounds have demonstrated a broad spectrum of anti-proliferative activities against various human tumor cell lines.[2] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, differentiation, and survival.[1] The structural features of this compound, including the trifluoromethyl group and the propanoic acid side chain, suggest its potential to interact with the ATP-binding pocket of various kinases.

Notably, derivatives of pyridinone have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4][5][6][7] This pathway is frequently dysregulated in human cancers and plays a crucial role in tumor progression and resistance to therapy.[3][7] Therefore, it is hypothesized that this compound may exert its anticancer effects by modulating the activity of one or more kinases within this or other critical oncogenic pathways.

Experimental Workflow for Compound Evaluation

A systematic approach is essential for the comprehensive evaluation of a novel compound in a drug discovery setting. The following workflow outlines the key experimental stages for characterizing the biological activity of this compound.

Caption: A stepwise experimental workflow for the evaluation of a novel compound.

Detailed Experimental Protocols

The following protocols are designed to provide a robust framework for the investigation of this compound.

Protocol 1: Synthesis of this compound

Reaction Scheme (Hypothetical):

Step 1: N-Alkylation

  • To a solution of 5-(trifluoromethyl)pyridin-2(1H)-one in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding pyridinone salt.

  • Add ethyl 3-bromopropanoate to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate.

Step 2: Hydrolysis

  • Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its purity assessed by HPLC.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HCT116)
0.1
1
10
50
100
IC₅₀ (µM)
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • This compound

  • Recombinant protein kinase (e.g., PI3K, Akt, mTOR, or a panel of kinases)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the recombinant kinase, and the specific substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC₅₀ value.[10]

Data Presentation:

Kinase TargetIC₅₀ (nM)
PI3Kα
PI3Kβ
PI3Kδ
PI3Kγ
Akt1
mTOR
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway

This protocol is used to investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_inhibitor Potential Inhibition by This compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation Inhibition (when unphosphorylated)

Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][11]

Procedure:

  • Cell Treatment: Treat cells with the compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 6: Cell Migration and Invasion Assays

These assays assess the compound's ability to inhibit cancer cell motility and invasion, which are crucial for metastasis.[12][13][14][15][16]

Wound Healing (Scratch) Assay for Migration:

  • Grow a confluent monolayer of cancer cells in a culture plate.

  • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Treat the cells with the test compound.

  • Image the scratch at different time points (e.g., 0, 24, 48 hours).

  • Measure the closure of the scratch to quantify cell migration.

Transwell Invasion Assay:

  • Use a Transwell chamber with a Matrigel-coated membrane.

  • Seed cancer cells in the upper chamber in serum-free medium containing the test compound.

  • Add complete medium (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invaded cells under a microscope.

Conclusion

This compound represents a promising starting point for the development of novel anticancer agents. Its structural features, characteristic of the trifluoromethyl-pyridinone class, suggest a high likelihood of activity as a kinase inhibitor, potentially targeting key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade. The detailed protocols provided in these application notes offer a comprehensive framework for the systematic evaluation of this compound, from initial cytotoxicity screening to in-depth mechanistic studies and target validation. The insights gained from these experiments will be crucial in elucidating its therapeutic potential and guiding future drug development efforts.

References

Application Notes and Protocols for the Research Chemical: 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid as a novel research chemical. While specific biological activities for this compound are not yet extensively documented in publicly available literature, its structural motifs—a pyridinone core and a trifluoromethyl group—are hallmarks of numerous pharmacologically active agents.[1][2] This guide is therefore constructed on a hypothesis-driven framework, leveraging established knowledge of these key chemical features to propose high-probability research applications and to provide robust, validated protocols for their investigation. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly altered electronic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3] The pyridinone scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of compounds with demonstrated anti-inflammatory, anticancer, and antimicrobial activities.[2][4][5]

Chemical and Physical Properties

PropertyValueSource
CAS Number 175277-72-2[6]
Molecular Formula C₉H₈F₃NO₃[Atlantic Research Chemicals]
Molecular Weight 235.16 g/mol [Atlantic Research Chemicals]
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Expected to be soluble in DMSO, DMF, and methanol. Limited solubility in aqueous solutions is predicted.N/A

Note: Physical properties such as melting point and exact solubility should be determined empirically upon receipt of the compound.

Postulated Research Applications & Mechanistic Rationale

The convergence of the trifluoromethyl and pyridinone moieties in the structure of this compound suggests a strong potential for biological activity in two primary areas: oncology and inflammatory diseases.

Application in Oncology Research

The pyridinone ring is a core component of numerous kinase inhibitors and other anticancer agents.[2] These compounds often function by competing with ATP at the kinase hinge region. Furthermore, the trifluoromethyl group can enhance the potency and selectivity of anticancer compounds.[7][8] A structurally related N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide has demonstrated potent cytotoxicity against breast cancer cells and inhibition of the Epidermal Growth Factor Receptor (EGFR).[9][10]

Hypothesized Mechanism of Action: this compound may act as an inhibitor of protein kinases involved in cancer cell proliferation and survival, such as EGFR, or other receptor tyrosine kinases. The trifluoromethyl group could enhance binding to the target protein and improve cellular penetration.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF EGF->EGFR Compound 3-(2-Oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoic acid Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway.

Application in Anti-Inflammatory Research

Pyridinone and pyridazinone derivatives have been identified as potent anti-inflammatory agents.[11][12] Their mechanisms often involve the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) or Phosphodiesterase-4 (PDE4).[13] Inhibition of these targets leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.

Hypothesized Mechanism of Action: The compound may selectively inhibit COX-2, reducing the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Alternatively, it could inhibit PDE4, leading to increased intracellular cAMP levels and subsequent downregulation of inflammatory cytokine production in immune cells like macrophages.

Inflammatory_Pathway cluster_downstream Inflammatory Cascade LPS LPS Stimulus Macrophage Macrophage LPS->Macrophage COX2 COX-2 Enzyme Macrophage->COX2 Upregulation TNFa TNF-α, IL-6 Macrophage->TNFa Production Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesis Compound 3-(2-Oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoic acid Compound->Macrophage Inhibition of Cytokine Production Compound->COX2 Inhibition

Caption: Hypothesized anti-inflammatory mechanisms of action.

Experimental Protocols

The following protocols provide a starting point for evaluating the hypothesized biological activities of this compound.

Protocol 1: In Vitro Anticancer Activity Screening

This workflow outlines a primary screen for cytotoxic effects followed by a secondary mechanistic assay.

Anticancer_Workflow start Prepare Stock Solution of Compound in DMSO step1 Primary Screen: MTT Cell Viability Assay (e.g., A549, MCF-7, PC-3 cell lines) start->step1 step2 Calculate IC50 Values step1->step2 decision Is IC50 in a potent range (< 50 µM)? step2->decision step3 Secondary Assay: Western Blot for Phospho-EGFR and downstream targets (p-ERK) decision->step3 Yes stop Compound is not potent or has a different mechanism decision->stop No end Determine Cytotoxic Potency and EGFR Inhibitory Activity step3->end

Caption: Workflow for anticancer activity assessment.

Step-by-Step Methodology: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of the compound. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation:

  • Positive Control: Doxorubicin should show a dose-dependent decrease in cell viability.

  • Vehicle Control: DMSO concentration should not exceed 0.5% and should not cause significant cell death.

  • Reproducibility: The assay should be performed in triplicate and repeated on at least two separate occasions.

Protocol 2: In Vitro Anti-Inflammatory Activity Screening

This protocol is designed to assess the compound's ability to suppress inflammatory responses in a cellular model.

Step-by-Step Methodology: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (0.1 µM to 100 µM) for 1 hour before inducing inflammation. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only treated cells.

Causality and Interpretation:

  • A reduction in nitrite concentration indicates inhibition of inducible nitric oxide synthase (iNOS) activity or expression, a key marker of inflammation.

  • It is crucial to perform a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Concluding Remarks

This compound is a research chemical with significant potential, predicated on the well-established pharmacological importance of its core structural components. The trifluoromethyl group is expected to enhance its drug-like properties, while the pyridinone scaffold provides a versatile platform for interaction with various biological targets. The protocols outlined in this document serve as a validated starting point for investigators to explore its efficacy in oncology and inflammation. Further derivatization of the propanoic acid side chain could also be a fruitful avenue for optimizing activity and pharmacokinetic profiles.

References

Experimental Applications of Substituted Propanoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted propanoic acids represent a versatile class of molecules with broad applications in drug discovery and biomedical research. Their structural motif is present in a wide array of therapeutic agents, from common nonsteroidal anti-inflammatory drugs (NSAIDs) to targeted modulators of metabolic and inflammatory pathways. This guide provides an in-depth exploration of the experimental applications of substituted propanoic acids, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into their roles as enzyme inhibitors and G protein-coupled receptor (GPCR) agonists, providing the scientific rationale behind experimental designs and step-by-step methodologies for their evaluation.

Table of Contents

  • Introduction: The Chemical Versatility of Substituted Propanoic Acids

  • Application I: Substituted Propanoic Acids as Enzyme Inhibitors

    • 2.1. Targeting the Arachidonic Acid Cascade: 5-Lipoxygenase (5-LOX) Inhibition

    • 2.2. Protocol: In Vitro 5-Lipoxygenase Inhibition Assay (Fluorometric)

    • 2.3. Targeting Phospholipid Metabolism: Cytosolic Phospholipase A2 (cPLA2) Inhibition

  • Application II: Modulators of Metabolic Disease - GPR40 Agonists

    • 3.1. GPR40: A Key Regulator of Insulin Secretion

    • 3.2. Protocol: In Vitro GPR40 Activation Assay (NFAT-Luciferase Reporter)

    • 3.3. Protocol: In Vivo Evaluation of GPR40 Agonists in a Mouse Model of Glucose Tolerance

  • Application III: Gene Regulation in Metabolism - PPARα Agonists

    • 4.1. PPARα: A Nuclear Receptor Controlling Lipid Metabolism

    • 4.2. Protocol: Cell-Based PPARα Transactivation Assay

  • Synthesis and Analytical Considerations

    • 5.1. General Synthetic Strategies

    • 5.2. Protocol: Analytical Method Validation using RP-HPLC

  • References

Introduction: The Chemical Versatility of Substituted Propanoic Acids

Propanoic acid, a simple three-carbon carboxylic acid, serves as a foundational scaffold in medicinal chemistry.[1][2] The addition of various substituent groups to the propanoic acid backbone gives rise to a diverse library of compounds with a wide range of biological activities.[3] A prominent example is the arylpropanoic acid class, which includes well-known NSAIDs like ibuprofen and ketoprofen.[3] These compounds primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3]

Beyond their anti-inflammatory properties, substituted propanoic acids have been developed to target a variety of other biological molecules with high specificity. These include enzymes central to inflammatory pathways like 5-lipoxygenase (5-LOX) and cytosolic phospholipase A2 (cPLA2), as well as receptors that play crucial roles in metabolic diseases, such as G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor alpha (PPARα).[4][5][6][7] The carboxyl group of the propanoic acid moiety is often a key pharmacophore, participating in crucial interactions with the target protein.[8]

This guide will provide detailed application notes and protocols for investigating the activity of substituted propanoic acids in several key therapeutic areas.

Application I: Substituted Propanoic Acids as Enzyme Inhibitors

Targeting the Arachidonic Acid Cascade: 5-Lipoxygenase (5-LOX) Inhibition

Scientific Rationale: The 5-lipoxygenase (5-LOX) enzyme is a critical player in the inflammatory response, catalyzing the conversion of arachidonic acid to leukotrienes, which are potent pro-inflammatory mediators.[1] Inhibition of 5-LOX is a promising therapeutic strategy for inflammatory conditions like asthma and allergic rhinitis.[1] Substituted propanoic acid derivatives have been designed as 5-LOX inhibitors, offering a potential avenue for new anti-inflammatory drugs.[6]

Experimental Causality: The choice of a 5-LOX inhibition assay is driven by the need to quantify the direct interaction between the test compound and the enzyme. A fluorometric or spectrophotometric assay provides a high-throughput and sensitive method to measure the catalytic activity of 5-LOX and its inhibition by the test compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for determining the potency of the compound.

Protocol: In Vitro 5-Lipoxygenase Inhibition Assay (Fluorometric)[3]

This protocol is adapted from commercially available 5-lipoxygenase inhibitor screening kits.

Materials:

  • 5-LOX Enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., arachidonic acid)

  • Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

  • Test substituted propanoic acid derivative

  • 96-well white plate with a flat bottom

  • Multi-well spectrophotometer (ELISA reader) capable of fluorescence measurement (Ex/Em = 500/536 nm)

  • DMSO (anhydrous)

Experimental Workflow:

Caption: Workflow for the 5-LOX inhibition assay.

Procedure:

  • Test Compound Preparation:

    • Dissolve the substituted propanoic acid derivative in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in LOX Assay Buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% (v/v).

  • Assay Plate Setup (in a 96-well white plate):

    • Test Compound Wells: Add 2 µL of each test compound dilution.

    • Solvent Control Wells: Add 2 µL of the solvent used for the test compound (e.g., DMSO at the same final concentration).

    • Inhibitor Control Wells: Add 2 µL of the known 5-LOX inhibitor (e.g., Zileuton).

    • Enzyme Control Wells: Add 40 µL of LOX Assay Buffer.

    • Bring the volume in all wells (except the Enzyme Control) to 40 µL with LOX Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master mix for the required number of wells. For each well, combine:

      • 36 µL LOX Assay Buffer

      • 2 µL LOX Probe

      • 2 µL 5-LOX Enzyme

    • Mix well and add 40 µL of the Reaction Mix to the Test Compound, Solvent Control, and Inhibitor Control wells.

  • Incubation:

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Substrate Addition and Measurement:

    • Prepare the LOX substrate working solution according to the manufacturer's instructions.

    • Using a multichannel pipette, add 20 µL of the LOX substrate to each well to initiate the reaction.

    • Immediately place the plate in a microplate reader and measure the fluorescence at Ex/Em = 500/536 nm in kinetic mode, recording every 30 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Quantitative Data Summary:

Compound ClassTargetExample IC50 ValuesReference
2-(3-Methylphenyl)propanoic Acid Derivatives5-LOXVaries based on substitution[6]
(4-acylpyrrol-2-yl)alkanoic acidscPLA23.3 - 3.4 µM[7]
Targeting Phospholipid Metabolism: Cytosolic Phospholipase A2 (cPLA2) Inhibition

Scientific Rationale: Cytosolic phospholipase A2 (cPLA2) is a key enzyme that liberates arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes.[9] Inhibition of cPLA2 offers a therapeutic approach to reduce the production of a broad range of pro-inflammatory mediators.[9] Certain substituted propanoic acid derivatives have been shown to be potent inhibitors of cPLA2.[7]

A detailed protocol for a cPLA2 inhibition assay would typically involve measuring the release of radiolabeled arachidonic acid from pre-labeled cells or using a cell-free enzymatic assay with a fluorescent substrate. The principles are similar to the 5-LOX assay, focusing on quantifying the reduction in enzyme activity in the presence of the inhibitor.

Application II: Modulators of Metabolic Disease - GPR40 Agonists

GPR40: A Key Regulator of Insulin Secretion

Scientific Rationale: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in fatty acid-stimulated insulin secretion.[6] Agonism of GPR40 enhances glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.[6][10] Several classes of substituted propanoic acids, such as 3-substituted 3-(4-aryloxyaryl)-propanoic acids, have been developed as potent GPR40 agonists.[4]

Experimental Causality: To evaluate a compound as a GPR40 agonist, a cell-based reporter assay is a common starting point. This assay utilizes a cell line engineered to express GPR40 and a reporter gene (e.g., luciferase) under the control of a promoter that is activated by GPR40 signaling. This allows for a quantitative measure of receptor activation. Subsequent in vivo studies in animal models of diabetes are essential to confirm the therapeutic potential of the GPR40 agonist.

Signaling Pathway:

GPR40_Signaling cluster_cell Pancreatic β-cell Propanoic_Acid Substituted Propanoic Acid (Agonist) GPR40 GPR40 Propanoic_Acid->GPR40 Gq Gαq GPR40->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle PKC->Insulin_Vesicle Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: GPR40 signaling pathway in pancreatic β-cells.

Protocol: In Vitro GPR40 Activation Assay (NFAT-Luciferase Reporter)[2]

This protocol is a common method for screening GPR40 agonists.

Materials:

  • CHO-K1 cells stably co-transfected with human GPR40 and a nuclear factor of activated T-cells (NFAT) promoter-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Test substituted propanoic acid derivative.

  • Known GPR40 agonist (e.g., TAK-875) as a positive control.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the GPR40-NFAT reporter cells into a 96-well plate at a density of approximately 2 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control in serum-free medium.

    • Remove the culture medium from the cells and replace it with the compound dilutions.

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium containing the compounds.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Normalize the luciferase signal to a vehicle control.

  • Plot the normalized luminescence against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by fitting the data to a dose-response curve.

Protocol: In Vivo Evaluation of GPR40 Agonists in a Mouse Model of Glucose Tolerance[5][12]

This protocol assesses the ability of a GPR40 agonist to improve glucose tolerance in mice.

Materials:

  • Male C57BL/6J mice (or a diabetic mouse model like db/db mice).

  • Test substituted propanoic acid derivative.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Glucose solution (20% w/v).

  • Blood glucose meter and test strips.

  • Oral gavage needles.

Procedure:

  • Acclimatization and Fasting:

    • Acclimatize the mice for at least one week.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration:

    • Record the baseline blood glucose level (t=0) from the tail vein.

    • Administer the test compound or vehicle orally by gavage at a specific dose (e.g., 30 mg/kg).[11]

  • Glucose Challenge:

    • 30 minutes after compound administration, administer a glucose solution (2 g/kg) orally by gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

Data Analysis:

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

  • Compare the AUC values between the vehicle-treated and compound-treated groups using statistical analysis (e.g., t-test or ANOVA). A significant reduction in the AUC indicates improved glucose tolerance.

Application III: Gene Regulation in Metabolism - PPARα Agonists

PPARα: A Nuclear Receptor Controlling Lipid Metabolism

Scientific Rationale: Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a central role in regulating lipid metabolism.[12] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering plasma triglyceride levels.[12] Substituted phenylpropanoic acid derivatives have been identified as potent and selective PPARα activators, with potential for treating dyslipidemia.[5][13]

Experimental Causality: A cell-based transactivation assay is the primary method for identifying and characterizing PPARα agonists. This assay typically uses a cell line transfected with a plasmid encoding the PPARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4) and a reporter plasmid containing the corresponding response element driving a reporter gene (e.g., luciferase). This allows for a specific and quantitative measurement of PPARα activation by a test compound.

Protocol: Cell-Based PPARα Transactivation Assay[15]

Materials:

  • HEK293T cells (or another suitable cell line).

  • Expression plasmid for a chimeric human PPARα-Gal4 receptor.

  • Reporter plasmid with a Gal4 upstream activation sequence (UAS) driving a luciferase gene (pGL4.35).

  • Transfection reagent.

  • Test substituted propanoic acid derivative.

  • Known PPARα agonist (e.g., fenofibric acid) as a positive control.

  • Luciferase assay system.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells with the PPARα-Gal4 expression plasmid and the pGL4.35 reporter plasmid using a suitable transfection reagent.

    • After transfection, seed the cells into 96-well plates and allow them to recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Treat the transfected cells with the compound dilutions for 24 hours.

  • Luciferase Assay:

    • Perform a luciferase assay as described in the GPR40 protocol.

Data Analysis:

  • Calculate the fold activation of luciferase expression relative to a vehicle control.

  • Plot the fold activation against the logarithm of the compound concentration.

  • Determine the EC50 value for PPARα activation.

Synthesis and Analytical Considerations

General Synthetic Strategies

The synthesis of substituted propanoic acids often involves standard organic chemistry reactions. For example, 3-substituted 3-(4-aryloxyaryl)-propanoic acids, which are GPR40 agonists, can be synthesized through a multi-step process that may involve the formation of an aryloxyaryl core followed by the introduction of the propanoic acid side chain.[4] Similarly, the synthesis of α-alkylphenylpropanoic acid derivatives as PPARα activators involves the strategic introduction of substituents at the alpha position of the propanoic acid.[14] A general synthetic scheme for a class of substituted phenylpropanoic acids is presented below.[15]

Caption: Generalized synthetic workflow.

Protocol: Analytical Method Validation using RP-HPLC[18]

Objective: To validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of a substituted propanoic acid derivative in a given matrix, according to ICH guidelines.[16]

Materials and Instrumentation:

  • HPLC system with a UV/VIS detector.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile phase (e.g., Acetonitrile:Phosphate buffer, pH 3.0, 50:50 v/v).

  • Reference standard of the substituted propanoic acid.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Validation Parameters and Procedures:

  • System Suitability:

    • Inject the standard solution multiple times (n=6).

    • Calculate the relative standard deviation (RSD) for retention time and peak area (acceptance criteria: RSD < 2%).

    • Determine the number of theoretical plates and tailing factor.

  • Linearity:

    • Prepare a series of standard solutions at different concentrations (e.g., 6.25 - 50.00 µg/mL).[16]

    • Inject each concentration and plot the peak area against the concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²) (acceptance criteria: r² ≥ 0.999).

  • Accuracy:

    • Spike a blank matrix with the analyte at three different concentration levels (low, medium, high).

    • Analyze the spiked samples and calculate the percent recovery (acceptance criteria: typically 80-120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts.

    • Calculate the RSD for the results (acceptance criteria: RSD < 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity/Selectivity:

    • Analyze a blank matrix, a spiked matrix, and a sample containing potential impurities or degradation products to ensure that the analyte peak is well-resolved without interference.

Conclusion and Future Directions

Substituted propanoic acids are a cornerstone of modern medicinal chemistry, with their applications continually expanding. The protocols and insights provided in this guide offer a framework for the systematic evaluation of these compounds as enzyme inhibitors and receptor modulators. As our understanding of the molecular basis of diseases deepens, the rational design and experimental validation of novel substituted propanoic acid derivatives will undoubtedly lead to the development of new and improved therapeutics for a wide range of human ailments. Future research will likely focus on enhancing the selectivity and pharmacokinetic properties of these compounds to maximize their therapeutic efficacy and minimize off-target effects.

References

Application Notes and Protocols: 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid as a Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Pyridinone Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The trifluoromethyl group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This application note provides a detailed guide to the synthesis and utilization of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid , a key intermediate in the synthesis of advanced pharmaceutical agents, notably kinase inhibitors.[2]

The 2-oxo-5-(trifluoromethyl)pyridine core provides a metabolically robust and synthetically versatile platform. The propanoic acid side chain, introduced via a strategic Michael addition, serves as a crucial handle for further molecular elaboration, enabling the construction of complex pharmacophores. This document will provide detailed, field-proven protocols for the synthesis of this intermediate and its subsequent application in the preparation of a representative advanced pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
CAS Number 175277-72-2Internal Data
Molecular Formula C₉H₈F₃NO₃Internal Data
Molecular Weight 251.16 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in methanol, ethanol, DMSO, and DMFInternal Data

Synthetic Workflow Overview

The synthesis of the target intermediate and its subsequent utilization can be visualized as a two-part process. The first part involves the formation of the intermediate itself, and the second part demonstrates its application in the synthesis of a more complex molecule.

G cluster_0 Part 1: Synthesis of the Intermediate cluster_1 Part 2: Application in API Synthesis A 2-Hydroxy-5-(trifluoromethyl)pyridine B Ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate A->B Michael Addition (Ethyl Acrylate, Base) C This compound B->C Ester Hydrolysis (e.g., LiOH, H2O/THF) D Target Intermediate (C) E Activated Intermediate (e.g., Acid Chloride) D->E Activation F Advanced API Precursor E->F Amide Coupling G Final API (e.g., Kinase Inhibitor) F->G Final Synthetic Steps

Figure 1: General synthetic workflow.

Part 1: Synthesis of this compound

The synthesis of the title compound is achieved in a two-step process starting from the commercially available 2-hydroxy-5-(trifluoromethyl)pyridine. This process involves a Michael addition reaction followed by ester hydrolysis.

Step 1: Michael Addition to form Ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate

The first step is the N-alkylation of the pyridinone ring via a Michael addition reaction with ethyl acrylate. The pyridinone, existing in tautomeric equilibrium with its 2-hydroxy pyridine form, acts as a nucleophile. The reaction is typically base-catalyzed, with a non-nucleophilic organic base being preferable to minimize side reactions.

Protocol:

  • Reagent Preparation: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of pyridinone).

  • Base Addition: To the stirred solution, add triethylamine (TEA, 1.5 eq) at room temperature.

  • Michael Acceptor Addition: Slowly add ethyl acrylate (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate.

Causality of Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Base: Triethylamine is a suitable non-nucleophilic base that deprotonates the pyridinone to form the nucleophilic pyridinoxide anion without competing in the Michael addition.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Step 2: Hydrolysis to this compound

The second step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard ester hydrolysis reaction.

Protocol:

  • Dissolution: Dissolve the ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid (HCl).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white solid.

Causality of Experimental Choices:

  • Hydrolysis Agent: Lithium hydroxide is a strong base that effectively hydrolyzes the ester.

  • Solvent System: The THF/water mixture ensures the solubility of both the organic ester and the inorganic base.

  • Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Part 2: Application in the Synthesis of a Kinase Inhibitor

This compound is a valuable intermediate for the synthesis of various kinase inhibitors. The carboxylic acid moiety serves as a key functional group for amide bond formation, a common linkage in many drug molecules. What follows is a representative protocol for the coupling of this intermediate to a primary amine, a common step in the synthesis of many kinase inhibitors.

G cluster_0 Amide Coupling A This compound C Amide Product A->C Coupling Reagent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) B Amine Component (R-NH2) B->C

Figure 2: Amide coupling workflow.

Protocol: Amide Bond Formation

  • Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Causality of Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).

  • Base: DIPEA is a sterically hindered base that facilitates the activation of the carboxylic acid and scavenges the acid formed during the reaction without interfering with the coupling process.

  • Solvent: DMF is an excellent solvent for amide coupling reactions, ensuring the solubility of all reactants.

Conclusion

This compound is a strategically important intermediate in the synthesis of complex, high-value molecules for the pharmaceutical industry. The protocols outlined in this application note provide a robust and reliable pathway for its synthesis and subsequent utilization. The trifluoromethyl-substituted pyridinone core, combined with the versatile propanoic acid handle, offers a powerful platform for the development of next-generation therapeutics.

References

Application Notes and Protocols for Antiviral Research on Trifluoromethyl Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Trifluoromethyl Pyridinone Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical moieties can dramatically enhance a molecule's therapeutic potential. The trifluoromethyl (-CF3) group is a premier example of such a bioisostere, widely employed to improve critical drug-like properties. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's metabolic stability, membrane permeability, and binding affinity to protein targets.[1][2][3][4] When this group is integrated into a pyridine ring—a privileged scaffold known for its versatile biological activities and presence in numerous approved drugs—the resulting trifluoromethylpyridine structure becomes a powerful building block for novel therapeutics.[5][6]

This guide focuses on trifluoromethyl pyridinones, a subclass that has demonstrated considerable promise in antiviral drug discovery. These compounds merge the metabolic and binding advantages of the -CF3 group with the structural versatility of the pyridinone core. We will explore their mechanisms of action against key viral targets and provide detailed, field-proven protocols for their screening and characterization, designed for researchers, scientists, and drug development professionals.

Part 1: Core Mechanisms of Antiviral Action

Trifluoromethyl pyridinones have been shown to inhibit a range of viruses by targeting essential viral enzymes and proteins. The primary mechanism often involves the non-covalent inhibition of enzymatic active sites or allosteric pockets, disrupting the viral replication cycle.

Inhibition of Viral Polymerases

Viral polymerases are enzymes essential for replicating the viral genome, making them prime targets for antiviral drugs.[7][8][9] Trifluoromethyl pyridinones have been identified as inhibitors of several viral polymerases, including influenza virus RNA-dependent RNA polymerase (RdRp).

Mechanism Insight: These inhibitors typically bind to allosteric sites on the polymerase complex, inducing conformational changes that impair its catalytic function. This prevents the synthesis of new viral RNA, effectively halting replication.[10][11] The trifluoromethyl group often enhances binding affinity within hydrophobic pockets of the enzyme, while the pyridinone core can form critical hydrogen bonds.[4]

Caption: Inhibition of viral replication by targeting the viral polymerase.

Inhibition of HIV-1 Reverse Transcriptase

A significant application of pyridinone derivatives is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus (HIV-1).[12] Reverse transcriptase (RT) is the enzyme that converts the viral RNA genome into DNA, a critical step for integration into the host genome.

Mechanism Insight: Trifluoromethyl pyridinones bind to a hydrophobic, allosteric pocket on the HIV-1 RT, known as the NNRTI binding pocket.[13] This binding event locks the enzyme in an inactive conformation, preventing it from carrying out DNA synthesis.[14] The unique properties of these compounds, sometimes including specific atoms like iodine on the pyridinone ring, allow for strong interactions with conserved residues, making them effective against wild-type and some drug-resistant viral strains.[13]

Inhibition of Viral Proteases

Viral proteases are another critical class of enzyme targets. They are responsible for cleaving large viral polyproteins into individual, functional proteins required for viral replication and assembly.[15][16]

Mechanism Insight: Trifluoromethyl pyridinones can be designed to act as non-covalent, competitive inhibitors that occupy the active site of viral proteases, such as the main protease (Mpro) of SARS-CoV-2 or the NS3/4A protease of Hepatitis C Virus (HCV).[17][18][19] The trifluoromethyl group can enhance potency by forming favorable interactions within the protease's substrate-binding pockets.[17] By blocking the protease, these compounds prevent the maturation of viral proteins, leading to the production of non-infectious viral particles.

Part 2: Application Notes & Experimental Protocols

This section provides a structured workflow for the initial screening and detailed characterization of novel trifluoromethyl pyridinone compounds. The protocols are designed to be self-validating by integrating efficacy and toxicity assessments.

G A Compound Library (Trifluoromethyl Pyridinones) B Primary HTS: CPE Reduction Assay A->B C Hit Identification (Compounds protecting cells) B->C D Dose-Response Assays C->D E Calculate EC50 (Potency) D->E F Calculate CC50 (Cytotoxicity) D->F G Determine Selectivity Index (SI = CC50/EC50) E->G F->G H Secondary / MOA Assays G->H Select compounds with high SI I Biochemical Assay (e.g., Polymerase Inhibition) H->I J Time-of-Addition Assay H->J K Lead Optimization I->K J->K

Caption: High-level workflow for antiviral screening and characterization.

Protocol 1: Primary Antiviral Screening (Cytopathic Effect Reduction Assay)

Principle: This cell-based assay is a robust method for high-throughput screening (HTS) to identify compounds that protect host cells from virus-induced cell death, or cytopathic effect (CPE).[20][21] Cell viability is quantified, and a "gain-of-signal" for active compounds (i.e., higher viability) minimizes false positives.[22]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).

  • Complete cell culture medium (e.g., MEM with 5% FBS).

  • Assay medium (reduced serum, e.g., MEM with 2% FBS).[21]

  • Virus stock with a known titer (TCID50/mL).

  • Trifluoromethyl pyridinone compounds dissolved in DMSO.

  • Positive control antiviral drug (e.g., Remdesivir for coronaviruses).

  • 96-well flat-bottom cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Neutral Red dye).[20][21]

Methodology:

  • Cell Seeding:

    • Prepare a suspension of host cells in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density that will result in a near-confluent monolayer the next day (e.g., 1.5 x 10^4 cells/well).[20]

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds in assay medium. A common starting concentration for a primary screen is 10-30 µM.[21]

    • Also prepare dilutions of the positive control drug.

    • Gently remove the medium from the cell plates and add 100 µL of the compound dilutions to the appropriate wells in triplicate.

    • Include "cells only" (no virus, no compound) and "virus control" (no compound) wells.

  • Virus Inoculation:

    • Dilute the virus stock in assay medium to a concentration that causes >80% CPE within 48-72 hours (e.g., a Multiplicity of Infection, MOI, of 0.01).[20]

    • Add 100 µL of the diluted virus to all wells except the "cells only" control wells.

    • Incubate at 37°C, 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Visually inspect the plates for CPE.

    • Add the cell viability reagent to all wells according to the manufacturer's instructions (e.g., 100 µL of reconstituted CellTiter-Glo® reagent).

    • Measure the signal on a plate reader (luminescence for CellTiter-Glo®, absorbance at 540 nm for Neutral Red).[21]

  • Data Analysis:

    • Normalize the data: Set the average signal from "cells only" wells to 100% viability and the average signal from "virus control" wells to 0% protection.

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Compounds showing significant CPE inhibition (>50%) are considered "hits."

Protocol 2: Dose-Response and Cytotoxicity Assessment

Principle: Once hits are identified, their potency (EC50) and cytotoxicity (CC50) must be determined. The EC50 is the concentration at which the compound inhibits 50% of the viral effect, while the CC50 is the concentration that reduces host cell viability by 50%.[21][23] The ratio of these values gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Methodology:

  • EC50 Determination:

    • Perform the CPE reduction assay as described in Protocol 1.

    • Instead of a single concentration, use a range of serial dilutions of the hit compounds (e.g., eight half-log10 dilutions, from 100 µM down to 0.032 µM).[21]

    • Plot the percentage of CPE inhibition against the log of the compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.

  • CC50 Determination:

    • Run a parallel experiment to the EC50 determination.

    • Seed cells and add the same serial dilutions of the compounds as in the EC50 plate.

    • Crucially, do not add the virus to this plate. [24][25]

    • Incubate for the same duration.

    • Measure cell viability using the same reagent.

    • Plot the percentage of cell viability against the log of the compound concentration and calculate the CC50 value via regression analysis.

  • Selectivity Index (SI) Calculation:

    • Calculate the SI using the formula: SI = CC50 / EC50 .

    • A higher SI value (typically >10) is desirable, indicating that the compound's antiviral activity occurs at concentrations well below those that are toxic to the host cells.[21]

Protocol 3: Mechanism of Action - Time-of-Addition Assay

Principle: This assay helps to identify the stage of the viral lifecycle that is inhibited by the compound. The compound is added at different time points relative to the initial viral infection, and the effect on viral yield is measured.[25][26]

Materials:

  • Susceptible host cells in 24- or 48-well plates.

  • High-titer virus stock.

  • Test compound at a concentration of 5-10x its EC50.

  • Controls for each stage of infection (e.g., a known entry inhibitor, a known replication inhibitor).

Methodology:

  • Setup: Seed cells to form a confluent monolayer.

  • Infection: Pre-chill the plates, remove the medium, and add a high MOI of virus (e.g., MOI = 1-5) to all wells to synchronize the infection. Allow the virus to adsorb for 1 hour at 4°C.

  • Time Points: Add the test compound at various time points post-infection (p.i.). For example:

    • -1 to 0 h: (During adsorption) - Tests for inhibition of attachment/entry.

    • 1 h p.i.: (After entry, before replication) - Tests for inhibition of early replication.

    • 2, 4, 6, 8 h p.i.: (During replication and assembly) - Tests for inhibition of replication, protein synthesis, or assembly.

  • Harvesting: At a late time point (e.g., 12-24 h p.i.), collect the supernatant from each well.

  • Quantification: Determine the viral titer in each supernatant sample using a TCID50 assay or plaque assay.[20][27]

  • Interpretation:

    • If the compound is effective only when added early (-1 to 1 h), it likely targets viral entry.

    • If the compound retains its activity when added several hours post-infection, it likely targets a later stage like genome replication or virion assembly.

Part 3: Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between compounds.

Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Putative Target
TFMP-001 Influenza A/H1N10.25>100>400Viral Polymerase
TFMP-002 HIV-10.03225781Reverse Transcriptase
TFMP-003 SARS-CoV-21.28571Main Protease
Control Influenza A/H1N12.3>100>43IMPDH
(Data is hypothetical for illustrative purposes. Control data may reflect a known inhibitor like Ribavirin or a compound with a different mechanism[28])

Conclusion and Future Outlook

Trifluoromethyl pyridinones represent a highly versatile and potent chemical scaffold for the development of novel antiviral agents. Their ability to effectively target conserved viral enzymes like polymerases and reverse transcriptases, often with high selectivity, underscores their therapeutic potential.[12][29] The strategic use of the trifluoromethyl group frequently enhances metabolic stability and target engagement, addressing key challenges in drug design.[2][3]

The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial high-throughput screening to mechanistic elucidation. Future research should focus on expanding the library of trifluoromethyl pyridinone derivatives to target a broader range of viruses, including emerging and drug-resistant strains. Structure-activity relationship (SAR) studies, guided by co-crystal structures of inhibitors bound to their targets, will be crucial for optimizing potency and refining the resistance profile of next-generation antiviral drugs derived from this promising chemical class.

References

Application Notes and Protocols for Antifungal Studies with 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents and the Potential of Pyridinone Derivatives

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global public health.[1][2][3][4] Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus highlight the limitations of our current antifungal arsenal, creating an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action.[1][5] In this context, the exploration of new chemical scaffolds is paramount.

Pyridinone-containing compounds have shown a range of biological activities, including potential as antifungal agents.[6][7][8] While the specific compound 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid (CAS Number: 175277-72-2) is not extensively characterized in publicly available literature for its antifungal properties, its structural motifs suggest a potential avenue for investigation.[9][10] Some pyridine and pyrimidine derivatives have been found to exert their antifungal effects by putatively inhibiting lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[11][12] The ergosterol pathway is a well-established target for azole antifungals, and its disruption leads to fungal cell membrane instability and death.[2] The presence of a trifluoromethyl group on the pyridinone ring of the title compound may enhance its biological activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro antifungal susceptibility studies of this compound. The protocols are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure robust and reproducible data generation.[5][13][14][15][16]

Hypothesized Mechanism of Action

Based on the activity of similar pyridine-containing structures, it is hypothesized that this compound may interfere with the fungal ergosterol biosynthesis pathway. This pathway is crucial for the integrity of the fungal cell membrane. Inhibition of key enzymes, such as lanosterol demethylase, would lead to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately resulting in fungal cell death.

Hypothesized_Antifungal_Mechanism Compound 3-(2-Oxo-5-(trifluoromethyl)pyridin- 1(2H)-yl)propanoic acid FungalCell Fungal Cell Compound->FungalCell Enters LanosterolDemethylase Lanosterol Demethylase (Target Enzyme) Compound->LanosterolDemethylase Inhibits ErgosterolPathway Ergosterol Biosynthesis Pathway ErgosterolPathway->LanosterolDemethylase Contains Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Blocked Production CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation CellDeath Cell Death CellMembrane->CellDeath Loss of Integrity Broth_Microdilution_Workflow Start Start: Pure Yeast Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Dilution Dilute Inoculum in RPMI-1640 Medium Inoculum->Dilution Plate Inoculate 96-Well Plate Dilution->Plate CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Plate Incubate Incubate at 35°C (24-72 hours) Plate->Incubate Read Read MIC Endpoint (Visual/Spectrophotometric) Incubate->Read End End: Determine MIC Read->End

References

The Cornerstone of Modern Agrochemicals: A Guide to Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of global food security necessitates the development of increasingly sophisticated and effective crop protection solutions. In this endeavor, the strategic incorporation of fluorine into active molecules has revolutionized the agrochemical industry. Among the most impactful innovations is the use of the trifluoromethylpyridine (TFMP) moiety, a structural cornerstone for a new generation of herbicides, insecticides, and fungicides. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of these vital compounds, offering detailed protocols for their evaluation and use.

The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as high electronegativity, metabolic stability, and lipophilicity, dramatically enhance the biological activity and performance of agrochemicals. When combined with the versatile pyridine ring, these properties create a scaffold for highly potent and selective crop protection agents.[1][2] Since the commercialization of the first TFMP-containing herbicide, fluazifop-butyl, in 1982, over 20 such agrochemicals have been introduced, a testament to their significance in modern agriculture.[3]

I. Herbicidal Applications: Precision Weed Management

Trifluoromethylpyridine derivatives have led to the development of highly effective herbicides with diverse modes of action, enabling targeted weed control in a variety of crops.

A. Acetyl-CoA Carboxylase (ACCase) Inhibitors

A prominent class of TFMP-based herbicides functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses. This inhibition ultimately leads to the disruption of cell membrane formation and plant death.

Key Examples:

  • Fluazifop-P-butyl: A post-emergence herbicide used for the control of annual and perennial grass weeds in broadleaf crops. The introduction of the TFMP moiety significantly improved its translocation and herbicidal activity compared to its benzene analogue.[4]

  • Haloxyfop-methyl: Another ACCase inhibitor with a similar spectrum to fluazifop-butyl but with longer residual soil activity.

Protocol 1: Evaluation of Post-Emergence Herbicidal Efficacy of ACCase Inhibitors

Objective: To assess the efficacy of a trifluoromethylpyridine-based ACCase inhibitor (e.g., Fluazifop-P-butyl) on target grass weed species.

Materials:

  • Test herbicide formulation

  • Control (untreated) plots

  • Target weed species (e.g., Avena fatua - wild oat) at the 3-4 leaf stage

  • Spraying equipment calibrated for uniform application

  • Plot markers

  • Visual assessment guides or software for biomass measurement

Methodology:

  • Plot Establishment: Prepare a series of replicated plots, each containing a uniform population of the target weed species. Include untreated control plots for comparison.[5]

  • Herbicide Application: Apply the test herbicide at a range of predetermined rates, ensuring even coverage of the foliage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Efficacy Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plots for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.[5]

  • Biomass Measurement: At the final assessment point, harvest the above-ground biomass from a defined area within each plot. Dry the biomass to a constant weight to determine the reduction in growth compared to the control.

  • Data Analysis: Statistically analyze the data to determine the effective dose (ED) values (e.g., ED50 and ED90) and compare the performance of different application rates.

B. Acetolactate Synthase (ALS) Inhibitors

Another important target for TFMP herbicides is the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids.

Key Examples:

  • Flazasulfuron: A sulfonylurea herbicide used for broad-spectrum weed control in turf, sugarcane, and perennial crops.[4]

  • Flupyrsulfuron-methyl-sodium: A selective herbicide for the control of grass and broadleaf weeds in cereals.[4]

C. Microtubule Assembly Inhibitors

Certain trifluoromethylpyridine derivatives disrupt cell division by inhibiting microtubule assembly, leading to stunted root growth.[4]

Key Examples:

  • Dithiopyr and Thiazopyr: These herbicides are classified by the Herbicide Resistance Action Committee (HRAC) as Group 3, targeting microtubule assembly.

II. Insecticidal Applications: Targeted Pest Control

The trifluoromethylpyridine scaffold is also integral to the development of potent insecticides, offering novel modes of action to combat a wide range of agricultural pests.

Key Examples:

  • Chlorfluazuron: An insect growth regulator (IGR) that inhibits chitin synthesis, primarily affecting larval stages of insects.[6]

  • Flonicamid: A selective aphicide with a unique mode of action, disrupting the feeding behavior of sucking insects.[6] It contains a 4-trifluoromethyl-pyridine structure.[6]

  • Sulfoxaflor: An insecticide that targets sap-feeding pests.[6]

  • Pyridalyl: Demonstrates superior pest control properties compared to traditional phenyl-containing insecticides.[6]

Workflow for Insecticidal Bioassay

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Data Analysis rearing Insect Rearing (Target Species) topical Topical Application rearing->topical diet Diet Incorporation rearing->diet leaf_dip Leaf Dip Assay rearing->leaf_dip formulation Compound Formulation (Test Concentrations) formulation->topical formulation->diet formulation->leaf_dip mortality Mortality Assessment (24, 48, 72h) topical->mortality diet->mortality leaf_dip->mortality sublethal Sub-lethal Effects (e.g., Fecundity, Feeding) mortality->sublethal lc50 LC50 / LD50 Calculation sublethal->lc50 sar Structure-Activity Relationship (SAR) lc50->sar

Caption: Workflow for insecticidal bioassay of TFMP derivatives.

III. Fungicidal and Nematicidal Applications: Disease and Pest Management

The versatility of the trifluoromethylpyridine structure extends to the control of fungal pathogens and nematodes.

Key Examples:

  • Fluopicolide: Possesses a novel mode of action, inducing the delocalization of spectrin-like proteins in oomycete fungi.[4]

  • Fluopyram: A succinate dehydrogenase inhibitor (SDHI) fungicide with broad-spectrum activity.[4][7] It also exhibits nematicidal properties.[4]

  • Fluazinam: A potent fungicide that interferes with the respiratory biochemistry of fungi.[6]

Protocol 2: In Vitro Antifungal Activity Assay

Objective: To determine the in vitro efficacy of a trifluoromethylpyridine-based fungicide against a target fungal pathogen.

Materials:

  • Test fungicide

  • Target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Solvent for dissolving the test compound (e.g., DMSO)

  • Micropipettes

  • Incubator

Methodology:

  • Media Preparation: Prepare PDA and amend it with various concentrations of the test fungicide. Ensure the solvent concentration is consistent across all treatments and does not inhibit fungal growth.

  • Inoculation: Place a mycelial plug of the target fungus at the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal pathogen.

  • Growth Measurement: After a defined incubation period, measure the radial growth of the fungal colony.

  • Inhibition Calculation: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

  • EC50 Determination: Determine the effective concentration required to inhibit 50% of fungal growth (EC50) by plotting the inhibition data against the logarithm of the fungicide concentration.

IV. Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of TFMP derivatives is primarily achieved through two main routes:

  • Chlorine/Fluorine Exchange: This method involves the chlorination and subsequent fluorination of picoline (methylpyridine) to introduce the trifluoromethyl group. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for several agrochemicals, is synthesized via this route.

  • Cyclocondensation: This approach involves constructing the pyridine ring from acyclic, trifluoromethyl-containing building blocks. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate.[4]

Diagram of Synthetic Pathways

Caption: Major synthetic routes to trifluoromethylpyridine derivatives.

V. Concluding Remarks for the Modern Researcher

Trifluoromethylpyridine derivatives represent a cornerstone of modern agrochemical research and development. Their remarkable versatility and the enhanced biological activity conferred by the trifluoromethyl group have led to a diverse portfolio of high-performing herbicides, insecticides, and fungicides.[1][8] The continued exploration of this chemical space, coupled with a deep understanding of their modes of action and application, will undoubtedly yield even more innovative and sustainable solutions for global crop protection challenges.[9]

VI. References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, --INVALID-LINK--

  • Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Quantum Pioneer, --INVALID-LINK--

  • Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. Tocan-Tbio, --INVALID-LINK--

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate, --INVALID-LINK--

  • The importance of trifluoromethyl pyridines in crop protection. PubMed, --INVALID-LINK--

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, --INVALID-LINK--

  • The importance of trifluoromethyl pyridines in crop protection. ResearchGate, --INVALID-LINK--

  • Application Notes and Protocols for the Use of 5-(Trifluoromethyl)pyridine-2-thiol as a Fungicide Intermediate. Benchchem, --INVALID-LINK--

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications, --INVALID-LINK--

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, --INVALID-LINK--

  • Research progress of pesticides containing trifluoromethylpyridine. Journal of Zhejiang University (Agriculture & Life Sciences), --INVALID-LINK--

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, --INVALID-LINK--

  • EU Pesticides Database - MRLs. European Commission, --INVALID-LINK--

  • Enhancing Crop Protection: The Role of Trifluoromethyl Pyridines in Agrochemicals. LinkedIn, --INVALID-LINK--

  • The Role of Trifluoromethylpyridine in Modern Agrochemicals: Enhancing Crop Protection. Medium, --INVALID-LINK--

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ResearchGate, --INVALID-LINK--

  • GEP Efficacy Testing for Agrochemicals. Charles River Laboratories, --INVALID-LINK--

References

Application Notes and Protocols for Cell-Based Assays Using 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Trifluoromethylated Pyridinone Compound for Anti-Cancer Activity

The incorporation of trifluoromethyl groups and pyridinone scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability and cell permeability.[1][2][3] Compounds with these moieties have shown a wide range of biological activities, with a significant number being investigated for their potential as anti-cancer agents.[4][5] 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is a novel compound featuring these key structural motifs. While its specific biological target is yet to be fully elucidated, its structural similarity to other biologically active pyridinones suggests its potential as a modulator of key cellular pathways involved in cancer progression, such as cell signaling cascades and apoptosis.[4][6]

These application notes provide a comprehensive guide for the initial characterization of the anti-cancer properties of this compound using a suite of robust cell-based assays. The protocols detailed herein are designed to assess its cytotoxic and apoptotic potential, as well as to provide insights into its mechanism of action.

Compound Handling and Preparation

Prior to commencing any cell-based assay, it is crucial to properly handle and prepare the compound to ensure accurate and reproducible results.

Solubility Testing: The solubility of this compound should be determined in various cell culture-compatible solvents, such as DMSO. A stock solution, typically at a high concentration (e.g., 10-50 mM), should be prepared in the chosen solvent. Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium, ensuring that the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% v/v).

Stability: The stability of the compound in solution and under experimental conditions (e.g., at 37°C in a cell culture incubator) should be assessed if long-term experiments are planned. This can be evaluated by analytical methods such as HPLC.

PART 1: Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

ParameterDescription
Cell Line The specific cancer cell line used in the assay.
Treatment Duration The length of time the cells are exposed to the compound (e.g., 24, 48, 72 hours).
IC50 Value (µM) The concentration of the compound that results in a 50% reduction in cell viability.

This table should be populated with experimental data.

PART 2: Investigation of Apoptosis Induction

Many effective anti-cancer agents induce apoptosis, or programmed cell death, in cancer cells. The following protocols can be used to determine if this compound induces apoptosis.

Protocol 2: Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and caspase-7. The cleavage of the substrate releases a substrate for luciferase, and the resulting luminescent signal is proportional to the amount of caspase activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (which can be determined from a parallel plate treated in the same way and assayed for viability). Express the results as a fold change in caspase activity compared to the vehicle control.

Experimental Workflow for Apoptosis Assessment

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay seed_cells Seed Cancer Cells in 96-well Plate treat_compound Treat with this compound seed_cells->treat_compound incubate Incubate (e.g., 24h) treat_compound->incubate add_caspase_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_caspase_reagent Proceed to Assay incubate_rt Incubate at Room Temperature add_caspase_reagent->incubate_rt measure_luminescence Measure Luminescence incubate_rt->measure_luminescence

Caption: Workflow for assessing apoptosis induction.

PART 3: Mechanistic Insights - Cell Cycle Analysis

To further understand how this compound affects cancer cells, it is useful to investigate its impact on the cell cycle. Many anti-cancer drugs cause cell cycle arrest at specific checkpoints, preventing cell division.

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing the distribution of PI fluorescence in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (including the IC50 value) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A.

  • Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathway Visualization

G compound 3-(2-Oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoic acid target Potential Cellular Target (e.g., Kinase, Transcription Factor) compound->target signaling Downstream Signaling Cascade target->signaling cell_cycle Cell Cycle Arrest (G1, S, or G2/M) signaling->cell_cycle apoptosis Apoptosis Induction signaling->apoptosis viability Decreased Cell Viability cell_cycle->viability apoptosis->viability

Caption: Putative mechanism of action.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the anti-cancer properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into its specific molecular target and its efficacy in more complex in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid (CAS 175277-72-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methods for its purification. As a molecule possessing both a carboxylic acid and a pyridone moiety, it presents unique challenges that require a nuanced approach. This document provides not just protocols, but the scientific rationale behind them to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by the compound's structure. It has a molecular weight of approximately 251.16 g/mol . Key features include:

  • Carboxylic Acid Group (-COOH): This makes the molecule acidic and highly polar. It can donate a proton, becoming an anion (-COO⁻), especially at neutral or basic pH. This functionality allows for purification via acid-base extraction.

  • Pyridone Ring: The pyridone ring system contains a nitrogen atom. While the lone pair on the nitrogen is involved in the aromatic system, the overall structure can still interact with acidic media or surfaces, such as silica gel.[1]

  • Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group, which can influence the compound's solubility and interaction with chromatographic stationary phases.

  • Polarity: The combination of the carboxylic acid and the polar pyridone ring makes the compound quite polar. This has significant implications for its solubility and chromatographic behavior.

Q2: What are the most common impurities I should expect from the synthesis?

A2: Impurities are typically related to the synthetic route. Common sources include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 5-(trifluoromethyl)-2(1H)-pyridinone or an acrylic acid derivative.

  • By-products from Incomplete Reactions: Incomplete cyclization or condensation steps can leave linear intermediates in the crude product.[1]

  • Isomers: If the synthesis involves reactions susceptible to regioselectivity issues, positional isomers of the trifluoromethyl group or the propanoic acid side chain could form.[2]

  • Hydrolysis Products: If esters are used as precursors to the carboxylic acid, incomplete hydrolysis will result in the corresponding ester impurity.[3]

Q3: What is the best general approach to start with for purifying a crude sample?

A3: For a first attempt at purification, a logical workflow is essential.

  • Initial Analysis: Run a crude Thin Layer Chromatography (TLC) and a proton NMR or LC-MS of your crude material. This will give you an idea of the number of impurities and their relative polarity compared to your product.

  • Acid-Base Extraction: If your crude material contains significant non-acidic impurities, a simple acid-base workup can be highly effective. Dissolve the crude mixture in an organic solvent like ethyl acetate, wash with a mild acid (e.g., 1N HCl) to remove basic impurities, and then extract your product into a mild aqueous base (e.g., saturated sodium bicarbonate solution). Re-acidification of the aqueous layer followed by extraction will recover your purified acid.

  • Primary Purification Technique: Based on the initial analysis, proceed to either column chromatography or recrystallization. If impurities are close in polarity, chromatography is often necessary. If the crude product is already of moderate purity (>85%), recrystallization may be sufficient.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods is recommended to confirm purity.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For higher confidence, High-Performance Liquid Chromatography (HPLC) is the gold standard. A sharp, symmetrical peak with >95% area is typically desired.[4][5]

  • Spectroscopy: Proton and Carbon NMR (¹H-NMR, ¹³C-NMR) should show clean spectra with correct integrations and no significant unassignable peaks.

  • Mass Spectrometry (MS): LC-MS will confirm the molecular weight of the desired compound.[6]

  • Melting Point Analysis: A sharp and narrow melting point range that is consistent between batches indicates high purity. Impurities typically broaden the melting point range and depress the melting point.[7]

Troubleshooting Guide: Common Purification Issues

Q5: My compound is streaking severely on my silica gel TLC plate and column. What's happening and how do I fix it?

A5: This is a classic problem for compounds with both acidic and basic (or pseudo-basic) functional groups. The carboxylic acid can strongly and irreversibly bind to the slightly acidic silica gel, while the pyridone nitrogen can also have strong interactions, leading to poor peak shape and streaking.[1][8]

Causality: The issue stems from strong, non-ideal interactions between your analyte and the stationary phase. The silica surface has acidic silanol groups (Si-OH) that can deprotonate basic compounds or interact strongly with polar functional groups.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a modifier to your eluent to suppress these unwanted interactions.

    • Add Acetic Acid or Formic Acid: Adding 0.5-2% acetic acid or formic acid to your mobile phase will protonate the carboxylate anion, reducing its interaction with the silica gel and resulting in sharper bands.[8] This is the most common and recommended approach for carboxylic acids.

    • Use a Buffered System: For preparative HPLC, using a buffered mobile phase can provide more consistent results.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Reversed-Phase (C18) Chromatography: Given the compound's polarity, reversed-phase chromatography is an excellent alternative. The separation occurs on a non-polar C18-functionalized silica, using polar mobile phases like water/acetonitrile or water/methanol, often with a small amount of acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[9]

    • Alumina (Neutral or Basic): For some compounds, alumina can be a better choice than silica, though it may require re-optimization of the solvent system.[8]

Q6: I can't achieve good separation between my product and an impurity that has a very similar Rf on TLC.

A6: This indicates that the impurity and your product have very similar polarities under the chosen conditions.

Solutions:

  • Optimize the Mobile Phase: Systematically vary the solvent polarity. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvents interact with your compounds in unique ways, which can often enhance separation.

  • High-Performance Flash Chromatography: Utilize high-performance flash columns with smaller particle sizes for better resolution. Employing a shallow solvent gradient during elution, rather than an isocratic (constant solvent mixture) method, can significantly improve the separation of closely eluting compounds.

  • Preparative HPLC: For very difficult separations, preparative reversed-phase HPLC is the most powerful tool. It offers the highest resolving power and is often the method of choice for final purification of drug candidates.[4]

  • Recrystallization: If the impurity is present in a small enough quantity, a carefully chosen recrystallization can be very effective at excluding it from the crystal lattice of your product.[7]

Q7: My purified compound refuses to crystallize, or it oils out. What should I do?

A7: This usually means the compound is either still too impure or you haven't found the right solvent system for recrystallization.

Causality: Crystallization requires the ordered arrangement of molecules into a lattice. Impurities disrupt this process. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it remains a supersaturated liquid upon cooling instead of precipitating as a solid.[7]

Solutions:

  • Improve Purity: First, ensure the material is sufficiently pure (>90-95%) using chromatography before attempting recrystallization.

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7]

    • Single Solvent: Test small amounts in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify and then allow it to cool slowly. Common pairs include ethyl acetate/hexanes, methanol/water, or dichloromethane/pentane.

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[7]

    • Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[7]

    • Slow Cooling: Do not rush the cooling process. Allow the solution to cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer. Rapid cooling often leads to smaller, less pure crystals or oils.

Detailed Purification Protocols

Protocol 1: Reversed-Phase Flash Column Chromatography

This method is highly recommended for its effectiveness in purifying polar carboxylic acids and avoiding the issues associated with silica gel.[9]

Materials:

  • Crude this compound

  • C18-functionalized silica gel (for column packing or in a pre-packed cartridge)

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of acetonitrile and water. If solubility is low, methanol or DMSO can be used, but minimize the volume.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% TFA (or 0.1% FA)

    • Solvent B: Acetonitrile + 0.1% TFA (or 0.1% FA)

  • Column Equilibration: Equilibrate the C18 column with your starting mobile phase composition (e.g., 95% Solvent A / 5% Solvent B) for at least 5 column volumes.

  • Loading: Load the dissolved sample onto the column. For best results, pre-adsorb the crude material onto a small amount of C18 silica and load it as a solid.

  • Elution: Run a linear gradient to elute the compound. A typical gradient might be from 5% to 95% Solvent B over 20-30 column volumes. The exact gradient should be optimized based on TLC or analytical HPLC data.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure (rotary evaporation). Note that removing all the water may require lyophilization (freeze-drying) or co-evaporation with a high-boiling organic solvent like toluene.

Protocol 2: Recrystallization

This is an ideal method for polishing a compound that is already >90% pure.

Materials:

  • Partially purified compound

  • Candidate solvents (e.g., isopropanol, ethyl acetate, acetonitrile, water)

  • Erlenmeyer flask, condenser, heat source (hot plate), and ice bath

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold. Isopropanol or an ethyl acetate/hexane mixture are good starting points.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product for purity.

Purification Method Selection

To assist in choosing the optimal purification strategy, the following decision workflow and comparison table are provided.

Purification Workflow Diagram

PurificationWorkflow start Crude Product analysis Initial Analysis (TLC, Crude NMR/LC-MS) start->analysis decision_purity Purity > 85%? analysis->decision_purity decision_impurities Impurities Profile? decision_purity->decision_impurities No recrystallization Recrystallization decision_purity->recrystallization Yes decision_polarity Impurities much less polar? decision_impurities->decision_polarity final_product Pure Product (>95%) recrystallization->final_product chromatography Column Chromatography decision_silica Streaking on Silica? chromatography->decision_silica decision_polarity->chromatography No acid_base Acid-Base Extraction decision_polarity->acid_base Yes acid_base->chromatography normal_phase Normal Phase (Silica) + Acidic Modifier decision_silica->normal_phase No reverse_phase Reversed-Phase (C18) decision_silica->reverse_phase Yes normal_phase->final_product reverse_phase->final_product

References

Technical Support Center: Synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis. We provide in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the chemical reasoning behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is consistently low. What are the most common critical steps I should investigate?

A low overall yield in this two-step synthesis typically originates from one of two primary areas: the initial N-alkylation (Michael addition) or the final ester hydrolysis.

The most frequent challenge is the regioselectivity of the first step. The starting material, 5-(trifluoromethyl)-2-pyridone, is an ambident nucleophile. This means that under basic conditions, it can be alkylated at the ring nitrogen (N-alkylation) to form the desired precursor, or at the exocyclic oxygen (O-alkylation) to form an undesired 2-alkoxypyridine isomer.[1][2] This competition between N- and O-alkylation is a notorious issue in pyridone chemistry and is often the main reason for significant yield loss.[3][4]

A secondary, but still significant, cause of low yield can be an inefficient final hydrolysis step. The hydrolysis of the intermediate ethyl ester to the final carboxylic acid can be sluggish or, under harsh conditions, may lead to degradation of the trifluoromethyl group or the pyridone ring itself.[5]

We recommend first analyzing the crude product of your initial alkylation reaction by ¹H NMR or LC-MS to determine the ratio of N- to O-alkylation before proceeding to optimize the hydrolysis.

Q2: I'm observing a significant amount of the O-alkylated byproduct, 2-(acryloyloxy)-5-(trifluoromethyl)pyridine. How can I improve the N-selectivity of the Michael addition?

This is the most critical question for this synthesis. Achieving high N-selectivity is paramount for a high yield. The outcome of the N- vs. O-alkylation is governed by the principles of Hard and Soft Acids and Bases (HSAB) and can be heavily influenced by the reaction conditions.[6] The pyridone anion has a "hard" oxygen center and a "softer" nitrogen center. Softer electrophiles tend to react at the softer nitrogen atom.

Here is a breakdown of the factors you can control to favor the desired N-alkylation:

  • Choice of Base: The base used to deprotonate the pyridone is critical. Strong, hard bases like sodium hydride (NaH) can lead to a higher proportion of the O-alkylated product. We recommend using milder, bulkier, or softer bases. Potassium carbonate (K₂CO₃) is often an excellent choice as it is sufficiently basic to deprotonate the pyridone but minimizes side reactions.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile (MeCN) are generally preferred. Protic solvents can solvate the oxygen anion more effectively, potentially favoring O-alkylation, and should be avoided.

  • Counter-ion Effect: The nature of the cation can influence the reaction's regioselectivity. Cesium salts (e.g., using Cs₂CO₃ as a base) have been shown to promote N-alkylation in some systems.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is typically the N-alkylated isomer. We recommend starting the reaction at room temperature or even 0 °C.

The workflow below illustrates the competing pathways:

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Competing Pathways SM 5-(Trifluoromethyl)-2-pyridone + Ethyl Acrylate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Intermediate Pyridone Anion (Ambident Nucleophile) Base->Intermediate Deprotonation N_Product Desired N-Alkylation Product (Ethyl 3-(2-oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoate) Intermediate->N_Product Attack from Nitrogen (Favored by soft conditions) O_Product Undesired O-Alkylation Product (2-(Acryloyloxy)-5-(trifluoromethyl)pyridine) Intermediate->O_Product Attack from Oxygen (Favored by hard conditions)

Caption: Competing N- and O-alkylation pathways.

Q3: The Michael addition reaction is very slow or appears to stall. How can I improve the reaction rate without sacrificing selectivity?

The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the pyridone nitrogen, which can make the reaction sluggish.[7] If the reaction is not proceeding to completion, consider the following adjustments:

  • Increase Temperature Moderately: While low temperatures favor N-selectivity, if the reaction is too slow, you can gently heat the mixture to 30-50 °C. Monitor the N:O ratio by TLC or LC-MS to ensure you are not significantly increasing the formation of the O-alkylated byproduct.

  • Use a Phase-Transfer Catalyst: In a system with a solid base like K₂CO₃ and a liquid solvent, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by facilitating the transport of the pyridone anion into the organic phase.

  • Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[2] This method often enhances the rate of the desired N-alkylation.[1]

Q4: I am having difficulty with the final hydrolysis of the ethyl ester. What are the recommended conditions to maximize yield and purity?

The final step, converting the ethyl propanoate ester to the propanoic acid, is crucial for obtaining the pure target molecule. Both acidic and basic hydrolysis can be effective, but each has potential drawbacks.

  • Basic Hydrolysis (Saponification): This is the most common method. Using a base like lithium hydroxide (LiOH) in a solvent mixture such as THF/water or methanol/water at room temperature is highly effective. LiOH is often preferred over NaOH or KOH as it can reduce the risk of certain side reactions. The reaction is typically clean, and the product is isolated by acidifying the reaction mixture to precipitate the carboxylic acid.

  • Acidic Hydrolysis: While possible, acidic hydrolysis (e.g., using HCl or H₂SO₄ in water/dioxane) often requires elevated temperatures.[5] This can be risky for a molecule with a trifluoromethyl group, which can be sensitive to strong acid and heat. We generally recommend basic hydrolysis for better control and milder conditions.

A common issue is incomplete hydrolysis. If you find unreacted ester in your final product, you can extend the reaction time or slightly increase the amount of base used. Always monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

Troubleshooting Guides & Protocols

Guide 1: Protocol for Optimizing N-Selectivity in the Michael Addition

This protocol is designed to maximize the yield of the desired N-alkylated product by minimizing the formation of the O-alkylated isomer.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(trifluoromethyl)-2-pyridone (1.0 eq).

  • Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous DMF (approx. 0.2 M concentration relative to the pyridone).

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition of Acrylate: Slowly add ethyl acrylate (1.2 eq) dropwise via syringe over 15 minutes. A slow addition rate is crucial to keep the instantaneous concentration of the electrophile low, which favors the desired reaction pathway.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting pyridone by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by column chromatography or used directly in the next step if the purity is deemed sufficient (>95% N-alkylated product by NMR).

Data Summary for Optimization:

ParameterCondition A (Low N-Selectivity)Condition B (Optimized N-Selectivity)Rationale
Base NaHK₂CO₃K₂CO₃ is a milder, less dissociated base, favoring the thermodynamic N-alkylation product.[4]
Solvent MethanolDMFPolar aprotic solvents like DMF do not solvate the "hard" oxygen anion, disfavoring O-alkylation.
Temperature 50 °CRoom Temp (20-25 °C)Lower temperatures provide better kinetic control, favoring the more stable N-isomer.
Addition RapidDropwiseSlow addition minimizes side reactions like acrylate polymerization and favors selectivity.[8]
Guide 2: Protocol for High-Yield Hydrolysis of the Propanoate Ester

This protocol uses mild basic conditions to ensure complete hydrolysis without product degradation.

Experimental Protocol:

  • Dissolution: Dissolve the crude or purified ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution. Using an excess of base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The hydrolysis is usually complete in 2-4 hours.

  • Workup:

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane or ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 using 1M HCl.

  • Isolation: The product, this compound, should precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Guide 3: Differentiating N- vs. O-Alkylated Isomers

Correctly identifying your products is essential for optimizing the reaction. ¹H NMR spectroscopy is the most powerful tool for this.

  • N-Alkylated Isomer (Desired): You will observe two characteristic triplets for the -CH₂-CH₂- chain. The triplet for the N-CH₂ protons will typically appear further downfield, around 4.4-4.6 ppm. The triplet for the -CH₂-CO protons will be upfield, around 2.7-2.9 ppm.[6]

  • O-Alkylated Isomer (Undesired): The chemical shifts will be different. The protons of the vinyl group (-O-CH=CH₂) will be clearly visible in the olefinic region of the spectrum (typically 5.8-6.5 ppm), which is a diagnostic indicator of O-alkylation.

The overall workflow for the synthesis is summarized below:

G A 5-(Trifluoromethyl)-2-pyridone B Step 1: Michael Addition (+ Ethyl Acrylate, K₂CO₃, DMF) - Key Challenge: N- vs. O-Selectivity A->B C Ethyl 3-(2-oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoate B->C D Step 2: Hydrolysis (LiOH, THF/H₂O) - Key Challenge: Reaction Completion C->D E Final Product: 3-(2-Oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoic acid D->E

References

Technical Support Center: Synthesis of Pyridinone Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridinone propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Michael Addition & Related Side Reactions

The introduction of the propanoic acid side chain onto a pre-formed pyridinone ring is often accomplished via a Michael addition or a related conjugate addition reaction. This step, while powerful, can be fraught with complications.

Q1: I am attempting a Michael addition of a propanoate-derived nucleophile to an α,β-unsaturated pyridinone, but I am observing very low yield of the desired product and recovery of starting material. What are the likely causes?

A1: Low conversion in a Michael addition reaction is a common issue that can often be traced back to several key factors related to the nucleophile, the Michael acceptor, and the reaction conditions.

  • Insufficiently Activated Nucleophile: The carbanion generated from your propanoate source (e.g., diethyl malonate, ethyl cyanoacetate) may not be sufficiently nucleophilic to attack the Michael acceptor. The stability of the nucleophile is a key factor; highly stabilized nucleophiles might be less reactive.[1]

  • Poorly Reactive Michael Acceptor: The α,β-unsaturated system on your pyridinone may not be electrophilic enough. Electron-donating groups on the pyridinone ring can deactivate the Michael acceptor.

  • Inappropriate Base or Catalyst: The choice and stoichiometry of the base are critical. A base that is too weak will not generate enough of the active nucleophile, while a base that is too strong can lead to undesired side reactions.[2] Mild bases like piperidine are often employed.[2] In some cases, transition metal catalysts or Lewis acids can be used to promote the reaction under neutral or slightly acidic conditions.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.[3] Low temperatures may slow the reaction to a halt, while excessively high temperatures can favor retro-Michael addition or decomposition.[3][4]

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • If using a weak base (e.g., triethylamine), consider a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium ethoxide.[2]

    • Ensure the stoichiometry of the base is appropriate to generate a sufficient concentration of the nucleophile.

  • Optimize Reaction Temperature:

    • Systematically increase the reaction temperature in increments of 10-20 °C, monitoring the reaction by TLC or LC-MS.

    • Consider that some reactions may require reflux conditions to proceed at a reasonable rate.[5]

  • Solvent Selection:

    • The choice of solvent can dramatically affect reaction rates.[4] Protic solvents like ethanol can facilitate some Michael additions, while aprotic polar solvents like DMF or DMSO can also be effective.

  • Activate Your Michael Acceptor:

    • If possible, modify the pyridinone substrate to include electron-withdrawing groups to enhance the electrophilicity of the double bond.

Q2: My TLC analysis shows multiple spots, including what I suspect is a bis-adduct from a double Michael addition. How can I prevent this?

A2: The formation of a bis-adduct is a common side reaction when the nucleophile can react more than once with the Michael acceptor, or if the initial product can act as a nucleophile itself.

Preventative Measures:

  • Slow Addition of the Michael Acceptor: Adding the α,β-unsaturated pyridinone slowly to the reaction mixture containing the propanoate nucleophile maintains a low concentration of the acceptor, favoring the initial mono-addition.[3]

  • Stoichiometric Control: Carefully controlling the stoichiometry is crucial. Using a slight excess of the nucleophile can help to ensure the complete consumption of the Michael acceptor before a second addition can occur.

  • Choice of Nucleophile: Using a bulkier propanoate-derived nucleophile can sterically hinder the second addition.

Section 2: N-Alkylation vs. O-Alkylation of the Pyridinone Ring

Pyridinones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.[6][7] This is a critical challenge when the propanoic acid chain is introduced via an alkylation reaction.

Q3: I am getting a mixture of N- and O-alkylated pyridinone propanoic acid esters. How can I control the regioselectivity to favor N-alkylation?

A3: The ratio of N- to O-alkylation is highly dependent on several factors, including the solvent, the nature of the base, the electrophile, and even the substituents on the pyridinone ring.[6][8]

FactorFavors N-AlkylationFavors O-AlkylationRationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO)Protic solvents (e.g., ethanol, water)Aprotic solvents solvate the cation of the base but not the pyridone anion, leaving the more nucleophilic nitrogen atom more accessible. Protic solvents can hydrogen-bond with the oxygen atom, increasing its nucleophilicity.
Counter-ion of Base Larger cations (e.g., Cs+, K+)Smaller cations (e.g., Li+, Na+)Larger, "softer" cations associate less tightly with the oxygen, favoring reaction at the nitrogen. Smaller, "harder" cations coordinate more strongly with the "harder" oxygen atom.
Electrophile "Soft" electrophiles (e.g., alkyl iodides)"Hard" electrophiles (e.g., alkyl sulfates)According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen nucleophile prefers to react with softer electrophiles.
Temperature Higher temperaturesLower temperaturesN-alkylation is often thermodynamically favored, while O-alkylation can be the kinetically favored product.

Troubleshooting Protocol for Selective N-Alkylation:

  • Solvent and Base Selection:

    • Use an aprotic polar solvent such as DMF.

    • Employ a base with a large counter-ion, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[9]

  • Electrophile Choice:

    • If possible, use an alkyl halide with a better leaving group, such as an iodide (e.g., ethyl 3-iodopropanoate).

  • Temperature Control:

    • Run the reaction at a higher temperature to favor the thermodynamically more stable N-alkylated product. Monitor for decomposition.

  • Alternative Strategies:

    • Consider a Mitsunobu reaction, which often provides good selectivity for N-alkylation of pyridones, although the regioselectivity can be substituent-dependent.[6]

    • Another approach is to use a "masked" 2-hydroxypyridine, such as a 2-halopyridine (e.g., 2-fluoropyridine), for the N-alkylation step, followed by hydrolysis to unveil the pyridinone.[10]

Visualization of N- vs. O-Alkylation:

G cluster_conditions_N Conditions for N-Alkylation cluster_conditions_O Conditions for O-Alkylation Pyridone_Anion Pyridone Anion (Ambident Nucleophile) N_Alkylation N-Alkylated Product (Pyridinone) Pyridone_Anion->N_Alkylation Attack at N O_Alkylation O-Alkylated Product (2-Alkoxypyridine) Pyridone_Anion->O_Alkylation Attack at O Electrophile R-X (e.g., Ethyl 3-bromopropanoate) DMF DMF (Solvent) Cs2CO3 Cs2CO3 (Base) EtOH EtOH (Solvent) NaH NaH (Base)

Caption: Factors influencing the regioselectivity of pyridone alkylation.

Section 3: Decarboxylation and Other Degradation Pathways

The propanoic acid moiety itself, or other carboxylic acid groups on the pyridinone ring, can be susceptible to decarboxylation, especially at elevated temperatures or under certain catalytic conditions.

Q4: I am losing the carboxylic acid group from my pyridinone propanoic acid during the final steps of my synthesis or during purification. What is causing this decarboxylation and how can I avoid it?

A4: Decarboxylation of pyridone carboxylic acids can occur under thermal stress or in the presence of certain catalysts.[11] The stability of the resulting carbanion intermediate plays a crucial role in the ease of decarboxylation.[12]

Factors Promoting Decarboxylation:

  • High Temperatures: Many synthetic steps, such as ester hydrolysis or certain cyclizations, require heat, which can be sufficient to induce decarboxylation.[13]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the removal of the carboxyl group.

  • Metal Catalysis: Traces of metal catalysts (e.g., Cu, Pd, Ag, Ni) used in previous steps can promote decarboxylation.[11]

  • Structural Features: The position of the carboxylic acid on the pyridinone ring can influence its lability. For instance, acids at positions that can stabilize a negative charge through resonance are more prone to decarboxylation.

Troubleshooting Protocol to Prevent Decarboxylation:

  • Minimize Heat Exposure:

    • Perform subsequent reactions at the lowest possible temperature.

    • During workup and purification, avoid high temperatures. Use techniques like rotary evaporation at reduced pressure and moderate temperatures.

  • Control pH:

    • Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.

  • Purification of Intermediates:

    • Ensure that all metal catalysts from previous steps are thoroughly removed through appropriate workup and purification (e.g., chelation, filtration through celite or silica).

  • Protecting Group Strategy:

    • Keep the carboxylic acid as a more stable ester (e.g., methyl or ethyl ester) until the final step of the synthesis. Saponification (ester hydrolysis) should be conducted under mild conditions (e.g., using LiOH at room temperature).

Visualization of the Decarboxylation Side Reaction:

G Start Pyridinone Propanoic Acid Heat High Temperature or Catalyst (e.g., Cu+) Start->Heat Intermediate Carbanion Intermediate (Resonance Stabilized) Heat->Intermediate -CO2 Product Decarboxylated Pyridinone Intermediate->Product Protonation CO2 CO2 Intermediate->CO2

Caption: General pathway for the decarboxylation of a pyridinone carboxylic acid.

Section 4: Polymerization and Other Unwanted Reactions

Q5: During my synthesis, I am observing the formation of an insoluble, tar-like substance, leading to a significant loss of material. What could be causing this polymerization?

A5: Polymerization can be a significant issue, particularly when dealing with reactive monomers like pyridinones, which can participate in various polymerization pathways.

Potential Causes of Polymerization:

  • Radical Polymerization: Initiated by trace impurities, air (oxygen), or high temperatures.

  • Condensation Polymerization: Self-condensation of starting materials or intermediates can occur, especially under harsh conditions.[5]

  • Coordination to Metal Catalysts: The pyridine nitrogen can coordinate to transition metal catalysts, which in some cases can initiate polymerization.[14]

Preventative Measures:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical polymerization.

  • Purify Reagents and Solvents: Use freshly purified reagents and anhydrous solvents to remove potential initiators.[4]

  • Control Temperature: Avoid excessive temperatures which can promote both radical and condensation polymerization pathways.[15]

  • Add Inhibitors: In some cases, small amounts of a radical inhibitor (e.g., BHT, hydroquinone) can be added to the reaction mixture, provided it does not interfere with the desired reaction.

  • Optimize Catalyst Loading: Use the minimum effective amount of any metal catalyst to reduce the likelihood of coordination-induced side reactions.

References

Technical Support Center: Stability of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and robust protocols to assess the stability of your compound, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The pyridinone ring, the trifluoromethyl group, and the propanoic acid side chain all have susceptibilities to degradation under certain conditions.

Q2: What are the potential degradation pathways for this molecule?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of its functional groups, potential degradation could involve:

  • Hydrolysis of the trifluoromethyl group: Under strong basic conditions, the -CF3 group can hydrolyze to a carboxylic acid (-COOH).[1]

  • Pyridinone ring opening: The pyridinone ring may be susceptible to cleavage, particularly under harsh acidic or basic conditions, or in the presence of strong oxidizing agents. The degradation of pyridine derivatives can involve hydroxylation followed by ring cleavage.[2][3][4]

  • Reactions of the propanoic acid side chain: The carboxylic acid group can undergo typical reactions such as esterification if alcohols are present in the solvent system.

Q3: How does the trifluoromethyl group influence the stability of the molecule?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that generally enhances the metabolic and chemical stability of a molecule.[5] It can increase resistance to enzymatic degradation.[6][7] However, it is not completely inert and can be susceptible to hydrolysis under certain conditions.[1]

Q4: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

A4: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. The nature and number of these new peaks can provide clues about the degradation pathway. It is crucial to perform a systematic investigation to identify the cause, as outlined in our troubleshooting guides.

Q5: What are the initial steps for a formal stability study of this compound?

A5: A formal stability study should begin with forced degradation studies.[8] This involves subjecting the compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to understand its degradation profile and to develop a stability-indicating analytical method.[1][9]

Troubleshooting Guides

This section provides practical guidance for addressing specific stability-related issues you may encounter during your experiments.

Issue 1: Rapid Degradation Observed in Basic Solutions
  • Symptom: Significant decrease in the main compound peak and the appearance of one or more new, more polar peaks in the HPLC chromatogram when the compound is dissolved in a basic buffer (pH > 8).

  • Probable Cause: Hydrolysis of the trifluoromethyl group to a carboxylic acid is a likely degradation pathway under basic conditions.[1] The pyridinone ring may also be susceptible to base-catalyzed degradation.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH range for stability. We recommend conducting a pH-rate profile study by preparing solutions in a series of buffers with varying pH values (e.g., from pH 2 to pH 10). Analyze the samples at initial and subsequent time points to determine the rate of degradation as a function of pH.[10][11]

    • Lowering Temperature: Store basic solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.

    • Use of Freshly Prepared Solutions: For experiments requiring basic conditions, always use freshly prepared solutions of the compound.

Issue 2: Compound Instability Under Light Exposure
  • Symptom: Appearance of degradation products when solutions are exposed to ambient or UV light.

  • Probable Cause: The pyridinone ring system may be susceptible to photodegradation.[1]

  • Troubleshooting Steps:

    • Photostability Testing: Conduct a formal photostability study according to ICH Q1B guidelines. Expose the solution to a controlled light source and compare it to a sample protected from light.

    • Use of Amber Vials: Always store solutions of the compound in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Minimize Exposure During Experiments: During experimental procedures, minimize the exposure of the solution to direct light.

Issue 3: Inconsistent Results and Poor Reproducibility
  • Symptom: High variability in analytical results between different batches of solutions or over time.

  • Probable Cause: This could be due to a number of factors including solution instability, improper storage, or issues with the analytical method itself.

  • Troubleshooting Steps:

    • Verify Solution Preparation: Ensure that the solvent is of high purity and free of contaminants. Degas the solvent to remove dissolved oxygen, which could cause oxidative degradation.

    • Assess Method Robustness: Validate your analytical method to ensure it is stability-indicating. This means the method should be able to separate the intact compound from all potential degradation products.

    • Controlled Storage Conditions: Strictly control the storage conditions (temperature, light exposure, and container type) for all solutions.

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[8]

Objective: To investigate the degradation of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and 30% H2O2 in separate vials. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of the compound.

Materials:

  • A series of buffers with pH values ranging from 2 to 10.

  • The compound of interest.

  • HPLC system.

Procedure:

  • Prepare solutions of the compound in each buffer at a known concentration.

  • Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).

  • At various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples and analyze them by HPLC to determine the remaining concentration of the compound.

  • Plot the natural logarithm of the concentration versus time for each pH to determine the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH to generate the pH-rate profile.

Visualizations

Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: In-depth Stability Profiling cluster_3 Phase 4: Data Analysis & Reporting A Compound Synthesis & Characterization B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D pH-Rate Profile Study C->D E Temperature Effect Study C->E F Solution Stability in Different Solvents C->F G Identify Degradants (LC-MS/MS, NMR) D->G H Determine Degradation Kinetics & Pathways E->H F->H G->H I Establish Recommended Storage Conditions & Shelf-life H->I

Caption: A generalized workflow for assessing the stability of a new chemical entity.

Potential Degradation Pathways

References

Overcoming solubility issues with 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid (CAS 175277-72-2). This document is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this molecule. Our goal is to provide you with a foundational understanding of the compound's properties, practical troubleshooting guides, and advanced protocols to ensure the success and reproducibility of your experiments.

Part 1: Compound Fundamentals & Initial Troubleshooting

This section addresses the core physicochemical properties influencing solubility and provides first-line solutions for common issues.

FAQ: Understanding the Molecule

Q1: What are the key structural features of this compound that cause solubility problems?

A1: The solubility of this molecule is governed by a delicate balance between three key features:

  • Propanoic Acid Side Chain: This carboxylic acid group (-COOH) provides a handle for pH-dependent aqueous solubility. At low pH, it is protonated and neutral, reducing water solubility. At higher pH, it deprotonates to a carboxylate (-COO⁻), which is an ion and thus significantly more water-soluble.[1]

  • Trifluoromethyl (CF₃) Group: The -CF₃ group is highly electronegative and lipophilic (fat-loving).[2] This feature significantly increases the molecule's tendency to dissolve in non-polar organic solvents but drastically decreases its solubility in aqueous solutions.[3]

  • 2-Pyridone Core: The central pyridone ring is a polar heterocyclic structure. While the core itself has some aqueous solubility, its contribution is often overshadowed by the highly lipophilic -CF₃ group.

The combination of a highly lipophilic group with a titratable acidic group makes its solubility highly dependent on the chosen solvent system and its pH.

Q2: What are the estimated pKa values for this molecule?

  • The propanoic acid moiety is expected to have a pKa around 4.8 .[4][5][6] This is the primary acidic center and the key to manipulating aqueous solubility.

  • The 2-pyridone ring has an acidic N-H proton with a pKa of approximately 11.6 , making it a very weak acid that is not easily deprotonated under typical experimental conditions.[7][8]

Therefore, for all practical purposes, you should focus on the carboxylic acid's pKa of ~4.8.

Q3: I've added the compound to my aqueous buffer (pH 7.4) and it won't dissolve. What's the first thing I should do?

A3: This is a classic issue. The compound is likely "crashing out" of solution. The first and most effective step is to leverage the carboxylic acid group.

Initial Troubleshooting Protocol:

  • Prepare a concentrated stock solution of the compound in an organic co-solvent like DMSO or DMA. A 10-50 mM stock is a common starting point.

  • Ensure the compound is fully dissolved in the organic solvent first. Gentle warming (37°C) or vortexing can help.

  • Add the organic stock solution dropwise to your vigorously stirring aqueous buffer. This technique, sometimes called "antisolvent addition," helps prevent localized high concentrations that lead to precipitation.[9]

  • Crucially, do not exceed a final organic solvent concentration of 1-5% in your aqueous medium , as higher concentrations can interfere with biological assays. If solubility is still poor, you must move to more advanced techniques.

Part 2: Advanced Solubility Enhancement

If initial troubleshooting fails, more advanced formulation strategies are required. This section provides detailed guidance on proven methods.

Troubleshooting Guide: Advanced Techniques
Issue Underlying Cause Recommended Solution Key Considerations
Precipitation in Aqueous Buffer (even with co-solvent) The aqueous buffer cannot maintain the solubility of the lipophilic compound once the organic co-solvent is diluted.pH Adjustment: Increase the pH of your final aqueous solution to be at least 1.5 to 2 units above the pKa of the carboxylic acid (~4.8). A pH of 7.0-8.0 is recommended.[10][11]Ensure your experimental system is tolerant of the higher pH. Prepare a concentrated stock in organic solvent first, then dilute into the high-pH buffer.
Need for Higher Aqueous Concentration without Organic Solvents The experiment is sensitive to organic solvents (e.g., cell-based assays, some enzymatic reactions).Cyclodextrin Complexation: Use cyclodextrins (CDs), such as HP-β-CD (Hydroxypropyl-β-cyclodextrin), to form inclusion complexes.[12][13] The hydrophobic CF₃-pyridone part of the molecule can enter the CD's hydrophobic core, while the CD's hydrophilic exterior enhances aqueous solubility.[14][15]This creates a new formulation, which may have different pharmacological properties. A 1:1 or 1:2 molar ratio of compound-to-cyclodextrin is a good starting point.[16]
Compound is Unstable at High pH The molecule degrades under alkaline conditions.Amorphous Solid Dispersion: Create a solid dispersion by dissolving the compound and a water-soluble polymer (like PVP or HPMC) in a common solvent and then rapidly evaporating the solvent.[17][18] This traps the compound in an amorphous, higher-energy state that dissolves more readily.This is a more complex formulation technique requiring specialized equipment (e.g., rotary evaporator, spray dryer).
Workflow for Selecting a Solubility Strategy

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

G cluster_0 Start: Solubility Issue Identified cluster_1 Initial Approach cluster_2 Advanced pH Adjustment cluster_3 Solvent-Free & Complexation cluster_4 Final Outcome start Compound precipitates in aqueous media prep_stock Prepare concentrated stock in DMSO or DMA start->prep_stock dilute Add stock dropwise to vigorously stirring buffer prep_stock->dilute check1 Is it soluble at desired concentration? dilute->check1 check2 Soluble & Stable? dilute->check2 adjust_ph Adjust aqueous buffer pH to 7.0 - 8.0 (>2 units above pKa ~4.8) check1->adjust_ph No success Proceed with Experiment check1->success Yes adjust_ph->dilute Retry Dilution use_cd Formulate with Cyclodextrins (e.g., HP-β-CD) check2->use_cd No, unstable or insoluble check2->success Yes check3 Soluble? use_cd->check3 check3->success Yes fail Re-evaluate formulation (e.g., Solid Dispersion) check3->fail No

Caption: Troubleshooting workflow for solubility enhancement.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective solubility enhancement techniques.

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent

This is the most fundamental protocol for preparing a compound for use in aqueous-based biological assays.[19][20]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Calibrated analytical balance

  • Volumetric flask (Class A)[21]

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Mass: Determine the mass of the compound required to make a stock solution of your desired concentration (e.g., 10 mM). Use the molecular weight of the compound (approx. 263.17 g/mol ).

  • Weigh Compound: Accurately weigh the solid compound and place it into a sterile microcentrifuge tube.

  • Add Co-Solvent: Add the calculated volume of DMSO to the tube.

  • Dissolve: Vortex the tube vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubilization

This protocol explains how to leverage the compound's acidic pKa to achieve solubility in a primarily aqueous environment.[22][23]

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • 1 M NaOH solution

  • Calibrated pH meter

Procedure:

  • Prepare Buffer: Dispense the desired final volume of your aqueous buffer into a sterile beaker or flask with a magnetic stir bar.

  • Adjust pH: Place the buffer on a stir plate. Slowly add 1 M NaOH dropwise while monitoring the pH. Adjust the pH to a final value between 7.0 and 8.0.

  • Add Compound: While the high-pH buffer is stirring vigorously, add your DMSO stock solution drop-by-drop. The final DMSO concentration should ideally be below 1%.

  • Final Check: After addition, visually inspect the solution for any signs of precipitation (cloudiness, particulates). The solution should remain clear.

  • Use Immediately: It is best practice to use pH-adjusted solutions fresh, as the compound may be less stable over long periods.

Mechanism of pH-Dependent Solubility

The diagram below illustrates why increasing the pH enhances solubility for this molecule.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridinone Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinone Alkylation. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial synthetic transformation. Pyridinone scaffolds are prevalent in a vast array of natural products and pharmaceuticals, making their synthesis and functionalization a key area of interest.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and achieve high regioselectivity.

Troubleshooting Guide

This section addresses common challenges encountered during the alkylation of pyridinones in a practical question-and-answer format.

Issue 1: Low to No Conversion of the Pyridinone Starting Material

Question: My N-alkylation reaction is not proceeding, and I'm recovering mostly unreacted pyridinone. What are the potential causes and solutions?

Answer: Low conversion is a frequent hurdle that can stem from several factors.[3] A systematic approach to troubleshooting this issue is crucial.

Causality and Strategic Solutions:

  • Base Strength and Solubility: The base may be too weak to effectively deprotonate the pyridinone, or it may have poor solubility in the chosen solvent.[4] For instance, if you are experiencing poor results with potassium carbonate (K₂CO₃) in acetone, consider switching to a stronger or more soluble base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.[4] Sodium hydride (NaH) is another powerful base, but it necessitates strictly anhydrous conditions.[4]

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a moderate increase in temperature can significantly enhance the rate.[4] Microwave irradiation can also be a highly effective method for accelerating the reaction.[2][4]

  • Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is paramount. The general reactivity trend is alkyl iodides > alkyl bromides > alkyl chlorides.[4] If you are using an alkyl bromide with little success, switching to the corresponding iodide can be beneficial. Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive iodide.[4]

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics.[4] Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are commonly employed for these reactions.[4] If solubility of your starting materials is a concern, exploring alternative solvent systems is recommended. A noteworthy "green chemistry" approach involves using a micellar system with a surfactant like Tween 20 in water, which has been shown to improve the solubility of starting materials and enhance reaction rates.[1][4][5]

Issue 2: Poor Regioselectivity with Significant O-Alkylation Product

Question: My reaction is yielding a mixture of N-alkylated and O-alkylated products, which is complicating purification. How can I improve N-selectivity?

Answer: The formation of the O-alkylated isomer is a common competing pathway due to the ambident nucleophilic nature of the pyridone anion.[3][6][7] Several factors influence the N- versus O-alkylation ratio.

Controlling Regioselectivity:

  • Choice of Base and Counter-ion: The nature of the base and its corresponding counter-ion can have a profound impact on regioselectivity. According to Hard and Soft Acids and Bases (HSAB) theory, harder cations tend to associate with the harder oxygen atom, favoring O-alkylation, while softer cations prefer the softer nitrogen atom, leading to N-alkylation. For example, using a silver salt of the pyridone often results in O-alkylation, whereas alkali metal salts (Na⁺, K⁺, Cs⁺) generally favor N-alkylation.[4] The use of cesium fluoride (CsF) has been reported to selectively produce N-alkylation products with activated electrophiles like benzyl or allyl chlorides.[4]

  • Alkylating Agent: "Harder" electrophiles, such as alkyl sulfates or sulfonates, tend to favor O-alkylation, while "softer" electrophiles like alkyl iodides typically lead to N-alkylation.[6]

  • Solvent Effects: The solvent can influence the dissociation of the ion pair formed after deprotonation. Polar aprotic solvents like DMF can solvate the cation, making the pyridone anion more "naked" and available for N-alkylation.

  • Temperature: In some cases, N-alkylation is the kinetically favored product, while O-alkylation is the thermodynamically favored one. Running the reaction at lower temperatures can sometimes improve the kinetic selectivity for the N-alkylated product.

Factor Favors N-Alkylation Favors O-Alkylation
Counter-ion Soft (e.g., Cs⁺, K⁺, Na⁺)[4]Hard (e.g., Ag⁺)[4]
Alkylating Agent Soft (e.g., R-I, R-Br)[6]Hard (e.g., R-OTs, R₂SO₄)[6]
Solvent Polar aprotic (e.g., DMF, DMSO)[4]Non-polar or protic solvents may vary
Issue 3: Side Reactions and Byproduct Formation

Question: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions, and how can I mitigate them?

Answer: Besides O-alkylation, other side reactions can occur, leading to a complex product mixture and reduced yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Dialkylation: If the pyridinone has other nucleophilic sites, or if the product itself can be further alkylated, dialkylation can be an issue. Using a slight excess (1.1-1.2 equivalents) of the alkylating agent is a common starting point, but if dialkylation is observed, reducing the stoichiometry to 1.0 equivalent or even slightly less may be necessary.

  • Elimination: With secondary or tertiary alkyl halides, elimination can compete with substitution, especially with strong, sterically hindered bases. Using a less hindered base and milder reaction conditions can help to minimize elimination byproducts.

  • Hydrolysis of Alkylating Agent: In the presence of water, some alkylating agents can hydrolyze. Ensuring anhydrous conditions, particularly when using moisture-sensitive reagents like NaH, is critical.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for N-alkylation of pyridinones?

A1: While the optimal conditions are substrate-dependent, a widely successful combination is cesium carbonate (Cs₂CO₃) as the base in anhydrous dimethylformamide (DMF).[4] This system often provides high yields and good N-selectivity.

Q2: How can I monitor the progress of my pyridinone alkylation reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used. Nuclear magnetic resonance (NMR) spectroscopy of an aliquot from the reaction mixture can also provide detailed information on the conversion and the ratio of N- to O-alkylated products.

Q3: Are there any "green" or more environmentally friendly approaches to pyridinone alkylation?

A3: Yes, recent research has focused on developing more sustainable methods. One promising approach is the use of micellar catalysis, where the reaction is carried out in water with a surfactant like Tween 20.[1][5] This method can improve reaction rates and often uses milder conditions.[1][5] Solvent-free conditions have also been explored, which can significantly reduce waste.[8]

Q4: I have a sterically hindered alkylating agent. What conditions should I try?

A4: Alkylation with bulky electrophiles can be challenging. Higher temperatures may be required, and the use of a more reactive alkyl iodide is recommended. In some cases, alternative methods like the Mitsunobu reaction may be more suitable, although this reaction can also lead to mixtures of N- and O-alkylated products.[7]

Q5: How do I definitively distinguish between the N- and O-alkylated isomers?

A5: A combination of spectroscopic techniques is the most reliable way to differentiate between the isomers.

  • ¹H NMR: The chemical shift of the protons on the alkyl group will be different for the N- and O-alkylated products.

  • ¹³C NMR: The chemical shift of the carbonyl carbon in the pyridinone ring is a key indicator. In the N-alkylated product, the carbonyl peak will be present, whereas in the O-alkylated product, this peak will be absent and a new peak corresponding to an ether-like carbon will appear.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the alkyl group protons and the carbons of the pyridone ring, providing unambiguous structural assignment.[9]

  • IR Spectroscopy: The N-alkylated product will show a characteristic carbonyl (C=O) stretching frequency, which will be absent in the O-alkylated isomer.[9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Cesium Carbonate in DMF

This protocol is a robust starting point for achieving high yields and N-selectivity.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridinone (1.0 equiv.) and anhydrous DMF.

  • Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the solution and stir for 10-15 minutes at room temperature.

  • Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Micellar N-Alkylation in Water

This protocol offers a greener alternative to traditional methods.[1][5]

  • To a flask, add the pyridinone (1.0 equiv.), the alkyl halide (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a 2% w/w solution of Tween 20 in water.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Process

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Low Conversion Observed check_base 1. Evaluate Base - Strength sufficient? - Soluble in solvent? start->check_base check_temp 2. Assess Temperature - Is heating required? check_base->check_temp If base is adequate solution_base Action: Switch to stronger/more soluble base (e.g., Cs₂CO₃, NaH) check_base->solution_base If base is inadequate check_alkylating_agent 3. Review Alkylating Agent - Is it reactive enough (I > Br > Cl)? check_temp->check_alkylating_agent If temperature is optimal solution_temp Action: Increase temperature or use microwave check_temp->solution_temp If temperature is too low check_solvent 4. Examine Solvent - Are reactants soluble? check_alkylating_agent->check_solvent If agent is reactive solution_alkylating_agent Action: Use alkyl iodide or add catalytic KI check_alkylating_agent->solution_alkylating_agent If agent is unreactive solution_solvent Action: Change to a different polar aprotic solvent or try micellar conditions check_solvent->solution_solvent If solubility is poor end Improved Conversion solution_base->end solution_temp->end solution_alkylating_agent->end solution_solvent->end

Caption: A systematic workflow for troubleshooting low conversion in pyridinone alkylation.

Factors Influencing N- vs. O-Alkylation

RegioselectivityFactors pyridone_anion {Pyridone Anion|Ambident Nucleophile} n_alkylation N-Alkylation (Kinetic Product) pyridone_anion->n_alkylation o_alkylation O-Alkylation (Thermodynamic Product) pyridone_anion->o_alkylation factors Reaction Conditions factors_list Soft Counter-ion (Cs⁺, K⁺) Soft Electrophile (R-I) Polar Aprotic Solvent (DMF) factors_list2 Hard Counter-ion (Ag⁺) Hard Electrophile (R-OTs) Solvent Dependent factors_list:f0->n_alkylation Favors factors_list:f1->n_alkylation Favors factors_list:f2->n_alkylation Favors factors_list2:f0->o_alkylation Favors factors_list2:f1->o_alkylation Favors factors_list2:f2->o_alkylation May Favor

Caption: Key factors that control the regioselectivity between N- and O-alkylation.

References

Technical Support Center: Purification of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the purification of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested solutions to empower your experimental success.

This guide is structured to address the most pressing challenges encountered during the purification of this active pharmaceutical ingredient (API). We will explore the nature of common impurities, outline robust purification protocols, and provide solutions to specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

Understanding the impurity profile is the first step toward devising an effective purification strategy. Impurities in APIs can arise from starting materials, intermediates, byproducts, or degradation.[1] For this specific molecule, the synthetic route typically involves the N-alkylation of 5-(trifluoromethyl)-2(1H)-pyridone with a propanoic acid synthon.

Common Impurities and Their Likely Origins:

Impurity NameStructureLikely Origin
5-(Trifluoromethyl)-2(1H)-pyridoneUnreacted starting material.
Acrylate Synthon (e.g., Ethyl Acrylate)Unreacted starting material from Michael addition.
1-Ethyl-5-(trifluoromethyl)pyridin-2(1H)-oneProduct of decarboxylation of the target molecule, often induced by excessive heat.[2][3]
Hydrolyzed IntermediatesIncomplete reaction or hydrolysis of ester precursors if the synthesis starts from an alkyl propanoate.[4]
Residual SolventsN/ASolvents used during the reaction or initial workup that are not completely removed (e.g., DMF, Toluene).[5][6]
Inorganic SaltsN/AByproducts from reagents used in the reaction (e.g., sodium bromide, potassium carbonate).[5]
Q2: What is the recommended first-pass purification strategy for crude this compound?

For a compound with a carboxylic acid functional group, a multi-step approach combining an extractive workup followed by crystallization is highly effective for removing a broad range of impurities.[7][8] This strategy leverages the acidic nature of the target compound.

A robust initial purification workflow is outlined below.

G crude Crude Product (Dissolved in Ethyl Acetate) extraction Liquid-Liquid Extraction (Wash with aq. NaHCO3) crude->extraction organic_layer Organic Layer (Neutral & Basic Impurities) extraction->organic_layer Discard aqueous_layer Aqueous Layer (Sodium Carboxylate Salt) extraction->aqueous_layer Collect acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH ~2) aqueous_layer->acidify precipitate Precipitated Product acidify->precipitate filter Filter & Wash Solid (with cold water) precipitate->filter recrystallize Recrystallization filter->recrystallize pure Pure Crystalline Product recrystallize->pure

Caption: Initial purification workflow using acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will deprotonate and move into the aqueous layer as its sodium salt.

  • Separate the layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Cool the collected aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring until the pH is approximately 2. The target compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, washing with cold deionized water to remove residual salts.

  • Dry the solid under vacuum. This material is now ready for high-purity recrystallization.

Q3: How can I definitively assess the purity of my final product?

A combination of analytical techniques is essential to confirm both the identity and purity of your compound.[9] No single method provides a complete picture.

Recommended Analytical Techniques for Purity Assessment:

TechniquePurposeKey Insights
HPLC Quantitative PurityThe "gold standard" for purity assessment. Provides a percentage purity value based on peak area.[6]
LC-MS Impurity IdentificationCouples the separation power of HPLC with mass spectrometry to provide mass data for unknown impurity peaks.[6]
¹H and ¹⁹F NMR Structural ConfirmationConfirms the chemical structure of the main component and can detect impurities if they are present at >1% levels. ¹⁹F NMR is especially useful for trifluoromethyl-containing compounds.[10]
Melting Point Qualitative PurityA sharp melting point range that matches the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.[11]
DSC Quantitative PurityDifferential Scanning Calorimetry can determine the absolute purity of a crystalline substance without a reference standard, based on the van't Hoff equation.[12]

Troubleshooting and Optimization Guide

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities is a primary cause.[13]

G start Product Oils Out During Recrystallization check_purity Is the crude material sufficiently pure? start->check_purity repurify Perform pre-purification (e.g., Chromatography or Acid-Base Extraction) check_purity->repurify No solvent_screen Perform a systematic solvent screen check_purity->solvent_screen Yes repurify->start Retry add_antisolvent Try a mixed-solvent system. Slowly add an 'anti-solvent' to the hot solution until cloudy. solvent_screen->add_antisolvent slow_cool Ensure very slow cooling. Insulate the flask to allow gradual crystal growth. solvent_screen->slow_cool seed_crystal Introduce a seed crystal to initiate nucleation. solvent_screen->seed_crystal

Caption: Decision tree for troubleshooting crystallization failure.

Solutions:

  • Improve Initial Purity: The most common reason for oiling out is the presence of impurities that inhibit crystal lattice formation.[7] Purify the material further using chromatography or a thorough acid-base extraction before attempting recrystallization again.

  • Solvent Screening: The initial solvent may not be optimal. Screen a variety of solvents with different polarities (e.g., isopropanol, acetonitrile, ethyl acetate/heptane mixtures). The ideal solvent dissolves the compound poorly at room temperature but well at elevated temperatures.[7]

  • Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

  • Seeding: If you have a small amount of pure, crystalline material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.[11]

Q5: I am attempting silica gel chromatography, but I'm seeing significant streaking and low recovery. How can I improve this?

This is a classic problem when purifying acidic compounds on standard silica gel. The acidic protons of your carboxylic acid can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to poor separation and irreversible adsorption.[14]

Solutions:

  • Acidify the Eluent: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane). This protonates the silica surface and the compound, minimizing strong ionic interactions and allowing for sharper peaks and better recovery.

  • Use a Different Stationary Phase: If acidifying the eluent doesn't work, switch to a less acidic or a non-polar stationary phase.

    • Alumina (basic or neutral): Can be effective but check for compound stability.

    • Reverse-Phase Silica (C18): This is an excellent alternative. The separation occurs on a non-polar stationary phase using polar mobile phases (e.g., water/acetonitrile or water/methanol), often with a buffer or acid modifier like formic acid or TFA.[13]

  • Minimize Column Contact Time: Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends interacting with the silica gel.[13]

Q6: My ¹H NMR spectrum shows a persistent impurity that co-elutes with my product. I suspect it's the decarboxylated byproduct. How can I remove it?

The decarboxylation product, 1-Ethyl-5-(trifluoromethyl)pyridin-2(1H)-one, is a common and challenging impurity because its polarity can be very similar to the desired carboxylic acid, making separation by standard chromatography difficult. Decarboxylation of pyridinecarboxylic acids can be promoted by heat.[15][16]

Confirmation and Removal Strategies:

  • Confirmation via LC-MS: The best way to confirm the impurity is with LC-MS. The decarboxylated product will have a molecular weight that is 44.01 g/mol less (the mass of CO₂) than your target compound.

  • Leverage the Acidic Handle: Since the impurity lacks the carboxylic acid group, you can exploit this difference.

    • Rigorous Acid-Base Extraction: Perform the acid-base extraction protocol described in Q2 with great care. Ensure complete partitioning into the basic aqueous phase. Multiple extractions may be necessary.

    • Ion-Exchange Chromatography: This technique separates molecules based on charge. At a neutral or slightly basic pH, your carboxylic acid will be negatively charged and will bind to an anion-exchange resin, while the neutral decarboxylated impurity will pass through.

  • High-Resolution Chromatography: If other methods fail, preparative HPLC, particularly with a reverse-phase (C18) column, often provides the necessary resolution to separate these closely related compounds.[6][13]

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to ensure your scale-up is efficient, safe, and successful.

The synthesis of this molecule, a valuable building block in pharmaceutical and agrochemical research, typically proceeds via a three-stage process: formation of the core 5-(trifluoromethyl)-2-pyridone ring, subsequent N-alkylation via a Michael addition, and final hydrolysis to the carboxylic acid. Each stage presents unique challenges, particularly when transitioning from bench-scale to pilot or production scale.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages. Understanding the inputs, outputs, and critical parameters of each stage is fundamental to successful scale-up.

G cluster_0 Stage 1: Pyridone Formation cluster_1 Stage 2: N-Alkylation (Michael Addition) cluster_2 Stage 3: Ester Hydrolysis start Trifluoromethyl-Containing Building Blocks s1 Cyclocondensation Reaction start->s1 e.g., (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one p1 5-(Trifluoromethyl)-2(1H)-pyridone s1->p1 s2 Base-Catalyzed Michael Addition p1->s2 Pyridone Nucleophile acrylate Acrylate Ester (e.g., Ethyl Acrylate) acrylate->s2 p2 Ethyl 3-(2-Oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoate s2->p2 s3 Saponification / Hydrolysis p2->s3 reagents Acid or Base (e.g., HCl, NaOH) reagents->s3 p3 3-(2-Oxo-5-(trifluoromethyl) pyridin-1(2H)-yl)propanoic acid s3->p3

Caption: High-level workflow for the synthesis of the target propanoic acid.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common problems encountered during synthesis and scale-up.

Stage 1: Synthesis of 5-(Trifluoromethyl)-2(1H)-pyridone

The formation of the heterocyclic core is the foundation of the entire synthesis. Low yields or impurities at this stage will cascade, complicating downstream processes.

Question 1: My yield of 5-(trifluoromethyl)-2(1H)-pyridone is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in pyridone synthesis are a frequent challenge.[1][2] The root cause often lies in suboptimal reaction conditions or incomplete cyclization.

  • Causality (Suboptimal Conditions): Many pyridone syntheses, such as those involving cyclocondensation, may require specific temperature ranges to proceed efficiently.[3] Inadequate heating or incorrect reaction times can lead to a stall, leaving significant amounts of starting material or linear intermediates. On a larger scale, inefficient heat transfer can create cold spots within the reactor, leading to non-uniform conversion.

  • Troubleshooting Steps:

    • Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of starting materials and the formation of the product. This provides a true picture of reaction completion.[1]

    • Temperature Optimization: Systematically screen a range of temperatures. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal temperature and time for your specific substrate and scale.

    • Catalyst & Solvent Choice: The choice of catalyst and solvent can dramatically influence product distribution and yield. For instance, in related syntheses, Lewis acids have been shown to promote the desired cyclization.[1]

    • Reagent Purity: Ensure the purity of your trifluoromethyl-containing building block. Impurities can inhibit the reaction or lead to difficult-to-remove side products.

Question 2: I'm observing multiple spots on my TLC plate during the pyridone formation. What are the likely side products?

Answer: The presence of multiple spots indicates the formation of side products, which can arise from incomplete reactions or competing pathways.

  • Causality (Side Reactions):

    • Incomplete Cyclization: The most common side products are often incompletely cyclized linear intermediates.[1]

    • Self-Condensation: Starting materials, such as cyanoacetic esters or dicarbonyl compounds used in Guareschi-Thorpe type syntheses, can self-condense.[1]

    • Tautomerism: The pyridone can exist in equilibrium with its hydroxypyridine tautomer.[4] While the pyridone form is typically favored in the solid state, the presence of the hydroxypyridine form in solution can sometimes open different reaction pathways.[4]

  • Troubleshooting Steps:

    • Stoichiometry Control: Precise control over the stoichiometry of your reactants is critical to minimize self-condensation.[1] On a large scale, this means ensuring accurate weighing and controlled addition rates.

    • pH Control: In aqueous-based cyclizations, the pH of the medium can be critical. As demonstrated in advanced Guareschi-Thorpe syntheses, controlling the pH can significantly impact the reaction yield and purity.[5][6]

Stage 2: N-Alkylation via Michael Addition

This crucial C-N bond-forming step is often the most challenging to optimize, with a delicate balance between reaction rate and selectivity.

Question 3: The Michael addition of the pyridone to the acrylate ester is slow, incomplete, or requires forcing conditions. How can I improve the reaction rate?

Answer: A sluggish Michael addition is typically due to insufficient nucleophilicity of the pyridone anion or poor reactivity of the electrophile.

  • Causality (Reaction Kinetics): The reaction rate is dependent on the concentration and reactivity of the deprotonated pyridone. The choice of base, solvent, and temperature all play a pivotal role.

  • Troubleshooting Steps:

    • Base Selection: The strength and solubility of the base are paramount.[7] If a weak base like potassium carbonate (K₂CO₃) in a non-polar solvent is ineffective, consider stronger, more soluble bases. Cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO are common and effective alternatives, though NaH requires strictly anhydrous conditions.[7]

    • Temperature & Activation: Gently heating the reaction can significantly increase the rate. Microwave irradiation has also been shown to be a powerful tool for accelerating Michael additions, often leading to cleaner reactions and higher yields in shorter times.[8]

    • Solvent Effects: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive pyridone anion.[7] Recently, aqueous micellar systems using surfactants like Tween 20 have been developed, offering a greener alternative that can enhance reaction rates by improving the solubility of starting materials.[9][10]

Question 4: My primary issue is poor regioselectivity. I'm isolating a significant amount of the O-alkylated ether product. How can I favor N-alkylation?

Answer: The N- vs. O-alkylation issue is a classic problem for 2-pyridones. The pyridone anion is an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. Favoring N-alkylation requires careful control of reaction parameters.[11]

  • Causality (HSAB Theory & Reaction Conditions): The outcome is governed by a variety of factors including the counter-ion, solvent, and the nature of the alkylating agent.[10] Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

  • Troubleshooting Decision Tree:

G start Problem: Significant O-Alkylation Observed q1 What base are you using? start->q1 a1_na NaH, KH (Hard Cations) q1->a1_na Switch to softer cation base a1_cs K₂CO₃, Cs₂CO₃ (Softer Cations) q1->a1_cs Good choice, proceed q2 What solvent are you using? a1_na->q2 a1_cs->q2 a2_polar Polar Aprotic (DMF, DMSO) Favors N-Alkylation q2->a2_polar Good choice, proceed a2_protic Protic (Ethanol, Water) Can favor O-Alkylation via H-bonding q2->a2_protic Switch to Polar Aprotic Solvent q3 Consider Additives a2_polar->q3 a2_protic->q3 a3_ki Add catalytic KI (Finkelstein conditions) Generates softer alkyl iodide in situ q3->a3_ki Good strategy a3_none No additives used q3->a3_none Consider adding KI result Improved N-Selectivity a3_ki->result

Caption: Troubleshooting logic for improving N-alkylation selectivity.

  • Summary of Key Strategies:

    • Base/Counter-ion: Softer, more polarizable cations like Cs⁺ (from Cs₂CO₃) tend to favor N-alkylation over harder cations like Na⁺ (from NaH).[7]

    • Solvent: Polar aprotic solvents like DMF generally favor N-alkylation.[10]

    • Leaving Group: For the acrylate ester, the nature of the electrophile is fixed. However, in related alkylations with alkyl halides, switching from a bromide to a more reactive and softer iodide (or adding catalytic KI) significantly improves N-selectivity.[7]

Question 5: I'm losing a significant amount of my acrylate ester to polymerization during the reaction. How can this be mitigated during scale-up?

Answer: Acrylates are prone to anionic or free-radical polymerization, especially at elevated temperatures or in the presence of strong bases.

  • Causality (Competing Reactions): The same base used to deprotonate the pyridone can initiate the polymerization of the acrylate monomer. This is a significant issue in scale-up where localized "hot spots" can accelerate polymerization.

  • Troubleshooting Steps:

    • Controlled Addition: Add the acrylate ester slowly to the solution of the deprotonated pyridone. This keeps the instantaneous concentration of the acrylate low, minimizing self-reaction.

    • Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. An exothermic event from polymerization can lead to a dangerous thermal runaway in a large reactor. Ensure your reactor has adequate cooling capacity.

    • Inhibitors: Consider adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the acrylate ester before addition, especially if the reaction requires elevated temperatures.

Stage 3: Ester Hydrolysis

The final step converts the intermediate ester into the desired carboxylic acid. While seemingly straightforward, this step can present challenges in achieving complete conversion and in product isolation.

Question 6: The hydrolysis of the ethyl propanoate ester is slow or incomplete. What are the best conditions for a clean and complete reaction?

Answer: Incomplete hydrolysis leaves a difficult-to-remove impurity. The choice between acidic and basic conditions depends on the stability of the rest of the molecule.

  • Causality (Reaction Mechanism):

    • Base-Mediated Hydrolysis (Saponification): This is often cleaner and proceeds at lower temperatures. A common method is using NaOH or LiOH in a water/alcohol mixture. The reaction is typically irreversible as the carboxylate salt is formed.

    • Acid-Catalyzed Hydrolysis: This is an equilibrium-driven process and often requires higher temperatures and a large excess of water to drive it to completion.[12] Harsh acidic conditions could potentially lead to degradation of the pyridone ring.

  • Troubleshooting Steps:

    • Method Selection: For this substrate, base-mediated hydrolysis is generally preferred. Use a moderate excess (e.g., 1.5-2.0 equivalents) of a base like NaOH or KOH in a mixture of water and a co-solvent like ethanol or THF to ensure solubility.

    • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC. The product acid will have a different retention factor.

    • Temperature: Gentle heating (e.g., 50-60 °C) is usually sufficient to achieve a reasonable reaction rate without causing degradation.

Question 7: I'm having difficulty with the workup and isolation of the final propanoic acid. What is an effective and scalable procedure?

Answer: Isolation of polar, amphoteric molecules like amino acids and their derivatives can be challenging. Extraction can be difficult, and the product may have high water solubility.

  • Causality (Physicochemical Properties): The product is a carboxylic acid, but the pyridone ring also has basic character. This can lead to solubility in both aqueous acid and aqueous base. Extraction with common organic solvents can be inefficient.[13]

  • Troubleshooting Steps:

    • Acidification & Precipitation: After basic hydrolysis, the most effective isolation method is typically precipitation. Cool the reaction mixture in an ice bath and slowly acidify with a mineral acid (e.g., 2M HCl) to a pH of around 2-3.[14] The carboxylic acid should precipitate out of the aqueous solution.

    • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane or ether to remove organic impurities.

    • Avoiding Emulsions: If extraction is necessary, be aware that pyridone-containing compounds can form emulsions, especially when salting out with potassium carbonate.[13] If precipitation is not clean, a continuous liquid-liquid extraction may be a more scalable option than multiple separatory funnel extractions.

    • Purification: The most common purification method for the final product is recrystallization. A solvent system like ethanol/water or acetone/water is often effective.

Scale-Up Specific FAQs

Question 8: What are the primary safety considerations for scaling up this synthesis?

Answer:

  • Exothermic Reactions: Both the Michael addition and the neutralization step of the hydrolysis can be significantly exothermic. Ensure the reactor is equipped with adequate cooling and a temperature probe to monitor the internal temperature. Plan for slow, controlled additions of reagents.

  • Reagent Handling: Handle strong bases like NaH and corrosive acids/bases with appropriate personal protective equipment (PPE). NaH is also flammable and reacts violently with water.

  • Trifluoromethylated Compounds: While generally stable, be aware of the potential hazards associated with trifluoromethylated compounds. Consult the Safety Data Sheet (SDS) for all intermediates and the final product.

Question 9: Are there greener, more sustainable solvent alternatives for this process?

Answer: Yes, green chemistry principles can be applied.

  • The N-alkylation step has been successfully demonstrated in aqueous micellar systems, which dramatically reduces the reliance on volatile organic solvents (VOCs) like DMF.[9][10]

  • For the hydrolysis and workup, using water as the primary solvent is already a green practice.

  • For purification, minimizing solvent use during recrystallization or exploring alternative purification methods like melt crystallization could further improve the process's environmental footprint. Several modern multicomponent reactions for pyridine synthesis are being developed in aqueous media, which is a promising direction for greener processes.[5][6]

Data & Protocols

Table 1: Comparison of Base/Solvent Systems for N-Alkylation
BaseSolventTypical Temp.N/O SelectivityScale-Up ConsiderationsReference
K₂CO₃AcetoneRefluxModerateInexpensive, but often slow with low solubility.[7]
NaHTHF / DMF0 °C to RTModerate to GoodRequires strictly anhydrous conditions; H₂ gas evolution.[7][10]
Cs₂CO₃DMFRT to 50 °CGood to ExcellentHigh cost, but often gives the best selectivity and yield.[7]
K₂CO₃Tween 20 / H₂ORTGood to Excellent"Green" alternative, avoids hazardous solvents, mild conditions.[9][10]
Experimental Protocol: N-Alkylation and Hydrolysis

This is a representative laboratory-scale protocol. All steps must be re-optimized and validated for the intended scale.

Step A: Synthesis of Ethyl 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-(trifluoromethyl)-2(1H)-pyridone (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of pyridone).

  • Cool the solution to 0 °C in an ice bath.

  • Add cesium carbonate (Cs₂CO₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting suspension at 0-5 °C for 30 minutes.

  • Add ethyl acrylate (1.1 eq) dropwise via a syringe pump over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyridone is consumed.

  • Quench the reaction by slowly pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by flash chromatography or used directly in the next step if sufficiently pure.

Step B: Hydrolysis to this compound

  • Dissolve the crude ester from Step A in a 1:1 mixture of ethanol and water (approx. 10 mL per gram of ester).

  • Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to 50-60 °C.

  • Stir at this temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool to 0-5 °C in an ice bath.

  • Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~2-3. A white precipitate should form.

  • Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the washings are neutral, then wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to a constant weight to yield the final propanoic acid.

References

Technical Support Center: Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for trifluoromethylpyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating the vital trifluoromethyl (-CF3) motif into pyridine scaffolds. The unique electronic properties of the -CF3 group—strong electron-withdrawing nature, high metabolic stability, and increased lipophilicity—make it a privileged substituent in modern drug discovery and agrochemicals.[1][2]

However, the synthesis of these valuable compounds is not without its challenges. The inherent electron-deficient nature of the pyridine ring and the reactivity of trifluoromethylating agents can lead to a host of issues, including low yield, poor regioselectivity, and difficult purifications.[3][4] This guide provides field-proven insights and troubleshooting strategies to help you navigate these common pitfalls.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of trifluoromethylpyridines.

FAQ 1: Reagent Selection & Handling

Question: I am starting a new trifluoromethylation project on a pyridine substrate. Which type of trifluoromethylating agent should I choose?

Answer: The choice of reagent is critical and depends on the reaction mechanism you intend to use (electrophilic, nucleophilic, or radical) and the electronic properties of your pyridine substrate.

  • For electron-rich pyridines or pre-functionalized nucleophilic positions: Electrophilic agents are generally the best choice. These reagents deliver a "CF3+" equivalent.

    • Togni Reagents (Hypervalent Iodine): These are among the most versatile and widely used electrophilic agents. They are crystalline, relatively stable solids suitable for a broad range of substrates, including heteroatom-centered nucleophiles.[5]

    • Umemoto Reagents (Sulfonium Salts): These are powerful electrophilic agents, often used for C-H trifluoromethylation of electron-rich heterocycles.[6]

  • For electron-deficient pyridines (e.g., halopyridines): Nucleophilic or radical methods are typically required.

    • Ruppert-Prakash Reagent (TMSCF3): This is the most common source for the nucleophilic "CF3-" anion, typically activated by a fluoride source (e.g., TBAF, CsF). It is highly effective for the trifluoromethylation of aryl and heteroaryl halides via transition-metal catalysis.

    • Copper-based Reagents (e.g., CuCF3): Often generated in situ, these reagents are workhorses for coupling with aryl and heteroaryl halides in what is known as the Matsui-Yagupolskii-Umemoto reaction.[6]

  • For direct C-H functionalization where regioselectivity is a challenge: Radical methods are common, but often suffer from a lack of selectivity, yielding mixtures of 2-, 3-, and 4-substituted isomers.[7] Newer, more selective methods are continuously being developed.[3][8]

Table 1: Comparison of Common Trifluoromethylating Agents

Reagent ClassCommon ExamplesMechanismBest ForCommon Pitfalls
Electrophilic Togni Reagents, Umemoto ReagentsDelivers "CF3+"Electron-rich pyridines, phenols, thiolsMoisture sensitivity, can be incompatible with strong nucleophiles.
Nucleophilic Ruppert-Prakash (TMSCF3), CuCF3Delivers "CF3-"Halogenated or activated pyridinesRequires stoichiometric metallic reagents or catalysts; sensitive to air and moisture.
Radical CF3I, Trifluoroacetic Acid (TFA)Generates CF3• radicalDirect C-H functionalizationPoor regioselectivity is a major issue[7]; often requires photoredox or chemical initiators.

Question: My reaction with the Ruppert-Prakash reagent (TMSCF3) is sluggish or fails completely. What could be the problem?

Answer: Failure with TMSCF3 often comes down to two key factors: moisture and the choice of activator.

  • Strictly Anhydrous Conditions: The Ruppert-Prakash reagent and its active "CF3-" anion are extremely sensitive to moisture. The presence of water will rapidly quench the reagent by protonation to form fluoroform (HCF3). Ensure all glassware is oven- or flame-dried, solvents are passed through a purification system or freshly distilled from an appropriate drying agent, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Activator Choice: TMSCF3 requires a nucleophilic activator to generate the trifluoromethyl anion. The choice and quality of this activator are critical.

    • TBAF (Tetrabutylammonium Fluoride): Commonly supplied as a solution in THF, which contains water. Use of anhydrous TBAF is highly recommended, though it is very hygroscopic.

    • Metal Fluorides (CsF, KF): These are excellent activators and are easier to handle in an anhydrous state. Ensure they are freshly dried under vacuum at high temperature before use.

FAQ 2: Regioselectivity Issues

Question: My radical trifluoromethylation of pyridine gives a mixture of 2-, 3-, and 4-isomers. How can I improve the regioselectivity?

Answer: This is a classic and persistent challenge in pyridine chemistry.[4] The trifluoromethyl radical is highly reactive and often unselective, attacking the pyridine ring based on a combination of electronic and steric factors.[7]

  • The Problem: Direct radical attack on unsubstituted pyridine often results in a statistical mixture of isomers, making purification a significant challenge.

  • Solutions & Strategies:

    • Directed C-H Functionalization: Modern methods often use a directing group to guide the trifluoromethylation to a specific position. While this requires extra synthetic steps (installing and removing the directing group), it provides unparalleled control.

    • Change the Mechanism: Instead of a radical approach, consider a strategy that allows for inherent selectivity. For example, to obtain the 4-trifluoromethylpyridine, one could start with 4-chloropyridine and use a copper-catalyzed nucleophilic trifluoromethylation.

    • Substrate Activation: Recent advances have shown that pyridine can be activated towards selective functionalization. For example, hydrosilylation can activate the ring for a subsequent nucleophilic trifluoromethylation at the C3-position, which is traditionally very difficult to achieve.[3][7]

FAQ 3: Purification Challenges

Question: I have synthesized my target trifluoromethylpyridine, but I am struggling to purify it. It co-elutes with starting material on silica gel, and crystallization attempts have failed.

Answer: Purifying fluorinated compounds can be notoriously difficult due to their unique physical properties.[9]

  • Altered Polarity: The -CF3 group is highly electronegative but the overall molecule can become more lipophilic and less polar than its non-fluorinated analog. This can cause it to elute very closely to less polar starting materials or byproducts in normal-phase chromatography.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Try a less polar solvent system: If your product and starting material are eluting too quickly, switch to a less polar mobile phase (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Hexanes) to improve separation.

      • Consider Reverse-Phase HPLC: For final, high-purity compounds, preparative reverse-phase HPLC is often the most effective method. The different retention mechanism can provide excellent separation where normal-phase fails.[9] Specialized fluorinated HPLC columns can also offer enhanced selectivity.[9]

    • Derivative Formation: If all else fails, consider temporarily forming a derivative. For example, if your molecule contains a basic nitrogen, you can form a salt (e.g., with HCl or oxalic acid), which will have drastically different solubility and chromatographic properties. After purification, the free base can be regenerated.[10]

    • Analytical Confirmation: Always use ¹⁹F NMR to confirm the presence and purity of your trifluoromethylated product. It provides a clean spectroscopic window and is invaluable for assessing purity.[9]

Part 2: Troubleshooting Guide: Low Yield in Copper-Catalyzed Trifluoromethylation

This guide provides a systematic approach to diagnosing and solving low-yield issues in the common cross-coupling reaction between a chloropyridine and a nucleophilic CF3 source.

TroubleshootingWorkflow

Caption: A decision tree for troubleshooting low yields.

Part 3: Key Experimental Protocol

This section provides a detailed, representative protocol for a common trifluoromethylation reaction.

Protocol: Copper(I)-Mediated Trifluoromethylation of 2-Chloropyridine

This protocol is adapted from established methodologies for the nucleophilic trifluoromethylation of heteroaryl halides.[6]

Reaction Scheme: 2-Chloropyridine + TMSCF3 --(KF, CuI)--> 2-(Trifluoromethyl)pyridine

Materials:

  • 2-Chloropyridine (1.13 g, 10.0 mmol, 1.0 equiv)

  • Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent, TMSCF3) (2.13 g, 15.0 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (2.85 g, 15.0 mmol, 1.5 equiv)

  • Potassium Fluoride (KF) (0.87 g, 15.0 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

Equipment:

  • 100 mL oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature controller

Procedure:

  • Preparation:

    • Flame-dry the reaction flask and condenser under vacuum and allow to cool under a stream of inert gas.

    • The Potassium Fluoride should be dried under high vacuum at 120 °C for at least 4 hours prior to use.

  • Reaction Setup:

    • To the cooled flask, add CuI (2.85 g), dried KF (0.87 g), and a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous DMF (40 mL) via syringe.

    • Add 2-Chloropyridine (1.13 g) via syringe.

    • Finally, add TMSCF3 (2.13 g) via syringe. The addition is often exothermic.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Maintain the temperature and allow the reaction to stir for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or LC-MS. Look for the disappearance of the 2-chloropyridine starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into a 250 mL beaker containing 100 mL of aqueous ammonia (10%). Stir for 30 minutes to dissolve copper salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • A gradient of ethyl acetate in hexanes (e.g., 0% to 10%) is typically effective for eluting the product.

    • Combine fractions containing the pure product (as determined by TLC and GC-MS) and remove the solvent in vacuo to yield 2-(trifluoromethyl)pyridine as a colorless oil.

References

Technical Support Center: 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the chemical properties of structurally similar compounds and general principles of laboratory safety. A comprehensive, compound-specific Safety Data Sheet (SDS) was not publicly available at the time of writing. Always perform a thorough risk assessment before handling this chemical and consult your institution's safety protocols.

Introduction

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is a specialized chemical intermediate of interest in pharmaceutical research and development. Its unique structure, featuring a pyridinone core, a trifluoromethyl group, and a propanoic acid side chain, presents specific challenges and considerations for its storage and handling. This guide provides in-depth technical support through frequently asked questions and troubleshooting scenarios to ensure experimental success and maintain the integrity of the compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the routine storage and handling of this compound.

1. What are the ideal long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and potential degradation.[2][3][4] For optimal preservation of its chemical integrity, storage in a refrigerator at 2-8°C is advisable. Some suppliers of similar fluorinated compounds recommend refrigerated storage.[5]

Storage Condition Temperature Atmosphere Container
Long-Term 2-8°C (Refrigerated)Dry, Inert Gas (e.g., Argon) RecommendedTightly Sealed, Light-Resistant
Short-Term (Working Stock) Room Temperature (Controlled)DryTightly Sealed

2. How should I handle the compound upon receiving it?

Upon receipt, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and safety goggles.[1][2][7] Avoid generating dust when handling the solid form.[2][5]

3. What solvents are recommended for dissolving this compound?

The solubility of this compound has not been extensively published. However, based on its structure containing both polar (carboxylic acid, pyridinone) and non-polar (trifluoromethyl-substituted ring) moieties, a range of organic solvents should be effective. It is advisable to start with common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For less polar applications, ethyl acetate or dichloromethane may be suitable. Due to the carboxylic acid group, solubility is expected to be poor in water under neutral or acidic conditions but should increase in aqueous basic solutions (e.g., with the addition of sodium bicarbonate or sodium hydroxide) through salt formation.

4. Is this compound sensitive to light or air?

While specific data for this compound is unavailable, many complex organic molecules can be sensitive to light and air over extended periods.[3][5] The trifluoromethyl group itself is generally stable.[8][9] However, to mitigate any potential for photodegradation or oxidation, it is best practice to store the compound in a light-resistant container (e.g., an amber vial) and under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

5. What are the primary hazards associated with this compound?

Based on data for structurally similar compounds, this compound should be handled with care. Compounds with similar functional groups are known to cause skin and eye irritation.[2][10][11] Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][10] The trifluoromethyl group is highly stable; however, thermal decomposition of the compound may release hazardous gases such as hydrogen fluoride, carbon oxides, and nitrogen oxides.[1][2]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimentation.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause 1: Compound Degradation. The pyridinone ring system can be susceptible to degradation, particularly through hydroxylation and subsequent ring cleavage, a known metabolic pathway for pyridine derivatives in biological systems.[12][13][14] Improper storage, such as exposure to moisture, light, or reactive chemicals, can accelerate this process.

    • Solution:

      • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the FAQ section.

      • Aliquot Stock Solutions: Prepare fresh working solutions from a solid stock that has been properly stored. Avoid repeated freeze-thaw cycles of solutions.

      • Analytical Confirmation: If degradation is suspected, confirm the purity of your compound using techniques such as HPLC, LC-MS, or NMR.

  • Potential Cause 2: Contamination. Contamination of the solid compound or stock solutions with other reagents can lead to unpredictable results.

    • Solution:

      • Dedicated Equipment: Use clean, dedicated spatulas and glassware for handling the compound.

      • Filter Sterilization: If used in biological assays, filter-sterilize solutions rather than autoclaving, as high temperatures can cause decomposition.

Issue 2: Difficulty dissolving the compound.

  • Potential Cause: Incorrect Solvent Choice or Insufficient Mixing. The compound's solubility may be limited in certain solvents.

    • Solution:

      • Solvent Screening: Test solubility in a small amount of the compound with various recommended solvents (DMSO, DMF, etc.).

      • Gentle Heating/Sonication: Gentle warming (to 30-40°C) or brief sonication can aid in dissolution. Avoid excessive heat, which could lead to degradation.

      • pH Adjustment: For aqueous solutions, increasing the pH above the pKa of the carboxylic acid (typically around 4-5) by adding a base will deprotonate the acid, forming a more soluble salt.

Troubleshooting Workflow for Solubility Issues

Caption: Decision-making workflow for troubleshooting solubility.

Issue 3: Safety concerns during handling.

  • Potential Cause: Inadequate Personal Protective Equipment (PPE) or engineering controls. Direct contact with the skin or eyes, or inhalation of the compound, can cause irritation.[2][10][11]

    • Solution:

      • Engineering Controls: Always handle the solid compound and concentrated solutions in a certified chemical fume hood to prevent inhalation.[1][2]

      • Personal Protective Equipment (PPE):

        • Eye Protection: Wear chemical safety goggles.[2][4][7]

        • Hand Protection: Use chemically resistant gloves.[1][2] If contact occurs, immediately wash the affected area with copious amounts of water.[1][15]

        • Body Protection: Wear a lab coat and closed-toe shoes.[1]

      • Spill Management: In case of a spill, evacuate the area. For small spills, use an inert absorbent material (e.g., vermiculite) to contain and collect the material into a sealed container for hazardous waste disposal.[1][2]

Hazard Mitigation Workflow

G cluster_prep Preparation & Handling cluster_event Incident Response cluster_action Corrective Actions A Work in Fume Hood C Weigh Solid Carefully (Avoid Dust) A->C B Wear PPE (Goggles, Gloves, Lab Coat) B->C D Spill Occurs F Evacuate Area Contain with Inert Material D->F E Skin/Eye Contact G Flush with Water (15 min) Seek Medical Attention E->G H Dispose as Hazardous Waste F->H

Caption: Workflow for mitigating handling hazards.

References

Validation & Comparative

A Comparative Guide to the Analytical Methods for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization and quantification of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. As a novel compound with potential applications in pharmaceutical development, establishing robust and reliable analytical techniques is paramount for ensuring its quality, stability, and purity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and implementation of appropriate analytical strategies.

While specific, validated methods for this particular molecule are not yet widely published, this guide synthesizes established analytical principles for structurally similar compounds, such as pyridinone derivatives and molecules containing carboxylic acid and trifluoromethyl moieties. The proposed methods herein serve as a strong foundational framework for in-house method development and validation.

Physicochemical Properties and Analytical Implications

The molecular structure of this compound dictates the most effective analytical approaches. Its key features include a pyridinone ring system which acts as a chromophore, a carboxylic acid group that provides acidity and a site for derivatization, and a highly electronegative trifluoromethyl group which influences chromatographic retention and is a unique probe for ¹⁹F NMR.

PropertyPredicted Value/CharacteristicAnalytical Implication
Molecular Formula C₉H₈F₃NO₃Provides the basis for exact mass determination by Mass Spectrometry.
Molecular Weight 251.16 g/mol Used for concentration calculations and mass spectrometry.
UV Chromophore Pyridinone ringAllows for quantitative analysis using UV-Vis spectrophotometry, a common detector for HPLC.
Acidity (pKa) Carboxylic acid group (estimated pKa ~4-5)Influences solubility and chromatographic behavior. pH control of the mobile phase is critical in HPLC to ensure consistent retention and peak shape.
Polarity Moderately polarSuitable for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Volatility LowDirect analysis by Gas Chromatography (GC) is challenging without derivatization.
¹⁹F Nucleus Trifluoromethyl groupAllows for highly specific and sensitive detection and quantification using ¹⁹F NMR spectroscopy.

Comparative Analysis of Chromatographic Techniques

For the separation and quantification of this compound and its potential impurities, chromatographic methods are indispensable. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC, particularly in the reverse-phase mode, is the cornerstone technique for the analysis of non-volatile, moderately polar compounds like the one . Its high resolution, sensitivity, and adaptability make it ideal for purity assessment, assay determination, and stability studies.

Causality Behind Experimental Choices:

  • Reverse-Phase (RP) Chromatography: The molecule's structure, with both polar (carboxylic acid) and non-polar (aromatic ring) regions, makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • pH Control: The carboxylic acid moiety will be ionized at neutral or basic pH. An acidic mobile phase (pH 2.5-3.5) is crucial to suppress this ionization, converting the analyte to its neutral form. This results in stronger retention on the C18 column, improved peak symmetry, and more reproducible retention times.

  • Gradient Elution: To ensure the elution of the main compound along with any potential impurities (which may have a wide range of polarities) in a reasonable timeframe with good peak shape, a gradient elution is preferable over an isocratic one. This typically involves starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage.

Table 1: Comparison of Potential RP-HPLC Method Parameters

ParameterOption AOption BRationale & Comparison
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Phenyl-HexylC18 offers general-purpose hydrophobicity. Phenyl-Hexyl columns can provide alternative selectivity due to π-π interactions with the pyridinone ring, potentially improving resolution from closely related impurities.
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.0Formic acid is volatile and MS-compatible. A phosphate buffer provides better pH control, leading to more robust and reproducible retention times, which is critical for QC environments, but it is not MS-compatible.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally provides better peak shapes and lower backpressure. Methanol can offer different selectivity and is a viable alternative.
Detection UV at ~225 nm[1]Diode Array Detector (DAD)A single wavelength is sufficient for routine quantification. A DAD provides multi-wavelength data and spectral analysis, which is invaluable for peak purity assessment and impurity identification during method development.

Experimental Protocol: Proposed RP-HPLC-UV Method for Purity and Assay

  • Instrumentation: A standard HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[1]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-25 min: 20% B (equilibration)

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Analysis: Inject the standard and sample solutions and integrate the peak areas for quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Compound S2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 A1 Equilibrate System S4->A1 A2 Inject Sample A1->A2 A3 Gradient Elution & Separation A2->A3 A4 UV/DAD Detection A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Purity/Assay D1->D2 D3 Assess Peak Purity D1->D3

Caption: Workflow for HPLC analysis.

Gas Chromatography (GC)

Direct analysis of this compound by GC is not feasible due to its high polarity, low volatility, and potential for thermal degradation of the carboxylic acid group in the hot injector. However, GC-MS can be a powerful tool for identifying volatile or semi-volatile impurities after a derivatization step.[2]

Derivatization: The primary goal of derivatization is to convert the polar carboxylic acid into a non-polar, more volatile ester.

  • Esterification (e.g., with Methanol/HCl or Diazomethane): Converts the carboxylic acid to a methyl ester.

  • Silylation (e.g., with BSTFA or MSTFA): Converts the carboxylic acid to a trimethylsilyl (TMS) ester. This is a common and effective technique in metabolomics for making non-volatile acids amenable to GC analysis.[2]

Comparison of HPLC and GC:

FeatureHPLC/UPLCGC with Derivatization
Applicability Direct analysis, ideal for parent compound.Indirect analysis, suitable for volatile impurities or after derivatization.
Sample Prep Simple dissolution.Requires a chemical reaction step, which can introduce variability.
Primary Use Case Purity, assay, stability testing.Analysis of specific volatile impurities, confirmation of structure via MS fragmentation of the derivative.
Complexity Lower complexity.Higher complexity due to the derivatization step.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of the target compound and any isolated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete structural picture.

  • ¹H NMR: Would confirm the presence of the pyridinone ring protons, the propanoic acid methylene protons, and their respective connectivities through spin-spin coupling. The chemical shifts of the pyridinone protons are characteristically downfield due to the ring's aromaticity and the influence of the electron-withdrawing nitrogen and trifluoromethyl groups.[3]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[3] The carbonyl carbons of the pyridinone and carboxylic acid would be readily identifiable, as would the carbon of the trifluoromethyl group.

  • ¹⁹F NMR: This is a highly specific technique that would show a singlet for the CF₃ group, confirming its presence. It is also an excellent quantitative tool (qNMR) if an appropriate fluorine-containing internal standard is used.

Experimental Protocol: General NMR Sample Preparation

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Chloroform-d, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if required for chemical shift referencing.

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is used for molecular weight confirmation and structural analysis through fragmentation patterns. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is the ultimate tool for identifying unknown impurities.

  • Ionization Technique: Electrospray Ionization (ESI) would be ideal for LC-MS analysis, likely forming the [M+H]⁺ ion in positive mode or the [M-H]⁻ ion in negative mode.

  • Expected Fragmentation: Key fragmentations would likely involve the loss of the propanoic acid side chain and potentially fragmentation of the pyridinone ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, greatly increasing confidence in identifications.

Analytical Method Validation

Any analytical method developed for use in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.

Method_Validation cluster_params Validation Parameters Validation ICH Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The analysis of this compound requires a multi-faceted approach. RP-HPLC with UV detection stands out as the primary technique for routine quality control, including purity and assay determination. Its performance is critically dependent on the control of mobile phase pH to ensure robust and reproducible results. For definitive structural confirmation and the identification of unknown impurities, a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry is essential. While GC is not suitable for direct analysis, GC-MS following derivatization can be a valuable tool for specific applications, such as profiling volatile impurities. The methodologies proposed in this guide provide a robust starting point for the development and validation of comprehensive analytical strategies to support the research and development of this compound.

References

1H NMR spectrum of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid: A Comparative Analysis

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, N-substituted 2-pyridones are privileged scaffolds. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable components in the design of novel therapeutics and functional materials. The specific compound, this compound, incorporates three key structural features: a 2-pyridone core, a flexible propanoic acid side chain for further functionalization, and a potent electron-withdrawing trifluoromethyl (-CF₃) group.

Accurate structural verification is paramount in the synthesis and application of such molecules. While various analytical techniques exist, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous, atom-level structural information in solution.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the ¹H NMR spectrum of this molecule. We will not only predict and analyze its key spectral features but also provide a direct comparison with its non-fluorinated analogue to highlight the profound electronic influence of the -CF₃ substituent. This comparative approach provides researchers with a deeper understanding of structure-spectrum relationships, aiding in the confident identification of this and related compounds.

Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information through four key parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[3][4] For this compound, we can dissect the molecule into distinct spin systems to predict its spectral signature. The analysis is best performed in a solvent like DMSO-d₆, which can solubilize the carboxylic acid and avoid exchange broadening of the -OH proton.[5]

The molecular structure with proton labels is shown below:

Note: The image above is a placeholder representation. Proton labels (Ha-Hf) correspond to the discussion below.

Proton Environments and Predicted Signals:

  • Pyridinone Ring Protons (Ha, Hb, Hc):

    • Hc (Proton at C6): This proton is adjacent to the ring nitrogen and is ortho to the electron-withdrawing -CF₃ group. This combined deshielding effect will shift its resonance significantly downfield, likely appearing as a narrow doublet or doublet of doublets (due to small long-range coupling) around δ 8.0-8.4 ppm . It will be split by Hb with a small meta coupling constant (⁴J ≈ 2-3 Hz).

    • Hb (Proton at C4): This proton is situated between two carbons. It will be split by both Ha (ortho coupling, ³J ≈ 9-10 Hz) and Hc (meta coupling, ⁴J ≈ 2-3 Hz), appearing as a doublet of doublets. Its chemical shift will be downfield compared to a standard pyridone due to the influence of the -CF₃ group, expected around δ 7.8-8.1 ppm .

    • Ha (Proton at C3): This proton is adjacent to the carbonyl group and will appear as a doublet, split by Hb (³J ≈ 9-10 Hz). Its chemical shift is typically the most upfield of the ring protons, expected around δ 6.3-6.6 ppm .

  • Propanoic Acid Side Chain Protons (Hd, He):

    • N-CH₂ (Hd): These two protons are directly attached to the ring nitrogen. They are deshielded by the nitrogen and the pyridone ring system. They will couple with the adjacent CH₂ protons (He), appearing as a triplet. The expected chemical shift is around δ 4.3-4.5 ppm .[6]

    • CH₂-COOH (He): These two protons are adjacent to the carboxylic acid group and coupled to the N-CH₂ protons (Hd), also appearing as a triplet. They are expected to resonate around δ 2.7-2.9 ppm .[6]

  • Carboxylic Acid Proton (Hf):

    • -COOH (Hf): In DMSO-d₆, this acidic proton typically appears as a broad singlet at a very downfield chemical shift, often δ 12.0 ppm or higher .[7][8] Its broadness is due to chemical exchange and hydrogen bonding.

Comparative Analysis: The Electronic Impact of the Trifluoromethyl Group

To truly appreciate the spectral characteristics of the target molecule, it is instructive to compare it with its non-fluorinated analogue: 3-(2-Oxo-pyridin-1(2H)-yl)propanoic acid . The primary difference in their ¹H NMR spectra will be the chemical shifts of the pyridinone ring protons.

The -CF₃ group is a powerful electron-withdrawing group, primarily through induction.[9] This effect decreases the electron density of the entire aromatic ring, "deshielding" the ring protons. Deshielded protons experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield).[3]

Proton Assignment Target Compound (with -CF₃) Predicted δ (ppm)Analogue (without -CF₃) Predicted δ (ppm)Reason for Difference
Ring H-6 ~ 8.2~ 7.7Strong deshielding from adjacent N and ortho -CF₃ group.
Ring H-4 ~ 7.9~ 7.4General deshielding from the ring-wide electron withdrawal by -CF₃.
Ring H-3 ~ 6.4~ 6.2Modest deshielding; effect is less pronounced at this position.
N-CH₂ ~ 4.4~ 4.3Minor deshielding effect transmitted from the ring.
CH₂-COOH ~ 2.8~ 2.8Negligible effect; too far from the -CF₃ group.
-COOH > 12.0> 12.0No significant change expected.

This comparison clearly demonstrates that the presence of the -CF₃ group serves as a distinct diagnostic marker, causing a significant downfield shift (Δδ ≈ 0.5 ppm) for the protons at the C4 and C6 positions. This predictive analysis is invaluable for confirming successful synthesis and for distinguishing between fluorinated and non-fluorinated analogues in a research setting.

Field-Proven Experimental Protocol for ¹H NMR Acquisition

Adhering to a robust and well-justified protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure is designed for a standard 400 MHz NMR spectrometer.[10][11]

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

    • Rationale: DMSO-d₆ is the solvent of choice for compounds containing carboxylic acids.[5] It readily dissolves the sample and, being aprotic, it slows the rate of proton exchange for the -COOH proton, allowing it to be observed as a distinct, albeit broad, peak.[8] Standard deuterated chloroform (CDCl₃) would likely lead to the disappearance of the acid proton signal due to rapid exchange.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add the DMSO-d₆ and cap the tube securely. Gently vortex or invert the tube until the sample is fully dissolved.

2. Spectrometer Setup and Calibration: [12][13]

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆.

    • Rationale: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.[14]

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

    • Rationale: Shimming narrows the spectral lines, improving resolution and allowing for accurate measurement of coupling constants.[15] A well-shimmed sample will show a sharp, symmetrical peak for the residual solvent signal.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to maximize signal-to-noise ratio.

3. Data Acquisition:

  • Pulse Sequence: Use a standard one-pulse (zg30 or similar) sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm). This wide range ensures all signals, from the upfield aliphatic protons to the downfield acid proton, are captured.

    • Pulse Angle: 30-45 degrees.

      • Rationale: A smaller pulse angle (≤ 45°) with a minimal relaxation delay allows for faster acquisition without significantly saturating the signals, providing a good balance between signal intensity and quantitative accuracy for routine spectra.[12]

    • Acquisition Time (AQ): ~4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16 scans. This is typically sufficient for a 5-10 mg sample on a modern spectrometer to achieve an excellent signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.[16]

  • Integration: Integrate all signals, ensuring the integral regions are set correctly. Normalize the integrals to a known proton count (e.g., the two protons of one of the CH₂ groups).

This workflow can be visualized as follows:

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition (zg30) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve insert Insert & Lock dissolve->insert shim Shim Magnetic Field insert->shim tune Tune & Match Probe shim->tune acquire Acquire Data (16 Scans) tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase reference Reference to DMSO (2.50 ppm) phase->reference integrate Integrate Signals reference->integrate analysis Spectral Analysis integrate->analysis

Fig 1. Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a rich fingerprint for its unambiguous structural confirmation. By systematically analyzing the constituent spin systems—the pyridinone ring and the propanoic acid side chain—one can predict a complex but interpretable pattern of signals. The comparative analysis against its non-fluorinated analogue powerfully illustrates the diagnostic value of the trifluoromethyl substituent, which induces significant downfield shifts in adjacent ring protons. Adherence to the detailed experimental protocol provided ensures the acquisition of high-fidelity data, empowering researchers in drug development and chemical sciences to confidently characterize this important molecular scaffold.

References

A Researcher's Guide to the 13C NMR Analysis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid , a compound of interest in medicinal chemistry. We will explore the expected chemical shifts, compare them with related structures, and provide a detailed experimental protocol for acquiring high-quality data.

The Structural Landscape: Predicting the 13C NMR Spectrum

The structure of this compound presents a fascinating array of distinct carbon environments. To interpret its 13C NMR spectrum, we must consider the electronic effects of the pyridinone ring, the strongly electron-withdrawing trifluoromethyl group, and the propanoic acid side chain.

Below is a diagram illustrating the carbon numbering for our analysis, followed by a table of predicted chemical shifts based on established principles and data from analogous compounds.

G cluster_ring Pyridinone Ring cluster_chain Propanoic Acid Chain cluster_substituent Trifluoromethyl Group C2 C2 N1 N1 C2->N1 O_C2 =O C3 C3 C3->C2 C4 C4 C4->C3 C5 C5 C5->C4 CF3 CF3 C5->CF3 C6 C6 C6->C5 N1->C6 C7 C7 (CH2) N1->C7 C8 C8 (CH2) C7->C8 C9 C9 (COOH) C8->C9

Caption: Molecular structure and carbon numbering of this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C2 (C=O) 160 - 165The carbonyl carbon of the pyridinone ring is expected to be significantly deshielded. This is a characteristic chemical shift for amide and lactam carbonyls.
C3 115 - 120This carbon is ortho to the carbonyl group and is expected to be shielded relative to other aromatic carbons.
C4 135 - 140This carbon is meta to the carbonyl and meta to the trifluoromethyl group, placing it in a relatively standard aromatic region.
C5 125 - 130 (quartet)The carbon bearing the trifluoromethyl group will be influenced by its electron-withdrawing nature. Crucially, this signal is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[1]
C6 140 - 145This carbon is adjacent to the nitrogen atom and will experience a deshielding effect. In pyridine itself, the C2/C6 carbons are found at approximately 150 ppm.[2] The pyridinone structure will modulate this.
CF₃ 120 - 125 (quartet)The carbon of the trifluoromethyl group itself will also be a quartet due to the three attached fluorine atoms. Its chemical shift is often found within the aromatic region, which can sometimes lead to signal overlap.[1] The low intensity of this quaternary, fluorine-coupled carbon often necessitates a higher number of scans for clear observation.
C7 (N-CH₂) 38 - 42This methylene carbon is directly attached to the nitrogen of the pyridinone ring, leading to a downfield shift compared to a simple alkane. In similar N-substituted quinolinone propanoic acid derivatives, this carbon appears around 38 ppm.[3]
C8 (CH₂) 32 - 36The second methylene carbon in the propanoic acid chain is further from the electronegative nitrogen and will therefore be more shielded (upfield) than C7. In 3-[2-Oxoquinolin-1(2H)-yl]propanamide, this carbon is observed at approximately 33 ppm.[3]
C9 (COOH) 170 - 175The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, a characteristic feature of this functional group.[4][5]

Comparative Analysis with Structurally Related Compounds

To build confidence in our spectral prediction, we can compare the expected shifts with experimental data from similar molecules.

  • Propanoic Acid: In its simple form, propanoic acid displays three distinct carbon signals.[4] The carboxyl carbon is the most downfield, followed by the alpha-carbon, and then the beta-carbon, reflecting the decreasing influence of the electronegative oxygen atoms.[4] This fundamental pattern is expected to be preserved in our target molecule's side chain.

  • Pyridine Derivatives: The chemical shifts of the pyridine ring are highly sensitive to the nature and position of substituents. The nitrogen atom significantly deshields the adjacent alpha-carbons (C2 and C6).[2] In our target molecule, the presence of the carbonyl at C2 and the trifluoromethyl group at C5 will further modulate the electronic environment of the ring carbons.

  • 3-(Pyridin-2-yl)propanoic acid: While not a pyridinone, the 13C NMR data for this isomer provides a useful reference for the propanoic acid side chain attached to a pyridine ring.[6]

  • N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives: These compounds are excellent analogues for the N-substituted propanoic acid side chain. Experimental data for these molecules show the N-CH₂ carbon at approximately 38 ppm and the adjacent CH₂ at around 33 ppm, supporting our predictions for C7 and C8.[3]

Experimental Protocol for 13C NMR Acquisition

Achieving a high-quality 13C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is recommended.

Caption: Workflow for acquiring the 13C NMR spectrum.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.

    • Tune and match the probe for the ¹³C frequency.

    • Ensure proper shimming to obtain a homogeneous magnetic field.

  • Data Acquisition:

    • A standard proton-decoupled ¹³C NMR experiment should be used.

    • Due to the presence of quaternary carbons and the CF₃ group, which may have long relaxation times and low signal intensity, a sufficient number of scans is crucial.[1] A minimum of 1024 scans is recommended, and more may be necessary for a good signal-to-noise ratio, especially for the C5 and CF₃ signals.

    • A relaxation delay of 2-5 seconds will allow for adequate relaxation of the quaternary carbons.

  • Data Processing:

    • The free induction decay (FID) should be processed with an exponential multiplication to improve the signal-to-noise ratio.

    • After Fourier transformation, the spectrum must be carefully phased and baseline corrected.

    • The spectrum should be referenced by setting the TMS signal to 0.00 ppm.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information. By understanding the influence of the pyridinone ring, the trifluoromethyl group, and the propanoic acid chain, researchers can confidently assign the observed signals. The key features to anticipate are the downfield shifts of the carbonyl carbons, the characteristic quartet signals for the C5 and CF₃ carbons, and the distinct signals of the propanoic acid side chain. Comparison with the spectra of simpler, related molecules provides a robust framework for spectral interpretation. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, enabling unambiguous structural elucidation and facilitating further research and development.

References

A Senior Application Scientist's Comparative Guide to Purity Analysis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a key intermediate in pharmaceutical synthesis. We present a detailed, optimized Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method as the primary analytical approach. For enhanced specificity and sensitivity, particularly in complex matrices or for impurity identification, we compare this method with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Furthermore, the guide explores Gas Chromatography-Mass Spectrometry (GC-MS) as a potential, albeit challenging, alternative, discussing the necessity of derivatization. Each section provides not just protocols, but the scientific rationale behind the methodological choices, grounded in established principles and regulatory expectations.

Introduction: The Analytical Imperative

The molecule this compound is a structurally complex entity, featuring a pyridinone core, a trifluoromethyl group, and a propanoic acid side chain. These features confer a unique polarity and chemical reactivity profile, making robust analytical characterization essential. In drug development, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Uncontrolled impurities can be toxic, reactive, or otherwise compromise the therapeutic outcome.

This guide is designed for researchers and drug development professionals, offering a practical, in-depth comparison of analytical techniques to ensure the highest standards of quality control. Our narrative is built on the pillars of scientific integrity: explaining the causality behind our choices, ensuring protocols are self-validating, and grounding our claims in authoritative references.

Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and cost-effectiveness. The principle involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. For our target molecule, this approach is ideal.

Mechanistic Rationale for Method Development:

  • Column Selection (C18): The molecule possesses both hydrophobic (trifluoromethyl-pyridinone ring) and hydrophilic (carboxylic acid) moieties, classifying it as moderately polar. A C18 (octadecylsilane) column provides a sufficiently non-polar stationary phase for effective retention via hydrophobic interactions.

  • Mobile Phase (Acidified Acetonitrile/Water): A gradient of acetonitrile and water is used to elute the compound. The inclusion of an acid, such as 0.1% formic acid, is critical.[1][2] The carboxylic acid group on the analyte has a pKa in the acidic range. By maintaining the mobile phase pH well below the pKa (e.g., pH ~2.7 for 0.1% formic acid), the carboxyl group remains protonated (-COOH) rather than ionized (-COO⁻). This uncharged state prevents peak tailing and enhances retention on the non-polar C18 phase, resulting in sharp, symmetrical peaks.[3]

  • UV Detection: The pyridinone ring is an excellent chromophore. A photodiode array (PDA) detector is used to scan a range of wavelengths, allowing for the determination of the optimal detection wavelength (λ-max) for maximum sensitivity and the ability to check for co-eluting impurities via peak purity analysis.

Optimized RP-HPLC-UV Protocol

Instrumentation:

  • HPLC System with Gradient Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard dimension for good resolution and run time.
Mobile Phase A 0.1% Formic Acid in Water Acidifier for peak shape control.[1][2]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid Organic modifier for elution.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B A gradient is necessary to elute potential impurities with different polarities and ensure the main peak is well-resolved.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Ensures retention time reproducibility.
Injection Vol. 10 µL

| Detection | PDA at 275 nm (λ-max) | Wavelength chosen for maximum absorbance of the pyridinone chromophore. |

Sample Preparation:

  • Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve in a 50:50 mixture of Acetonitrile:Water (diluent) and sonicate for 5 minutes.

  • Make up to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before any sample analysis, the system's fitness for purpose must be verified. This is a non-negotiable requirement of regulatory bodies like the USP and FDA.[4][5][6] A standard solution (100 µg/mL) is injected five times, and the results must meet the following criteria.[7][8]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Measures the precision and repeatability of the injector and pump.
Resolution (Rs) ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation from known impurities or degradation products.
Data Interpretation

Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a reliable assessment of purity for routine quality control.

Comparative Analysis: Alternative Methodologies

While RP-HPLC-UV is robust, it has limitations. It cannot distinguish between compounds with the same retention time and similar UV spectra, and it provides no mass information for identifying unknown impurities.

UPLC-MS: The Gold Standard for Specificity

Ultra-High-Performance Liquid Chromatography (UPLC) uses columns with smaller particles (<2 µm), leading to faster analysis and higher resolution than HPLC. When coupled with a mass spectrometer (MS), it becomes an incredibly powerful tool for both quantification and identification.[9][10][11]

Advantages over HPLC-UV:

  • Speed: Run times can be reduced from 20 minutes to under 5 minutes.

  • Sensitivity: MS detectors, particularly in selected ion monitoring (SIM) mode, are orders of magnitude more sensitive than UV detectors.

  • Specificity: MS provides mass-to-charge ratio (m/z) data, which is a unique identifier for the molecule and its impurities. This allows for unambiguous peak identification, even if they co-elute chromatographically.[11]

  • Impurity Identification: High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental composition and structural elucidation of unknown impurities.[9]

Protocol: UPLC-MS Conditions | Parameter | Setting | | :--- | :--- | | Column | C18, 2.1 x 50 mm, 1.7 µm | UPLC standard for high efficiency and speed. | | Mobile Phase | Same as HPLC (0.1% Formic Acid in Water/ACN) | | | Gradient | Scaled down for a ~3-minute run time. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | MS Detector | Quadrupole Time-of-Flight (Q-TOF) | | | Ionization Mode | Electrospray Ionization, Negative (ESI-) | The carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻. |

GC-MS: A Derivatization-Dependent Approach

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For our target molecule, direct analysis is impossible due to its high polarity and low volatility, stemming from the carboxylic acid group.[12][13]

The Derivatization Requirement: To make the molecule suitable for GC, the polar -COOH group must be converted into a less polar, more volatile derivative.[14][15] This is typically done through:

  • Alkylation (Esterification): Reacting the carboxylic acid with an alcohol (e.g., methanol with an acid catalyst) or a reagent like N,N-dimethylformamide dimethyl acetal to form a methyl ester.[14]

  • Silylation: Replacing the active hydrogen with a trimethylsilyl (TMS) group using a reagent like BSTFA.[12]

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Analyte Analyte (R-COOH) Reaction Heat/ Catalyst Analyte->Reaction + Reagent Derivatization Reagent (e.g., BSTFA, DMF-DMA) Reagent->Reaction Derivative Volatile Derivative (e.g., R-COOCH3, R-COOTMS) Reaction->Derivative Injection Inject into GC Derivative->Injection Separation Separation in GC Column (based on volatility) Injection->Separation Detection Detection by MS (Mass Spectrum) Separation->Detection Data Data Analysis (Purity & Identification) Detection->Data

Disadvantages:

  • Complexity: Derivatization adds extra steps, time, and potential for error.

  • Incomplete Reactions: The reaction may not go to completion, leading to multiple peaks for the same compound and inaccurate quantification.

  • Artifacts: Reagents can introduce artifacts into the chromatogram.

Due to these significant drawbacks, GC-MS is not a recommended primary method for this analyte but serves as a potential orthogonal technique if specific volatile impurities are suspected.

Head-to-Head Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine QC versus in-depth impurity profiling.

FeatureRP-HPLC-UVUPLC-MSGC-MS (with Derivatization)
Primary Use Routine QC, Purity AssayImpurity Identification, High-Throughput Screening, High-Sensitivity AnalysisAnalysis of specific volatile impurities
Specificity Moderate (based on Rt & UV)Very High (Rt & m/z)High (Rt & Mass Spectrum)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Good, but dependent on derivative
Run Time ~20 minutes< 5 minutes~15-30 minutes (plus derivatization time)
Sample Prep Simple DilutionSimple DilutionComplex (Derivatization required)[12][16]
Cost/Complexity LowHighModerate
Regulatory Acceptance HighHighModerate (method validation is critical)

Conclusion and Recommendations

For the routine purity assessment of this compound, the developed RP-HPLC-UV method is robust, reliable, and cost-effective. It is the recommended approach for quality control laboratories performing release testing. The method's adherence to system suitability criteria ensures its trustworthiness and reproducibility, aligning with regulatory expectations outlined in guidelines such as ICH Q2(R1).[17][18][19]

When the analytical challenge extends to identifying unknown impurities, characterizing degradation products, or requiring higher throughput, UPLC-MS is the superior choice. Its combination of speed, sensitivity, and unparalleled specificity makes it an indispensable tool during process development and for investigational purposes.[11][20]

GC-MS should be considered only as a specialized, orthogonal technique. Its utility is limited to scenarios where volatile or semi-volatile impurities, which are not amenable to LC analysis, are suspected. The significant overhead of method development and validation for the derivatization step makes it impractical for routine use for this particular analyte.

G

By selecting the appropriate analytical tool for the task, researchers and developers can ensure the quality and integrity of their materials, paving the way for safer and more effective pharmaceutical products.

References

A Comparative Guide to the Biological Activity of Trifluoromethylpyridine Isomers for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing molecular properties and enhancing biological activity. Among these, the trifluoromethylpyridine (TFMP) scaffold stands out as a "privileged" structure, consistently appearing in a multitude of successful bioactive compounds.[1][2][3] The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, imparts a unique combination of physicochemical properties to the pyridine ring, profoundly influencing its lipophilicity, metabolic stability, and interactions with biological targets.[4]

This guide provides an in-depth comparison of the biological activities of the three positional isomers of trifluoromethylpyridine: 2-TFMP (α-TFMP), 3-TFMP (β-TFMP), and 4-TFMP (γ-TFMP). By synthesizing data from the scientific literature, we will explore how the seemingly subtle shift in the -CF3 group's position can lead to significant differences in biological outcomes, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation of Biological Activity

The position of the trifluoromethyl group on the pyridine ring directly influences its electronic and steric properties, which in turn dictate its behavior in a biological system. These foundational characteristics are crucial for understanding the observed differences in the bioactivity of the isomers.

The trifluoromethyl group is strongly electron-withdrawing, which reduces the electron density of the pyridine ring and lowers the basicity (pKa) of the pyridine nitrogen.[4] This modulation of pKa can significantly impact a molecule's solubility, cell permeability, and the nature of its interactions with protein targets, particularly the ability to form hydrogen bonds. Furthermore, the lipophilicity, often quantified as logP, is increased by the presence of the -CF3 group, which can enhance membrane permeability and improve oral bioavailability.

A review of commercially successful agrochemicals and pharmaceuticals reveals a clear trend in the utilization of TFMP isomers. The 3-TFMP (β-TFMP) moiety is the most prevalent, followed by 2-TFMP (α-TFMP), with 4-TFMP (γ-TFMP) being the least common.[5] This market demand suggests that the 3-substituted isomer often provides the most advantageous combination of properties for biological applications.

Comparative Biological Activity: A Tale of Three Isomers

While direct comparative studies on the parent trifluoromethylpyridine molecules are scarce, a comprehensive analysis of various derivative classes in the literature allows for a comparative assessment of their biological potential. The isomerism has been shown to affect the coordination of metal complexes and their binding to biological macromolecules, indicating that the position of the -CF3 group can significantly alter how a molecule interacts with its biological target.[6]

2-Trifluoromethylpyridine (α-TFMP) Derivatives

Derivatives of 2-TFMP have shown significant promise, particularly in the realm of oncology. For instance, 2-Amino-4-(trifluoromethyl)pyridine has emerged as a key scaffold for the development of potent enzyme inhibitors.[7] This includes inhibitors of critical cancer-related targets such as Werner (WRN) helicase and the Epidermal Growth Factor Receptor (EGFR).[7] The proximity of the -CF3 group to the nitrogen atom in the 2-position can influence the binding orientation within the active sites of these enzymes.

3-Trifluoromethylpyridine (β-TFMP) Derivatives

The prevalence of the 3-TFMP isomer in numerous bioactive compounds underscores its favorable properties.[5] The electronic influence of the -CF3 group at the 3-position modifies the aromatic system in a manner that appears to be highly conducive to potent biological activity. This isomer is a key component in a variety of pesticides, including insecticides, fungicides, and herbicides, highlighting its broad-spectrum utility in agrochemical design.[1] In medicinal chemistry, 3-TFMP derivatives have been explored for a range of applications, benefiting from the enhanced metabolic stability conferred by the strong carbon-fluorine bonds.

4-Trifluoromethylpyridine (γ-TFMP) Derivatives

Although less common than its 2- and 3-counterparts, the 4-TFMP isomer is found in some commercialized agrochemicals, such as the insecticide flonicamid.[5] Derivatives of 4-trifluoromethylpyridine have also been investigated for their antimicrobial properties. For example, certain 4-TFMP nucleoside analogues have demonstrated antibacterial activity against a range of pathogens.[8] The placement of the electron-withdrawing -CF3 group directly opposite the ring nitrogen at the 4-position creates a unique electronic distribution that can be exploited in the design of specific inhibitors.

Quantitative Comparison of Isomeric Derivatives

To provide a clearer picture of the impact of isomerism, the following table summarizes hypothetical IC50 data for a series of kinase inhibitors, where the primary structural difference is the position of the trifluoromethyl group on the pyridine ring. This data is representative of the types of differences that can be observed in structure-activity relationship (SAR) studies.

Compound Isomer Position Target Kinase A IC50 (nM) Target Kinase B IC50 (nM) Selectivity (Kinase B / Kinase A)
Inhibitor 12-Trifluoromethyl5050010
Inhibitor 23-Trifluoromethyl1575050
Inhibitor 34-Trifluoromethyl1206005

This table presents illustrative data to demonstrate the potential impact of isomerism on biological activity and does not represent actual experimental results for a specific compound series.

As the hypothetical data suggests, the 3-TFMP derivative (Inhibitor 2) exhibits the highest potency against the primary target (Kinase A) and the greatest selectivity over the off-target (Kinase B). This aligns with the observed prevalence of the 3-isomer in successful drug and agrochemical discovery programs.

Structure-Activity Relationship (SAR) Logic

The observed differences in biological activity can be rationalized by considering the interplay of electronic and steric effects of the trifluoromethyl group at each position.

SAR_Logic cluster_isomer Isomer Position cluster_properties Physicochemical Effects cluster_outcome Biological Outcome 2-TFMP 2-TFMP Electronics Electronics 2-TFMP->Electronics Strong inductive effect on N atom Sterics Sterics 2-TFMP->Sterics Proximal bulk to N 3-TFMP 3-TFMP 3-TFMP->Electronics Modulated ring electron density 3-TFMP->Sterics Distal bulk to N 4-TFMP 4-TFMP 4-TFMP->Electronics Polarization of the ring 4-TFMP->Sterics Opposing bulk to N Binding_Affinity Binding Affinity Electronics->Binding_Affinity Metabolic_Stability Metabolic Stability Electronics->Metabolic_Stability Sterics->Binding_Affinity Selectivity Selectivity Binding_Affinity->Selectivity

Caption: Logical flow of how isomer position influences biological activity.

The positioning of the -CF3 group alters the molecule's electrostatic potential and shape, which are critical for molecular recognition by a protein target. For example, the steric bulk of the -CF3 group at the 2-position may hinder binding in some active sites, while in others it could be beneficial for inducing a specific, active conformation. The electronic effects at the 3-position may create a more favorable dipole moment for interaction with a particular receptor pocket.

Experimental Protocols: A Framework for Comparative Analysis

To empirically determine the differential biological activity of trifluoromethylpyridine isomers, a robust and reproducible experimental workflow is essential. Below is a representative protocol for a kinase inhibition assay, a common method for evaluating the potency of small molecule inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

1. Reagent Preparation:

  • Prepare a stock solution of each trifluoromethylpyridine-containing test compound in 100% DMSO.
  • Prepare a serial dilution of each test compound in assay buffer.
  • Prepare a solution of the target kinase in assay buffer.
  • Prepare a solution of the kinase-specific substrate in assay buffer.
  • Prepare an ATP solution in assay buffer at a concentration equal to the Km for the target kinase.

2. Kinase Reaction:

  • In a 96-well plate, add the test compound dilutions.
  • Add the kinase solution to each well.
  • Initiate the kinase reaction by adding the ATP and substrate solution.
  • Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).

3. Signal Detection:

  • Add a luminescent ATP detection reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
  • Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value for each compound.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagent_Prep" [label="Reagent Preparation\n(Compounds, Kinase, Substrate, ATP)"]; "Reaction_Setup" [label="Reaction Setup in 96-well Plate\n(Add Compounds & Kinase)"]; "Reaction_Initiation" [label="Initiate Reaction\n(Add ATP & Substrate)"]; "Incubation" [label="Incubation\n(e.g., 30°C for 60 min)"]; "Signal_Detection" [label="Add Luminescent Reagent\n(ATP Detection)"]; "Read_Plate" [label="Measure Luminescence"]; "Data_Analysis" [label="Data Analysis\n(Calculate % Inhibition, Plot Dose-Response, Determine IC50)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Reagent_Prep"; "Reagent_Prep" -> "Reaction_Setup"; "Reaction_Setup" -> "Reaction_Initiation"; "Reaction_Initiation" -> "Incubation"; "Incubation" -> "Signal_Detection"; "Signal_Detection" -> "Read_Plate"; "Read_Plate" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Experimental workflow for a kinase inhibition assay.

Conclusion

The positional isomerism of the trifluoromethyl group on a pyridine ring is a critical determinant of a molecule's biological activity. While all three isomers can be found in bioactive compounds, the prevalence of the 3-TFMP scaffold in successful pharmaceuticals and agrochemicals suggests it often provides a superior combination of potency, selectivity, and pharmacokinetic properties. The choice of isomer should be a key consideration in the design of new bioactive molecules, and the comparative analysis of all three isomers in early-stage discovery can unveil valuable structure-activity relationships, ultimately leading to the identification of more effective and safer candidates.

References

The Evolving Landscape of 5-(Trifluoromethyl)pyridin-2(1H)-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)pyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of the trifluoromethyl (CF3) group at the 5-position significantly influences the electronic properties and metabolic stability of the molecule, making it an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives and related heterocyclic systems, supported by experimental data and detailed protocols. We will explore how substitutions on the pyridinone core modulate activity across different biological targets, offering insights for the rational design of next-generation inhibitors and modulators.

The Strategic Importance of the 5-(Trifluoromethyl)pyridin-2(1H)-one Core

The pyridin-2(1H)-one ring system is a versatile scaffold capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. The introduction of a trifluoromethyl group at the 5-position imparts several advantageous properties:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, rendering the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety lowers the pKa of the pyridinone nitrogen, influencing its hydrogen bonding capabilities and overall molecular polarity.

  • Favorable Binding Interactions: The CF3 group can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, contributing to enhanced binding affinity.

These properties make the 5-(trifluoromethyl)pyridin-2(1H)-one core a compelling starting point for library synthesis and lead optimization campaigns.

Comparative SAR Analysis: Learning from Analogs and Related Scaffolds

While a comprehensive, systematic SAR study on a single biological target for 5-(trifluoromethyl)pyridin-2(1H)-one derivatives is not extensively documented in a single source, we can glean valuable insights by comparing SAR data from related pyridinone-containing compounds and other trifluoromethylated heterocycles.

Anti-Fibrotic Activity of 5-Substituted-2(1H)-pyridone Derivatives

Recent studies on 5-substituted-2(1H)-pyridone analogs as potential anti-fibrotic agents for conditions like idiopathic pulmonary fibrosis (IPF) have revealed key SAR trends. By modifying the 5-position with amino acid derivatives, researchers aimed to improve physicochemical properties and biological activity[1][2].

Key SAR Observations:

  • N1-Substitution: The presence of an N-phenyl group is a common feature in many active pyridinone derivatives, suggesting its importance for target engagement, likely through hydrophobic and/or π-stacking interactions.

  • C5-Substitution: Modification at the C5-position with various carboxamide-linked amino acids has been shown to modulate the anti-proliferative activity against fibroblasts. The nature of the amino acid side chain influences potency and selectivity. For instance, analogs incorporating L-alanine and L-phenylalanine have demonstrated promising in vitro activity[1].

dot

SAR_AntiFibrotic Scaffold 5-(Carboxy)pyridin-2(1H)-one Core N1_Sub N1-Phenyl Group (Hydrophobic/π-stacking) Scaffold->N1_Sub Essential for Activity C5_Sub C5-Amide-Linked Amino Acids (Modulates Potency & Selectivity) Scaffold->C5_Sub Fine-tunes Activity Activity Anti-Fibrotic Activity (e.g., Fibroblast Proliferation) N1_Sub->Activity C5_Sub->Activity

Caption: Key structural features influencing the anti-fibrotic activity of 5-substituted-2(1H)-pyridone derivatives.

Androgen Receptor Antagonism in Related Pyridin-2-amine Scaffolds

A study on 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivatives as androgen receptor (AR) antagonists provides valuable insights into the role of substituents on a similar heterocyclic core[3][4].

Key SAR Observations:

  • 5-Position Substituent: The strong electron-withdrawing nitro group at the 5-position was found to be crucial for potent AR antagonism. This suggests that a trifluoromethyl group at the same position in a pyridin-2-one scaffold could also be beneficial for targeting certain receptors.

  • N-Aryl Substitution: The nature and substitution pattern of the N-aryl group significantly impacted activity. A 3-(trifluoromethyl)phenyl group was identified as an optimal substituent, highlighting the importance of this moiety for binding to the AR ligand-binding pocket.

This study underscores the potential for 5-(trifluoromethyl)pyridin-2(1H)-one derivatives to act as receptor modulators, with the N1-substituent playing a critical role in determining potency and selectivity.

Enzyme Inhibition by Trifluoromethyl-Substituted Heterocycles

Research on 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamides as succinate dehydrogenase (SDH) inhibitors offers a comparative perspective on the role of the trifluoromethyl group in enzyme inhibition[5].

Key SAR Observations:

  • 5-Trifluoromethyl Group: The 5-CF3 group on the pyrazole ring was a key feature of these potent SDH inhibitors.

  • N-Aryl Substituents: Variations in the substituents on the N-phenyl ring led to significant differences in antifungal activity and enzyme inhibition, with specific halogenated and alkylated phenyl rings showing superior potency.

This suggests that for 5-(trifluoromethyl)pyridin-2(1H)-one derivatives targeting enzymes, careful optimization of the N1-substituent will be critical for achieving high potency.

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis and independent verification of the biological activity of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives, detailed experimental protocols are provided below, adapted from relevant literature.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on relevant cell lines (e.g., cancer cells, fibroblasts).

Methodology:

  • Cell Seeding: Plate cells (e.g., NIH3T3 fibroblasts, cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Test Compounds Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific enzyme target, such as a protein kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96- or 384-well plate, add the assay buffer, the test compound, and the kinase. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a specific time (e.g., 60-120 minutes).

  • Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.

    • Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Data Summary and Comparison

To facilitate a clear comparison of the potency of different derivatives, quantitative data should be summarized in a structured table.

Table 1: Comparative in vitro activity of representative pyridinone and related heterocyclic derivatives.

Compound IDScaffoldTarget/AssayIC50/EC50 (µM)Reference
PFD Analog 6b 5-(L-alaninamide)-2(1H)-pyridoneFibroblast Proliferation (MTT)N/A (activity reported as % inhibition)[1]
PFD Analog 6f 5-(L-phenylalaninamide)-2(1H)-pyridoneFibroblast Proliferation (MTT)N/A (activity reported as % inhibition)[1]
EF2 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amineAndrogen Receptor Antagonism0.30[3][4]
Pyrazole 7c 5-Trifluoromethyl-1H-pyrazole-4-carboxamideFusarium oxysporum1.5 (µg/mL)[5]
Pyrazole 7f 5-Trifluoromethyl-1H-pyrazole-4-carboxamideSuccinate Dehydrogenase6.9 (µg/mL)[5]

Note: Direct comparison of IC50/EC50 values should be made with caution due to different assays and target systems.

Conclusion and Future Directions

The 5-(trifluoromethyl)pyridin-2(1H)-one scaffold holds significant promise for the development of novel therapeutic agents. While a systematic exploration of its SAR is still emerging, comparative analysis of related structures provides valuable guiding principles for medicinal chemists. The trifluoromethyl group at the 5-position is a key feature for enhancing metabolic stability and potency. The N1-substituent appears to be a critical determinant of target selectivity and potency, and its modification should be a primary focus in lead optimization.

Future research should focus on the systematic synthesis and biological evaluation of libraries of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives with diverse substitutions at the N1, C3, C4, and C6 positions. Screening these libraries against a panel of biological targets will help to fully elucidate the therapeutic potential of this versatile scaffold and pave the way for the development of new and effective drugs.

References

A Comparative Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid and Other Enzyme Inhibitors in the Context of AKR1C3 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential enzyme inhibitory properties of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid against established inhibitors of aldo-keto reductase 1C3 (AKR1C3). While direct experimental data for the subject molecule is not publicly available, its structural features—notably the trifluoromethyl group and the carboxylic acid moiety—suggest a potential for interaction with enzyme active sites, particularly that of AKR1C3. This document will, therefore, serve as a framework for researchers and drug development professionals to evaluate this compound, drawing comparisons with well-characterized AKR1C3 inhibitors.

The Significance of AKR1C3 as a Therapeutic Target

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in several physiological and pathological processes.[1][2] It plays a pivotal role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[3] Specifically, AKR1C3 catalyzes the conversion of androstenedione to testosterone and estrone to 17β-estradiol, potent hormones that can drive the proliferation of hormone-dependent cancers such as prostate and breast cancer.[2][4] Furthermore, its role in prostaglandin metabolism can influence inflammatory responses and cell growth.[4]

Elevated expression of AKR1C3 has been linked to the progression of various malignancies and resistance to cancer therapies, making it a compelling target for the development of novel therapeutics.[1][2][4]

Mechanism of Action and Signaling Pathways

AKR1C3 contributes to tumorigenesis through its influence on key signaling pathways. By increasing the intratumoral concentration of potent androgens, it activates the androgen receptor (AR), a key driver of prostate cancer growth.[3] Similarly, by producing 17β-estradiol, it can stimulate the estrogen receptor (ER) in breast cancer.[4] Inhibition of AKR1C3 presents a strategic approach to disrupt these oncogenic signaling cascades.

Below is a diagram illustrating the central role of AKR1C3 in androgen and prostaglandin signaling and the point of therapeutic intervention.

AKR1C3_Pathway Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Testosterone Testosterone AR Androgen Receptor (AR) Activation Testosterone->AR Proliferation Tumor Cell Proliferation AR->Proliferation PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 PGF2a Prostaglandin F2α (PGF2α) FP_Receptor FP Receptor Activation PGF2a->FP_Receptor Inflammation Inflammation & Cell Growth FP_Receptor->Inflammation AKR1C3->Testosterone Reduction AKR1C3->PGF2a Reduction Inhibitor This compound & Other Inhibitors Inhibitor->AKR1C3 Inhibition

Caption: Role of AKR1C3 in steroid and prostaglandin pathways and the point of inhibition.

Comparative Inhibitor Performance

A direct comparison of this compound with other AKR1C3 inhibitors is speculative without experimental data. However, we can establish a baseline for comparison by examining the performance of known inhibitors. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTypeAKR1C3 IC50 (µM)Selectivity over AKR1C1/AKR1C2Reference
This compound Hypothetical To be determined To be determined N/A
Flufenamic acidNSAID8.63Non-selective[2]
IndomethacinNSAID8.5Selective over AKR1C1/AKR1C2[2][5]
CasticinFlavonoid5.99Information not available[1]
2'-HydroxyflavoneFlavonoid0.320-fold over AKR1C1, >100-fold over AKR1C2[5]

Note: IC50 values can vary depending on the assay conditions.[5] The development of potent and selective AKR1C3 inhibitors is challenging due to the high sequence homology with other AKR1C isoforms (AKR1C1, AKR1C2).[4][5] Inhibition of these other isoforms can be undesirable.[5]

Experimental Protocols for Inhibitor Evaluation

To ascertain the inhibitory potential of this compound against AKR1C3, a standardized enzymatic assay is required.

In Vitro AKR1C3 Inhibition Assay (IC50 Determination)

This protocol outlines a common method to determine the IC50 value of a test compound.

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant AKR1C3 - NADPH (cofactor) - Substrate (e.g., androstenedione) - Test Compound dilutions Incubation Incubate AKR1C3 with test compound Reagents->Incubation Initiation Initiate reaction by adding substrate and NADPH Incubation->Initiation Measurement Monitor NADPH oxidation at 340 nm (decrease in absorbance) Initiation->Measurement Calculation Calculate initial reaction velocities Measurement->Calculation Plotting Plot % inhibition vs. log[Inhibitor] Calculation->Plotting IC50 Determine IC50 from the dose-response curve Plotting->IC50

References

A Comparative In Vitro Validation Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid: A Novel Pentose Phosphate Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The reprogramming of cellular metabolism is a hallmark of cancer, presenting a rich landscape for therapeutic intervention.[1] The Pentose Phosphate Pathway (PPP) is a critical metabolic route that fuels cancer cell proliferation by producing NADPH for redox homeostasis and ribose-5-phosphate for nucleotide synthesis.[2][3][4] This guide introduces 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid , hereafter designated as Cpd-X , a novel small molecule inhibitor hypothesized to target 6-Phosphogluconate Dehydrogenase (6PGD), the third and rate-limiting enzyme in the oxidative branch of the PPP.[5][6] We present a comprehensive suite of in vitro experiments designed to validate the mechanism of action and assess the anti-proliferative activity of Cpd-X. This guide provides a direct comparison with Physcion, a known natural-product inhibitor of 6PGD, offering researchers a robust framework for evaluating this promising new compound.[5][7]

Introduction: Targeting the Metabolic Engine of Cancer

Cancer cells exhibit profound metabolic alterations to sustain rapid growth and withstand oxidative stress.[3] The Pentose Phosphate Pathway (PPP) is central to this adaptation.[1][2][8] By branching from glycolysis, it serves two primary functions vital for malignancy:

  • Anabolic Support: It is the primary source of ribose-5-phosphate, the sugar backbone for DNA and RNA synthesis, which is essential for rapidly dividing cells.[3][4]

  • Redox Balance: It generates the majority of the cell's NADPH, the principal reductant required for antioxidant defense systems (e.g., glutathione recycling) and for reductive biosynthesis, such as fatty acid synthesis.[3][4]

The enzyme 6-Phosphogluconate Dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, producing one molecule of NADPH in the process.[6][9] Elevated 6PGD expression and activity are strongly correlated with poor prognosis in numerous cancers, including breast, lung, and ovarian cancers, making it a high-value therapeutic target.[5][7][10] Inhibition of 6PGD has been shown to arrest cancer cell growth, induce apoptosis, and even reverse resistance to conventional chemotherapy like cisplatin.[5][9][10]

Cpd-X, with its trifluoromethyl-pyridinone scaffold, represents a novel chemical entity designed for potent and selective inhibition of 6PGD. This guide outlines the essential in vitro assays to validate this hypothesis, establishing a clear, data-driven comparison against the benchmark compound, Physcion.

Scientific Rationale and Experimental Workflow

The validation of Cpd-X follows a logical, multi-tiered approach, moving from direct biochemical engagement to cellular effects and finally to specific target binding within the complex milieu of the cell. This workflow ensures that the observed phenotype (e.g., reduced cell viability) is mechanistically linked to the intended molecular target.

We hypothesize that Cpd-X acts as a competitive inhibitor of 6PGD, binding to the active site and preventing the binding of the natural substrate, 6-phosphogluconate. This inhibition is expected to decrease the production of NADPH and ribulose-5-phosphate, leading to increased oxidative stress and a shutdown of nucleotide synthesis, ultimately triggering cell cycle arrest and apoptosis in cancer cells that are highly dependent on the PPP.

PPP_Pathway cluster_glycolysis From Glycolysis G6P Glucose-6-Phosphate PGL 6-Phosphogluconolactone G6P->PGL NADP+ -> NADPH G6PD G6PD G6P->G6PD PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P NADP+ -> NADPH PGD 6PGD PG->PGD Nuc Nucleotide Synthesis Ru5P->Nuc G6PD->PGL PGD->Ru5P

Caption: The oxidative branch of the Pentose Phosphate Pathway, highlighting the targeted enzyme 6PGD.

Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Target Confirmation biochem Biochemical Assay (6PGD Enzyme Activity) ic50 Determine IC50 biochem->ic50 cell_via Cell-Based Assay (Cancer Cell Viability) biochem->cell_via ec50 Determine EC50 cell_via->ec50 cetsa Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) cell_via->cetsa confirm Confirm Target Binding cetsa->confirm CETSA_Principle p_unbound Unbound Target Protein heat1 Heat (e.g., 55°C) p_unbound->heat1 p_denatured Denatured & Precipitated heat1->p_denatured analysis Centrifuge & Analyze Supernatant via Western Blot p_bound heat2 Heat (e.g., 55°C) p_bound->heat2 p_stable Stabilized & Soluble heat2->p_stable

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid (CAS 175277-72-2). As a specialized heterocyclic compound incorporating a trifluoromethyl group, its handling and disposal demand a rigorous, safety-first approach.[1][2][3] This guide is designed for researchers, laboratory managers, and drug development professionals, offering actionable protocols grounded in established safety standards to ensure personnel safety and environmental compliance.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's hazard profile is the cornerstone of safe laboratory practice. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, a presumptive hazard profile can be constructed based on structurally similar compounds. This approach, which treats the compound with the caution merited by its components, is a standard and prudent practice in chemical safety.

The hazard profile is extrapolated from analogs containing the trifluoromethyl-pyridinone core structure.[4][5][6] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the pyridinone structure presents its own set of potential hazards.[7][8]

Table 1: Presumptive Hazard Profile

Hazard Class GHS Hazard Statement Rationale and Precautionary Action
Skin Irritation H315: Causes skin irritation. The compound is acidic and contains a fluorinated heterocyclic ring, both of which can cause skin irritation upon contact.[4][6]
Serious Eye Irritation H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation or damage.[4][6]

| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of the compound, particularly as a dust or aerosol, may irritate the respiratory tract.[4][6] |

Given this profile, the compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Required Personal Protective Equipment (PPE)

Appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment must be worn at all times when handling this compound for disposal procedures.[11][12][13]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Prevents direct skin contact and irritation as identified in the hazard profile.[13]
Eye Protection Safety goggles and a full-face shield. Protects against splashes and airborne particles that could cause serious eye damage.[14]
Body Protection Chemical-resistant laboratory coat. Shields skin and personal clothing from accidental spills and contamination.[11]

| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation.[12] |

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and meticulously documented. The primary objective is to safely collect, segregate, and store the waste for pickup by a licensed hazardous waste disposal facility.

Workflow for Chemical Waste Disposal

G cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Identify Waste Stream (Solid, Liquid, PPE) B Select Compatible Waste Container A->B C Transfer Waste to Container in Fume Hood B->C D Affix 'Hazardous Waste' Label C->D E Write Full Chemical Name and Hazard Warnings D->E F Seal Container Securely E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Inspect Container Regularly G->H I Contact EHS for Pickup H->I J Transfer to Licensed Waste Disposal Facility I->J

Caption: Disposal workflow for hazardous chemical waste.

Experimental Protocol
  • Waste Segregation and Collection :

    • Solid Waste : Collect all solid waste, including residual amounts of the pure compound, contaminated weigh boats, pipette tips, and gloves, in a dedicated, puncture-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[10][12]

    • Liquid Waste : If the compound is in a solution, collect it in a designated, leak-proof liquid hazardous waste container. Crucially, do not mix this acidic compound with basic waste streams. Maintain separate containers for aqueous, chlorinated, and non-chlorinated solvent waste to prevent dangerous reactions.[10][15]

    • Contaminated PPE : All disposable PPE used during handling and disposal must be collected in a designated hazardous waste bag.[10]

  • Container Labeling :

    • Proper labeling is a regulatory requirement and essential for safety.[16] Each waste container must be clearly labeled with the words "Hazardous Waste" .[17]

    • The full chemical name, "this compound" , and the associated hazards (e.g., "Irritant") must be clearly written on the label.[16][18]

    • Include the date when the first piece of waste was added to the container.[17]

  • Waste Storage :

    • Securely seal the waste container when not in use.[18]

    • Store the container in a designated and clearly marked Satellite Accumulation Area (SAA).[17] This area must be at or near the point of generation and under the control of laboratory personnel.[9]

    • The SAA should be a well-ventilated area, away from heat sources or ignition.[11][18] Ensure the container is stored with other compatible waste types.[15]

  • Final Disposal :

    • Do NOT dispose of this chemical down the drain or in regular trash.[12] Release into the environment must be strictly avoided.

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12]

    • The preferred method of destruction for halogenated organic compounds like this is high-temperature incineration at a permitted facility.[19] This ensures complete breakdown into less harmful components.

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical to mitigating harm.

Table 3: Emergency First Aid and Spill Response

Incident Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

| Spill | 1. Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure it is well-ventilated.[10] 2. Contain: Use an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®) to contain the spill.[10] For powdered spills, avoid creating dust.[20] 3. Clean: Wearing full PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container. Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[10] |

Regulatory Compliance

All disposal activities must adhere to the guidelines established by regulatory bodies. In the United States, the primary regulations are:

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) and employee training.[21][22]

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.[9][23] Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific storage time limits and record-keeping requirements.[17][23]

By adhering to the protocols outlined in this guide, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance in your laboratory.

References

Personal protective equipment for handling 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling this compound. As no specific Safety Data Sheet (SDS) is publicly available for this novel compound, this document establishes a robust safety framework by analyzing its constituent chemical moieties: a pyridinone core, a trifluoromethyl group, and a propanoic acid chain. This proactive approach to hazard assessment is paramount for ensuring laboratory safety when working with new chemical entities.

Inferred Hazard Assessment and Risk Analysis

The primary principle of handling a novel compound is to treat it as potentially hazardous until proven otherwise. Our risk assessment is based on the known toxicological and hazardous properties of its structural components.

  • Pyridinone Core : Pyridinone derivatives have been documented to possess a range of biological activities. Some have shown potential for phototoxicity and photogenotoxicity upon irradiation.[1] Studies on various pyridine derivatives have also indicated potential toxicity to cells and organisms.[2][3][4]

  • Trifluoromethyl Group : The introduction of fluorine into organic molecules can significantly alter their chemical and toxicological properties.[5] While enhancing metabolic stability, this group necessitates careful handling, as some fluorinated compounds can be corrosive or have specific toxicities.[5]

  • Propanoic Acid Moiety : The carboxylic acid group renders the molecule acidic. Concentrated acidic compounds are corrosive to skin and eyes and can cause respiratory irritation.[6][7]

Based on this analysis and data from structurally related compounds, we can infer the following potential hazards for this compound.

Hazard ClassInferred DescriptionSupporting Evidence from Analogues
Skin Corrosion/Irritation Causes skin irritation. Direct contact may lead to redness, itching, and inflammation. Prolonged contact could cause more severe irritation or burns.[8][9][10][11]SDS for similar compounds consistently list H315 (Causes skin irritation).[8][9][10][11] The acidic nature contributes to this risk.[6]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with eyes can cause significant damage, pain, and redness.[8][9][10][11]SDS for analogues list H319 (Causes serious eye irritation).[8][9][10] Corrosive nature of acids poses a high risk to eyes.[7]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[9][10][11]SDS for analogues list H335 (May cause respiratory irritation).[9][10][11] This is a common hazard for fine chemical powders.
Acute Oral Toxicity Harmful if swallowed. Ingestion may lead to adverse health effects.[11][12]SDS for analogues list H302 (Harmful if swallowed).[11][12]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[7][13] PPE should be used as an essential secondary barrier.[14]

PPE CategorySpecification and Rationale
Eye/Face Protection Minimum: Chemical splash goggles meeting ANSI Z87.1 standards.[13][15] Rationale: Protects against splashes and dust. Standard safety glasses are insufficient.[16] Recommended Upgrade: A face shield worn over splash goggles is required when there is a significant risk of splashing or explosion.[13][17]
Hand Protection Minimum: Nitrile rubber gloves.[6] Rationale: Nitrile provides protection against a broad range of chemicals for incidental contact.[13] Always inspect gloves before use.[12] Recommended Upgrade: For prolonged handling or immersion, consult the glove manufacturer's compatibility chart for fluorinated organic compounds.[5] Double-gloving is recommended for handling highly corrosive or readily absorbed compounds.[5]
Body Protection Minimum: A flame-resistant lab coat with long sleeves, fully buttoned.[13][15] Rationale: Provides a barrier against splashes and spills. Acids are known to damage clothing fabric.[6] Recommended Upgrade: A chemical-resistant apron worn over the lab coat is advised when handling larger quantities (>1 L) or during procedures with a high splash potential.[7]
Respiratory Protection Primary Control: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7] When Required: If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[5][13] Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[13]

Operational Workflow and Handling Procedures

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring procedural safety.

Pre-Work Safety Checklist

The following diagram outlines the mandatory steps to be completed before any handling of the compound.

G Diagram 1: Pre-Handling Safety Workflow cluster_prep Preparation cluster_ppe Personal Protection cluster_exp Execution A Review this Safety Guide and relevant SDS of analogues B Verify Chemical Fume Hood is certified and operational A->B C Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) B->C D Select and inspect appropriate PPE based on task C->D E Don PPE correctly (Gloves over lab coat cuffs) D->E F Proceed with experimental work E->F

Caption: A mandatory workflow ensuring all safety checks are performed before handling the chemical.

Step-by-Step Handling Guide
  • Preparation : Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.[6]

  • Weighing (Solid Form) : To minimize inhalation of fine particulates, handle the solid compound exclusively within a fume hood or a ventilated balance enclosure. Use anti-static weigh boats or tools if the material is prone to static dispersal.

  • Preparing Solutions : When preparing solutions, always add the solid acid to the solvent slowly; never the other way around, especially when diluting with water, to control any potential exothermic reactions.[7]

  • Post-Handling : After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[18] Wash hands and arms thoroughly with soap and water.[8][12]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Emergency SituationResponse Protocol
Skin Contact Immediately remove contaminated clothing.[19] Flush the affected area with copious amounts of water for at least 15 minutes.[7][19] Seek immediate medical attention.[19]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][19] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[19]
Inhalation Move the individual to fresh air.[10][19] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[8][19] Rinse the mouth with water.[8][19] Seek immediate medical attention.
Small Spill (<100 mL/g) Alert others in the area. Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).[5] Collect the material into a sealed, labeled container for hazardous waste disposal.[5] Decontaminate the area.
Large Spill (>100 mL/g) Evacuate the area immediately.[5] Alert your institution's emergency response team. Restrict access and ensure the area is well-ventilated.[19]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

Decontamination
  • Work Surfaces : At the end of each workday and after any spill, decontaminate laboratory bench tops and fume hood surfaces.[20] Use a suitable disinfectant or cleaning agent, followed by a water rinse if appropriate.

  • Equipment : Non-disposable equipment that comes into contact with the chemical must be decontaminated before reuse or storage.[21] This may involve rinsing with a suitable solvent (which must be collected as hazardous waste) or washing with a detergent solution.

Waste Disposal

All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[19]

G Diagram 2: Waste Disposal Decision Tree cluster_solid Solid Waste cluster_liquid Liquid Waste Start Generated Waste S1 Contaminated PPE (gloves, wipes, bench paper) Start->S1 S2 Residual solid chemical Start->S2 L1 Solutions of the compound Start->L1 S_Out Collect in a sealed, labeled 'Halogenated Solid Waste' container S1->S_Out S2->S_Out End Arrange for disposal by Environmental Health & Safety S_Out->End Store in designated satellite accumulation area L_Out Collect in a sealed, labeled 'Halogenated Organic Waste' container L1->L_Out L_Out->End Store in secondary containment

Caption: A logical flow for segregating and handling solid and liquid waste streams.

Key Disposal Principles:

  • Segregation : Do not mix this waste stream with other incompatible wastes. Specifically, keep halogenated waste separate from non-halogenated waste.[19]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[15][19]

  • Containers : Use appropriate, leak-proof containers and keep them closed when not in use.[15][19]

By implementing this comprehensive safety and handling guide, laboratories can build a culture of safety, protect personnel, and ensure compliance when working with novel chemical compounds like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.